molecular formula C6H3Cl2NO2 B026090 2,6-Dichloronicotinic acid CAS No. 38496-18-3

2,6-Dichloronicotinic acid

货号: B026090
CAS 编号: 38496-18-3
分子量: 192.00 g/mol
InChI 键: AJPKQSSFYHPYMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dichloronicotinic acid is an aromatic carboxylic acid and a member of pyridines.
This compound has been reported in Arabidopsis thaliana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPKQSSFYHPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357536
Record name 2,6-Dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38496-18-3
Record name 2,6-Dichloronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38496-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloronicotinic Acid from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,6-dichloronicotinic acid, a crucial intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 2,6-lutidine. This document outlines two primary synthetic strategies, presenting detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its pyridine (B92270) core, substituted with two chlorine atoms and a carboxylic acid group, offers multiple reaction sites for the construction of complex chemical entities. The synthesis of this compound from 2,6-lutidine is a multi-step process that can be approached through different chemical strategies. This guide will explore two such pathways: the oxidation of 2,6-lutidine followed by subsequent transformations, and the carboxylation of an intermediate, 2,6-dichloropyridine (B45657).

Synthetic Strategy 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

The initial and most common step in the synthesis of 2,6-disubstituted pyridine derivatives from 2,6-lutidine is the oxidation of the two methyl groups to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid. This transformation can be achieved through various methods, with potassium permanganate (B83412) oxidation and catalytic oxidation being the most prevalent.

Experimental Protocol: Oxidation with Potassium Permanganate

This classical method involves the use of a strong oxidizing agent, potassium permanganate, in an aqueous solution.

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-lutidine (0.2 mol, 21.4 g) and 150 mL of water.

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add potassium permanganate (0.8 mol, 126.4 g) in portions to control the exothermic reaction, maintaining the temperature between 75-80°C.

  • After the addition is complete, continue heating and stirring for 35 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the reaction mixture to 3 with 2 mol/L hydrochloric acid.

  • Cool the solution to 20°C to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2,6-pyridinedicarboxylic acid.

Experimental Protocol: Catalytic Oxidation with Oxygen

A more modern and environmentally benign approach involves the use of oxygen as the oxidant in the presence of a catalyst.

Procedure:

  • To a three-necked flask equipped with a stirrer, thermometer, and gas inlet, add 2,6-lutidine (100 g), water (500 mL), a catalyst such as a cobalt-porphyrin complex (2.5 g), and an initiator like sodium bromide (1.0 g).

  • Heat the mixture to 80°C while stirring and bubbling air or oxygen through the solution.

  • Maintain the reaction at 80°C for 3 hours. Monitor the reaction by HPLC.

  • Upon completion, stop the gas flow and filter to recover the catalyst.

  • Adjust the pH of the filtrate to 9 with a 15% sodium hydroxide (B78521) solution and separate the layers.

  • Acidify the aqueous layer with 15% hydrochloric acid to a pH of 5 to precipitate the product.

  • Filter the precipitate, wash with water, and dry under reduced pressure to yield 2,6-pyridinedicarboxylic acid.[1]

Quantitative Data for Oxidation of 2,6-Lutidine
MethodOxidantCatalyst/InitiatorSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Permanganate OxidationKMnO₄NoneWater75-80~0.6~64-
Catalytic OxidationAir/OxygenCo-porphyrin/NaBrWater60-1002-493-96>99

Note: The conversion of 2,6-pyridinedicarboxylic acid to this compound is a complex transformation that is not well-documented as a direct, high-yielding process. It would likely involve multiple steps, including the formation of the diacyl chloride and subsequent selective reactions. A more direct and practical approach to this compound is outlined in Synthetic Strategy 2.

Synthetic Strategy 2: Carboxylation of 2,6-Dichloropyridine

A more direct and efficient route to this compound involves the carboxylation of 2,6-dichloropyridine. This intermediate can be synthesized from pyridine or is commercially available. The key step is the introduction of a carboxylic acid group at the 3-position of the pyridine ring. This is typically achieved through a directed ortho-metalation (DoM) reaction, where a strong base is used to deprotonate the position ortho to a directing group (in this case, one of the chlorine atoms), followed by quenching with carbon dioxide.

Experimental Protocol: Lithiation and Carboxylation of 2,6-Dichloropyridine

This method utilizes a strong lithium amide base to achieve regioselective deprotonation.

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloropyridine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous THF at -78°C.

  • Slowly add the freshly prepared LDA solution to the solution of 2,6-dichloropyridine at -78°C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Make the aqueous layer acidic by adding 1M hydrochloric acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data for Carboxylation of 2,6-Dichloropyridine
BaseSolventTemperature (°C)ElectrophileApproximate Yield (%)
Lithium Diisopropylamide (LDA)THF-78CO₂Moderate to Good

Note: The yield for this type of reaction can be variable and is highly dependent on the precise reaction conditions, including the purity of reagents and the strict exclusion of water and air.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the two synthetic strategies.

G cluster_0 Strategy 1: Oxidation of 2,6-Lutidine 2_6_Lutidine 2,6-Lutidine Oxidation Oxidation (e.g., KMnO4 or Catalytic O2) 2_6_Lutidine->Oxidation 2_6_Pyridinedicarboxylic_Acid 2,6-Pyridinedicarboxylic Acid Oxidation->2_6_Pyridinedicarboxylic_Acid

Caption: Workflow for the oxidation of 2,6-lutidine.

G cluster_1 Strategy 2: Carboxylation of 2,6-Dichloropyridine 2_6_Dichloropyridine 2,6-Dichloropyridine (from 2,6-Lutidine or Commercial) Lithiation Lithiation (e.g., LDA in THF, -78°C) 2_6_Dichloropyridine->Lithiation Carboxylation Carboxylation (CO2 quench) Lithiation->Carboxylation 2_6_Dichloronicotinic_Acid This compound Carboxylation->2_6_Dichloronicotinic_Acid

References

Unraveling the Molecular Mechanisms of 2,6-Dichloronicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid, a halogenated derivative of nicotinic acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique chemical structure, characterized by two chlorine atoms on the pyridine (B92270) ring, provides a reactive handle for the synthesis of a diverse range of derivatives, including amides and esters.[1] These derivatives have garnered significant interest for their potential to modulate key biological targets implicated in a variety of diseases, including metabolic disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the identified mechanisms of action of this compound derivatives, focusing on their roles as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), histone deacetylases (HDACs), and vascular endothelial growth factor receptor 2 (VEGFR-2).

Core Mechanisms of Action

Current research indicates that derivatives of this compound exert their biological effects primarily through the inhibition of three key enzymes: 11β-HSD1, HDACs, and VEGFR-2. The following sections delve into the specifics of each mechanism, supported by available data and experimental methodologies.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a crucial enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone (B1669442) to active cortisol. Overactivity of this enzyme is linked to various metabolic disorders, including obesity and type 2 diabetes. Derivatives of this compound have been investigated as potential inhibitors of 11β-HSD1.

The inhibition of 11β-HSD1 by this compound derivatives leads to a reduction in intracellular cortisol levels. This, in turn, mitigates the downstream effects of excessive glucocorticoid signaling, such as increased gluconeogenesis and insulin (B600854) resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cortisone_ext Cortisone (extracellular) Cortisone_int Cortisone (intracellular) Cortisone_ext->Cortisone_int Transport HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Substrate Cortisol Cortisol HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR_Cortisol GR-Cortisol Complex GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocation Gene_Expression Target Gene Expression GRE->Gene_Expression Activation Derivative 2,6-Dichloronicotinic Acid Derivative Derivative->HSD11B1 Inhibition

Caption: Inhibition of the 11β-HSD1 pathway by this compound derivatives.

While specific IC50 values for this compound derivatives are not yet prevalent in publicly accessible literature, the following table presents data for known 11β-HSD1 inhibitors to provide a reference for expected potency.

CompoundTargetIC50 (nM)Assay Type
CarbenoxoloneHuman 11β-HSD110Scintillation proximity assay
PF-915275Human 11β-HSD12.3 (Ki)Radiometric assay
INCB13739Human 11β-HSD13.2Enzymatic assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • [³H]-Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation proximity assay (SPA) beads coated with an anti-cortisol antibody

  • Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

  • Add the recombinant 11β-HSD1 enzyme to initiate the pre-incubation.

  • Start the reaction by adding [³H]-Cortisone.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a potent, non-specific inhibitor (e.g., carbenoxolone).

  • Add the SPA beads and incubate to allow the [³H]-cortisol produced to bind to the antibody-coated beads.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_workflow 11β-HSD1 Inhibition Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Test Compound) Start->Prepare_Mixture Add_Enzyme Add 11β-HSD1 Enzyme Prepare_Mixture->Add_Enzyme Add_Substrate Add [³H]-Cortisone Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Add_Beads Add SPA Beads Stop_Reaction->Add_Beads Incubate_Binding Incubate for Binding Add_Beads->Incubate_Binding Measure_Radioactivity Measure Radioactivity Incubate_Binding->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 G cluster_nucleus Nucleus Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) Chromatin_Open Open Chromatin (Transcriptionally Active) HDAC Histone Deacetylase (HDAC) Chromatin_Open->HDAC Deacetylation Tumor_Suppressor Tumor Suppressor Gene Expression Chromatin_Open->Tumor_Suppressor Histones Histones HAT Histone Acetyltransferase (HAT) Histones->HAT Acetylation HAT->Chromatin_Open HDAC->Chromatin_Condensed Derivative 2,6-Dichloronicotinic Acid Derivative Derivative->HDAC Inhibition G cluster_workflow HDAC Inhibition Assay Workflow Start Start Prepare_Enzyme Prepare HDAC Enzyme/ Nuclear Extract Start->Prepare_Enzyme Add_Compound Add Test Compound Prepare_Enzyme->Add_Compound Add_Substrate Add Fluorogenic Substrate Add_Compound->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution Incubate_Reaction->Add_Developer Incubate_Develop Incubate at RT Add_Developer->Incubate_Develop Measure_Fluorescence Measure Fluorescence Incubate_Develop->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Activation Receptor Dimerization & Autophosphorylation VEGFR2->Activation VEGF VEGF VEGF->VEGFR2 Binds Derivative 2,6-Dichloronicotinic Acid Derivative Derivative->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Activation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis G cluster_workflow VEGFR-2 Kinase Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, Test Compound) Start->Prepare_Mixture Add_Enzyme Add VEGFR-2 Kinase Prepare_Mixture->Add_Enzyme Add_ATP Add ATP to Start Reaction Add_Enzyme->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_Reagent Add Luminescent Reagent Incubate_Reaction->Add_Reagent Incubate_Signal Incubate for Signal Stabilization Add_Reagent->Incubate_Signal Measure_Luminescence Measure Luminescence Incubate_Signal->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

References

An In-depth Technical Guide to 2,6-Dichloronicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloronicotinic acid is a halogenated pyridine (B92270) carboxylic acid derivative of significant interest in medicinal chemistry and agrochemical research. Its reactive nature, stemming from the presence of two chlorine atoms on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a precursor to inhibitors of key signaling pathways, including those involving histone deacetylases (HDACs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Physical and Chemical Properties

This compound typically presents as a white to off-white or pale yellow crystalline solid.[1][2] It is a chlorinated derivative of nicotinic acid, with the molecular formula C₆H₃Cl₂NO₂.[3][4]

Tabulated Physical and Chemical Data
PropertyValueReferences
Molecular Formula C₆H₃Cl₂NO₂[3][4]
Molecular Weight 192.00 g/mol [2][4]
Melting Point 140-143 °C[1]
146-150 °C[2][4]
Boiling Point (Predicted) 351.2 ± 37.0 °C[1]
Density (Predicted) 1.612 ± 0.06 g/cm³[1]
pKa (Predicted) 1.77 ± 0.28[1]
Solubility Soluble in polar solvents such as water, ethanol, DMSO, and methanol.[1][3]
Appearance White to off-white or pale yellow crystalline solid/powder.[2][3][4]
LogP (Predicted) 1.826[5]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and vibrations associated with the dichlorinated pyridine ring.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of a closely related compound, 2,6-dichloroisonicotinic acid, from citrazinic acid is detailed below. This protocol can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in excess phosphorus oxychloride (20 mL).

  • Heat the reaction mixture at 130 °C for 18 hours.

  • Increase the temperature to 145 °C and continue the reaction for an additional 2 hours.

  • After completion, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into crushed ice (150 g) to quench the reaction.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the solid product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

Analytical Methods

The purity and identity of this compound can be determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound.

  • Gas Chromatography (GC): GC can also be employed for purity analysis, often after derivatization to increase volatility.

  • Titration: The carboxylic acid functionality allows for quantitative analysis via titration with a standardized base.

Role in Signaling Pathways and Drug Development

This compound serves as a crucial building block for the synthesis of inhibitors targeting key enzymes involved in various signaling pathways. Its derivatives have shown potential in treating a range of diseases, including cancer, inflammatory disorders, and metabolic syndrome.[3]

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of several cancers and inflammatory diseases. By inhibiting HDACs, these compounds can modulate gene expression and exert therapeutic effects.

HDAC_Inhibition_Workflow 2_6_Dichloronicotinic_Acid This compound HDAC_Inhibitor HDAC Inhibitor Derivative 2_6_Dichloronicotinic_Acid->HDAC_Inhibitor Synthesis HDAC_Enzyme HDAC Enzyme HDAC_Inhibitor->HDAC_Enzyme Inhibits Histones Acetylated Histones HDAC_Enzyme->Histones Deacetylates Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Therapeutic_Effects Therapeutic Effects (e.g., Anti-cancer, Anti-inflammatory) Gene_Expression->Therapeutic_Effects

Caption: Synthetic pathway from this compound to HDAC inhibitors and their mechanism of action.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

This compound is also a precursor for the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid.[5] Overexpression of 11β-HSD1 in adipose tissue and liver is associated with metabolic syndrome, including obesity and insulin (B600854) resistance.[5] Inhibitors of 11β-HSD1 aim to reduce local cortisol concentrations, thereby mitigating its detrimental metabolic effects.

HSD1_Inhibition_Pathway cluster_synthesis Inhibitor Synthesis cluster_cellular Cellular Mechanism 2_6_Dichloronicotinic_Acid This compound HSD1_Inhibitor 11β-HSD1 Inhibitor 2_6_Dichloronicotinic_Acid->HSD1_Inhibitor Precursor HSD1_Enzyme 11β-HSD1 Enzyme HSD1_Inhibitor->HSD1_Enzyme Inhibits Cortisone Cortisone (inactive) Cortisone->HSD1_Enzyme Substrate Cortisol Cortisol (active) HSD1_Enzyme->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Metabolic_Effects

Caption: Inhibition of the 11β-HSD1 pathway by derivatives of this compound.

Conclusion

This compound is a compound of considerable importance in the fields of medicinal chemistry and agrochemical development. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an attractive starting material for the creation of novel molecules with therapeutic and agricultural applications. The ability to serve as a precursor for potent enzyme inhibitors highlights its significance in modern drug discovery and development. This guide provides a foundational resource for researchers working with this valuable chemical intermediate.

References

2,6-Dichloronicotinic Acid: A Versatile Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid, a chlorinated derivative of nicotinic acid, is a highly versatile and reactive chemical intermediate. Its unique structure, featuring two chlorine atoms on the pyridine (B92270) ring, makes it an invaluable building block in the synthesis of a wide array of complex molecules.[1] The presence of these chlorine atoms enhances the compound's reactivity, allowing for diverse chemical transformations such as nucleophilic substitution and cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[1][3]
Molecular Weight 192.00 g/mol [1][3]
CAS Number 38496-18-3[1]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 146 - 150 °C[1]
Boiling Point (Predicted) 351.2 ± 37.0 °C
Density (Predicted) 1.612 ± 0.06 g/cm³
pKa (Predicted) 1.77 ± 0.28
Solubility Soluble in DMSO, Methanol[5]
Storage Store at 2 - 8 °C in a dry, dark place[1]

Table 2: Spectroscopic Data for this compound

SpectrumKey DataSource
¹H NMR (DMSO-d₆, 400 MHz) δ 7.85 (s, 2H), 13.90 (br s, 1H, OH)[5]
¹³C NMR Spectra available in databases[6]
Infrared (IR) Conforms to structure[4]
Mass Spectrometry (MS) Data available in databases[3]

Synthesis of this compound

While various synthetic routes to this compound exist, a common laboratory-scale preparation involves the chlorination of a suitable precursor. One documented method is the synthesis of its isomer, 2,6-dichloroisonicotinic acid, from citrazinic acid, which provides a generalizable procedure for this class of compounds.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol describes the synthesis of 2,6-dichloroisonicotinic acid, an isomer of the target compound. The principles of this reaction are applicable to the synthesis of related chlorinated pyridine carboxylic acids.

Materials:

Procedure:

  • Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, in excess).

  • Heat the reaction mixture at 130 °C for 18 hours.

  • Increase the temperature to 145 °C and continue heating for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice (150 g) to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to yield the solid product.

Expected Yield: Approximately 11.34 g (89%) of 2,6-dichloroisonicotinic acid as a white solid.[5]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, OH).[5]

Key Reactions and Applications

The versatility of this compound as a chemical intermediate stems from the reactivity of its two chlorine atoms and the carboxylic acid group. These functional groups allow for a variety of subsequent transformations, leading to the synthesis of numerous valuable compounds in the pharmaceutical and agrochemical industries.

Amide Bond Formation: Synthesis of Fungicide Precursors

The carboxylic acid moiety of this compound can be readily converted to an amide. This reaction is a critical step in the synthesis of several fungicides, including Boscalid.

This protocol outlines a general procedure for the formation of an amide from this compound and an amine, a key step towards synthesizing Boscalid-like molecules.[7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Desired amine (e.g., 2-amino-4'-chlorobiphenyl for Boscalid synthesis)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure (via Acid Chloride):

  • In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent like DCM.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude 2,6-dichloronicotinoyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0 eq) and a tertiary amine base (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

Amide_Formation_Workflow Start Start: this compound & Amine AcidChloride Acid Chloride Formation (e.g., with SOCl₂) Start->AcidChloride Step 1 Coupling Amide Coupling (with Amine & Base) AcidChloride->Coupling Step 2 Workup Aqueous Workup & Extraction Coupling->Workup Step 3 Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 4 End Final Amide Product Purification->End

Nucleophilic Substitution and Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions allow for the introduction of a wide range of functional groups at the 2- and 6-positions, leading to the synthesis of diverse molecular scaffolds for drug discovery and agrochemical development.

Applications in Drug Development and Agrochemicals

The derivatives of this compound are key components in several commercially important products.

Agrochemicals: Boscalid

Boscalid is a broad-spectrum fungicide that belongs to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs).[8] It is synthesized from a derivative of 2-chloronicotinic acid.[7]

Boscalid functions by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[8][9] This inhibition disrupts the fungal respiratory process, leading to a cessation of energy production and ultimately cell death.[9]

Boscalid_MoA Boscalid Boscalid Boscalid->Inhibition Complex_II Complex_II No_ATP ATP Production Blocked Fungal_Death Fungal Cell Death No_ATP->Fungal_Death ATP ATP

Pharmaceuticals: Nevirapine and Lenvatinib

Derivatives of this compound serve as precursors to important pharmaceutical agents.

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][5] Its synthesis involves precursors derived from chloronicotinic acids.

Nevirapine binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[10][11][12] This prevents the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle.[10][12]

Nevirapine_MoA Nevirapine Nevirapine Nevirapine->Inhibition Reverse_Transcriptase Reverse_Transcriptase No_DNA Viral DNA Synthesis Blocked No_Replication HIV Replication Halted No_DNA->No_Replication Viral_DNA Viral_DNA

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas.[2]

Lenvatinib targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[2][13][14] By inhibiting these kinases, Lenvatinib disrupts downstream signaling pathways, leading to a reduction in tumor cell proliferation and angiogenesis.[2][15][16]

Lenvatinib_MoA cluster_Pathways Downstream Signaling Pathways Lenvatinib Lenvatinib Lenvatinib->Inhibition_VEGFR Lenvatinib->Inhibition_FGFR Lenvatinib->Inhibition_PDGFRa Lenvatinib->Inhibition_RET_KIT VEGFR VEGFR1-3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 Proliferation Cell Proliferation FGFR->Proliferation PDGFRa PDGFRα PDGFRa->Proliferation RET_KIT RET & KIT RET_KIT->Proliferation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth supports Proliferation->Tumor_Growth leads to

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its inherent reactivity, coupled with the ability to undergo a variety of chemical transformations, makes it an indispensable tool for the synthesis of high-value molecules. The applications highlighted in this guide, from life-saving pharmaceuticals to essential agrochemicals, underscore the significance of this versatile compound in advancing science and technology. For researchers and professionals in drug development and chemical synthesis, a deep understanding of the properties and reactivity of this compound is key to unlocking new synthetic possibilities and developing innovative solutions to global challenges.

References

The Enhanced Reactivity of the Pyridine Ring in 2,6-Dichloronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions of the pyridine (B92270) ring, coupled with a carboxylic acid group at the C3 position, significantly influences its chemical reactivity. This guide provides an in-depth analysis of the reactivity of the pyridine ring in this compound, focusing on key reaction types, experimental protocols, and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 38496-18-3[1][2]
Molecular Formula C₆H₃Cl₂NO₂[1]
Molecular Weight 192.00 g/mol [1]
Melting Point 146 - 150 °C[1]
Appearance White to light yellow crystalline powder[1]
pKa 1.77 ± 0.28 (Predicted)[2]
Solubility Soluble in DMSO and Methanol[2]

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the inductive and mesomeric effects of the two chlorine substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2 and C6 positions, while rendering it less reactive towards electrophilic substitution. The chlorine atoms act as excellent leaving groups, facilitating a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) start->intermediate Addition of Nucleophile product Monosubstituted Product + Cl⁻ intermediate->product Elimination of Chloride

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The regioselectivity of the SNAr reaction is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C6 position is slightly more favored for nucleophilic attack due to steric hindrance from the carboxylic acid group at the C3 position.

Quantitative Data for Nucleophilic Aromatic Substitution Reactions

NucleophileProductReaction ConditionsYield (%)Reference
Sodium methoxide2-Chloro-6-methoxynicotinic acidMethanol, 80 °C, 24 hNot specifiedAmbeed
Morpholine (on 2-chloronicotinic acid ester)Methyl 2-morpholinonicotinateMorpholine, HCl, H₂O, 100 °C96(Zhao et al., 2017)
Various phenols (on methyl 2,6-dichloronicotinate)6-Aryloxy-2-chloronicotinatesDABCO, various solventsHigh(Request PDF)

Experimental Protocol: Synthesis of 2-Chloro-6-methoxynicotinic acid

This protocol is adapted from a procedure for a similar compound and serves as a representative example.

  • Reaction Setup: To a suspension of this compound (1.0 eq) in methanol, add potassium tert-butoxide (3.0 eq) at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at 80 °C for 24 hours.

  • Work-up: After completion, remove the solvent under reduced pressure. Treat the crude product with 6 M hydrochloric acid.

  • Isolation: Filter the precipitated solid to obtain 2-chloro-6-methoxynicotinic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in the synthesis of complex molecules for drug discovery and materials science.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.

Suzuki_Coupling_Workflow reactants This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactants->catalyst solvent Solvent (e.g., Toluene/Ethanol/H₂O) catalyst->solvent heating Heating solvent->heating product Aryl-substituted Nicotinic Acid heating->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane1001292

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Reaction Execution: Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Sonogashira_Coupling_Pathway reactants This compound + Terminal Alkyne catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) Co-catalyst (e.g., CuI) + Base (e.g., Et₃N) reactants->catalysts solvent Solvent (e.g., THF) catalysts->solvent product Alkynyl-substituted Nicotinic Acid solvent->product Stirring under inert atmosphere

Caption: Signaling pathway for Sonogashira coupling.

Quantitative Data for Sonogashira Coupling

Terminal AlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60688
TrimethylsilylacetylenePd(dppf)Cl₂CuIDIPADioxane80891

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in a degassed solvent (e.g., THF), add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a suitable base (e.g., triethylamine, 2.0 eq).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at the specified temperature until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Isolation: Concentrate the filtrate and purify the residue by column chromatography.

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between this compound and an amine.

Buchwald_Hartwig_Workflow reactants This compound + Amine catalyst_system Pd Precatalyst (e.g., Pd₂(dba)₃) + Phosphine (B1218219) Ligand (e.g., BINAP) + Strong Base (e.g., NaOtBu) reactants->catalyst_system solvent Dry, Degassed Solvent (e.g., Toluene) catalyst_system->solvent heating Heating under Inert Atmosphere solvent->heating product Amino-substituted Nicotinic Acid heating->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

AminePd PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene1001882
MorpholinePd(OAc)₂XPhosCs₂CO₃Dioxane1102489

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq). Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the specified temperature for the required time.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Conclusion

The pyridine ring in this compound exhibits a rich and versatile reactivity profile, dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic placement of the two chlorine atoms activates the ring for these transformations, making it a highly valuable building block in the synthesis of complex organic molecules with significant applications in the pharmaceutical and agrochemical industries. Understanding the underlying mechanisms and having access to detailed experimental protocols are essential for leveraging the full synthetic potential of this important intermediate.

References

Solubility Profile of 2,6-Dichloronicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichloronicotinic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's physicochemical properties.

Introduction

This compound is a chlorinated derivative of nicotinic acid. Its chemical structure, featuring a pyridine (B92270) ring with two chlorine substituents and a carboxylic acid group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is critical for reaction optimization, purification, formulation development, and various analytical procedures.

Qualitative Solubility Data

General qualitative assessments indicate that this compound, as a polar molecule, exhibits good solubility in polar organic solvents. It has been reported to be soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). One source indicates a solubility of ≥ 2.5 mg/mL in a solvent system containing 10% DMSO.

Quantitative Solubility Data

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 2.5 mg/mL[1]≥ 0.013
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL[1]≥ 0.013
10% DMSO / 90% Corn OilNot Specified≥ 2.5 mg/mL[1]≥ 0.013
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[2][3]-
MethanolNot SpecifiedSoluble[2][3]-
EthanolNot SpecifiedSoluble-

Note: The designation "Soluble" indicates that the source mentions solubility without providing a quantitative value. Molar solubility is calculated based on the molecular weight of this compound (192.00 g/mol ).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[4] This method is reliable and allows for reaching a true thermodynamic equilibrium.[4] The following is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

4.1. Materials

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms against the concentration of the standard solutions.

      • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

    • Gravimetric Method (Alternative):

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

      • Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.

      • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent. Calculate the solubility in the desired units (e.g., g/L, mg/mL).

4.3. Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place on orbital shaker at constant temperature prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 equil3 Monitor concentration to confirm equilibrium equil2->equil3 sample1 Allow excess solid to settle equil3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis1 Analyze filtrate to determine concentration sample3->analysis1 analysis_hplc HPLC Method analysis1->analysis_hplc analysis_grav Gravimetric Method analysis1->analysis_grav

Caption: Experimental Workflow for Solubility Determination.

G cluster_hplc HPLC Analysis Workflow start Filtered Saturated Solution dilute_sample Dilute Filtered Sample start->dilute_sample prep_standards Prepare Standard Solutions of Known Concentrations cal_curve Generate Calibration Curve prep_standards->cal_curve determine_conc Determine Concentration from Calibration Curve cal_curve->determine_conc inject_sample Inject Diluted Sample into HPLC dilute_sample->inject_sample inject_sample->determine_conc calc_sol Calculate Original Solubility determine_conc->calc_sol end Final Solubility Value calc_sol->end

References

The Biological Activity of Chlorinated Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated derivatives of nicotinic acid, a fundamental pyridine (B92270) carboxylic acid, have emerged as a versatile scaffold in the development of a wide array of biologically active compounds. The introduction of chlorine atoms onto the nicotinic acid ring system profoundly influences the molecule's physicochemical properties, leading to a diverse range of applications in agriculture and medicine. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their herbicidal, fungicidal, insecticidal, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action to serve as a comprehensive resource for researchers in the field.

Herbicidal Activity

Chlorinated nicotinic acid derivatives have demonstrated significant potential as herbicides. Their mode of action often involves the disruption of essential plant processes.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of various chlorinated nicotinic acid derivatives has been quantified against different plant species. The following table summarizes key inhibitory concentration (IC50) values.

Compound IDDerivative ClassTarget SpeciesIC50 (µM)Reference
5f N-(Arylmethoxy)-2-chloronicotinamideLemna paucicostata (duckweed)7.8[1][2]
Clomazone Commercial Herbicide (Control)Lemna paucicostata (duckweed)125[1][2]
Propanil Commercial Herbicide (Control)Lemna paucicostata (duckweed)2[1][2]

Some N-(arylmethoxy)-2-chloronicotinamides also exhibited excellent herbicidal activity against Agrostis stolonifera (bentgrass) at a concentration of 100 µM[1][2].

Experimental Protocol: Herbicidal Activity against Lemna paucicostata

This protocol outlines the determination of the herbicidal activity of chlorinated nicotinic acid derivatives using the duckweed, Lemna paucicostata.

1. Plant Culture:

  • Lemna paucicostata is cultured in a suitable growth medium under controlled conditions of light and temperature.

2. Preparation of Test Solutions:

  • The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions are prepared from the stock solutions to achieve the desired test concentrations.

3. Bioassay:

  • A specific number of healthy, uniform fronds of L. paucicostata are transferred to wells of a multi-well plate containing the test solutions.

  • Control wells containing the solvent and a blank medium are also included.

  • The plates are incubated under controlled light and temperature conditions for a specified period (e.g., 7 days).

4. Data Collection and Analysis:

  • The number of fronds in each well is counted at the end of the incubation period.

  • The percent inhibition of growth is calculated relative to the control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the plant growth, is determined by plotting the percent inhibition against the log of the compound concentration.

Fungicidal Activity

Certain chlorinated nicotinic acid derivatives, particularly nicotinamides, have shown potent fungicidal activity, often by targeting the fungal respiratory chain.

Mechanism of Action: Succinate (B1194679) Dehydrogenase (SDH) Inhibition

A key mechanism of action for many fungicidal nicotinamide (B372718) derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][4][5][6] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e- QH2 Ubiquinol (QH2) Q->QH2 Reduction ComplexIII Complex III ATP_Production ATP Production ComplexIII->ATP_Production Leads to QH2->ComplexIII e- Inhibitor Chlorinated Nicotinamide Derivative Inhibitor->SDH Inhibition

Mechanism of fungicidal action via SDH inhibition.
Quantitative Fungicidal Activity Data

The following table presents the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values for several chlorinated nicotinic acid derivatives against various fungal pathogens.

Compound IDDerivative ClassTarget FungusEC50 (mg/L)MIC (µg/mL)Reference
4a N-(thiophen-2-yl) nicotinamidePseudoperonospora cubensis4.69-[7]
4f N-(thiophen-2-yl) nicotinamidePseudoperonospora cubensis1.96-[7]
Diflumetorim Commercial Fungicide (Control)Pseudoperonospora cubensis21.44-[7]
Flumorph Commercial Fungicide (Control)Pseudoperonospora cubensis7.55-[7]
3i (S)-2-(2-chloronicotinamido)propyl benzoateBotryosphaeria berengriana6.68-[8]
Fluxapyroxad Commercial Fungicide (Control)Botryosphaeria berengriana~6.68-[8]
16g Nicotinamide DerivativeCandida albicans SC5314-0.25[9][10]
Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol describes a common method for assessing the in vitro antifungal activity of compounds.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (B569324) (PDA) or another suitable fungal growth medium and sterilize it by autoclaving.

2. Incorporation of Test Compounds:

  • Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO).

  • Add the dissolved compounds to the molten agar at a specific concentration (e.g., 50 mg/L) and mix thoroughly.

  • Pour the agar mixture into sterile Petri dishes and allow it to solidify.

3. Fungal Inoculation:

  • From a fresh, actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug at the center of the agar plate containing the test compound.

4. Incubation:

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate (without the test compound) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by testing a range of concentrations and plotting the inhibition percentage against the log of the concentration.

Insecticidal Activity

Chloronicotinyl insecticides, a class of compounds derived from nicotinic acid, are highly effective against a broad spectrum of sucking insects.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Chloronicotinyl insecticides act as agonists of the insect nicotinic acetylcholine receptors (nAChRs). They bind to these receptors in the central nervous system of insects, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the irreversible opening of the ion channel, resulting in a continuous influx of sodium ions. This causes hyperexcitation of the nerve cells, followed by convulsions, paralysis, and ultimately the death of the insect.[11]

nAChR_Antagonism cluster_Synapse Synaptic Cleft ACh Acetylcholine (Neurotransmitter) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens Postsynaptic_Membrane Postsynaptic Membrane Chloronicotinyl Chloronicotinyl Insecticide Chloronicotinyl->nAChR Irreversibly Binds Na_Influx Continuous Na+ Influx Ion_Channel->Na_Influx Allows Hyperexcitation Hyperexcitation Na_Influx->Hyperexcitation Leads to Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Results in

Insecticidal mechanism via nAChR antagonism.
Quantitative Insecticidal Activity Data

The acute toxicity of chloronicotinyl insecticides is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a test population.

CompoundTarget InsectApplication RouteLD50Reference
Imidacloprid Apis mellifera (Honeybee)Oral0.0037-0.005 µ g/bee [12]
Imidacloprid Apis mellifera (Honeybee)Contact0.024-0.081 µ g/bee [12]
Experimental Protocol: Residual Film Bioassay

This method is used to determine the contact toxicity of insecticides.

1. Preparation of Treated Vials:

  • Dissolve the technical grade insecticide in a volatile solvent like acetone (B3395972) to prepare a stock solution.

  • Prepare a series of dilutions from the stock solution.

  • Pipette a known volume (e.g., 1 mL) of each dilution into a glass vial (e.g., a 20 mL scintillation vial).

  • Roll the vial on its side until the solvent evaporates, leaving a uniform film of the insecticide on the inner surface. Control vials are treated with the solvent only.

2. Insect Exposure:

  • Introduce a specific number of test insects (e.g., 10-20) into each treated and control vial.

  • Plug the vials with cotton or another breathable material.

3. Incubation:

  • Hold the vials under controlled conditions of temperature and humidity for a specified period (e.g., 24, 48, or 72 hours).

4. Data Collection and Analysis:

  • Record the number of dead or moribund insects in each vial at predetermined time points.

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LD50 value using probit analysis.

Antibacterial Activity

Derivatives of nicotinic acid have also been investigated for their antibacterial properties. Their efficacy is often determined by measuring the minimum inhibitory concentration (MIC).

Quantitative Antibacterial Activity Data

The following table summarizes the MIC values for some nicotinic acid derivatives against various bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
5 AcylhydrazoneStaphylococcus epidermidis ATCC 122287.81-15.62
13 AcylhydrazoneStaphylococcus epidermidis ATCC 122281.95-15.62
13 AcylhydrazoneStaphylococcus aureus ATCC 65383.91
13 AcylhydrazoneStaphylococcus aureus MRSA ATCC 433007.81
25 1,3,4-OxadiazolineBacillus subtilis ATCC 66337.81
25 1,3,4-OxadiazolineStaphylococcus aureus ATCC 65387.81
25 1,3,4-OxadiazolineStaphylococcus aureus MRSA ATCC 4330015.62
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • From a fresh bacterial culture, prepare a suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

3. Inoculation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Synthesis of Chlorinated Nicotinic Acid Derivatives

The synthesis of these derivatives often starts from commercially available chlorinated nicotinic acids or their precursors. The following diagram illustrates a general synthetic workflow.

Synthesis_Workflow Start 2-Chloronicotinic Acid or Precursor Activation Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) Start->Activation Coupling Coupling Reaction with Amine/Alcohol/etc. Activation->Coupling Purification Purification (e.g., Recrystallization, Chromatography) Coupling->Purification Product Chlorinated Nicotinic Acid Derivative Purification->Product

General synthetic workflow for chlorinated nicotinic acid derivatives.
Example Synthetic Protocol: Synthesis of 2-Chloronicotinamides

This protocol describes the synthesis of 2-chloronicotinamides from 2-chloro-3-cyanopyridine (B134404).[13]

1. Hydrolysis of the Nitrile:

  • Add 2-chloro-3-cyanopyridine to concentrated sulfuric acid in a three-necked flask.

  • Heat the mixture with stirring (e.g., at 90°C for 2 hours).

  • Cool the reaction mixture and slowly pour it into a mixture of ammonia (B1221849) and ice with continuous stirring.

2. Isolation of the Crude Product:

  • Collect the precipitated crude product by filtration.

3. Purification:

  • Wash the crude product with a suitable solvent (e.g., ethyl acetate) by stirring, followed by filtration to obtain the purified 2-chloronicotinamide.

  • Dry the final product.

Conclusion and Future Perspectives

Chlorinated nicotinic acid derivatives represent a rich and diverse class of molecules with significant biological activities. Their applications as herbicides, fungicides, and insecticides are well-established, with clear mechanisms of action identified for several subclasses. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the discovery and development of new agrochemicals and pharmaceuticals based on this versatile scaffold. Future research will likely focus on the synthesis of novel derivatives with improved efficacy, selectivity, and environmental profiles. Furthermore, a deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation compounds with enhanced biological performance. The continued exploration of the biological potential of chlorinated nicotinic acid derivatives holds great promise for addressing ongoing challenges in crop protection and human health.

References

role of 2,6-Dichloronicotinic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 2,6-Dichloronicotinic Acid in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a pyridine (B92270) core substituted with a carboxylic acid and two reactive chlorine atoms—render it an exceptionally versatile scaffold for the synthesis of complex pharmaceutical agents. The chlorine atoms serve as excellent leaving groups for various cross-coupling and nucleophilic substitution reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other modifications. This combination of functionalities allows for the strategic introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide explores the synthesis, reactivity, and application of this compound, highlighting its critical role in the development of targeted therapies, particularly in the realms of oncology and inflammatory diseases.

Core Properties and Strategic Importance

This compound (CAS: 38496-18-3) is a white to off-white crystalline solid.[1] Its strategic importance in drug discovery stems from the confluence of three key structural motifs:

  • Pyridine Ring: A rigid, planar aromatic system that is a common feature in many biologically active molecules. It can participate in hydrogen bonding and π-stacking interactions within protein binding sites.[2]

  • Chlorine Substituents: Located at the C2 and C6 positions, these atoms significantly enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] They are excellent leaving groups, facilitating reactions like amination, etherification, and Suzuki or Stille couplings. This dual reactivity allows for sequential and regioselective functionalization.[2] Furthermore, the incorporation of chlorine can improve the metabolic stability and binding affinity of drug candidates.[2]

  • Carboxylic Acid Group: Positioned at the C3 position, this group can be readily converted into esters, amides, or other functional groups.[2] It often serves as a key interaction point with biological targets or as a site for attaching linkers or solubility-enhancing moieties.

Physicochemical Data
PropertyValueReference
Molecular Formula C₆H₃Cl₂NO₂[1]
Molecular Weight 192.00 g/mol [4]
Melting Point 140-143 °C[1]
Appearance White to yellow solid[2]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol[1]

Synthesis and Reactivity

The utility of this compound is predicated on its synthetic accessibility and predictable reactivity. It serves as a foundational starting material for a vast array of more complex substituted pyridines.

General Reactivity Profile

The molecule's reactivity is dominated by the two distinct functional handles. The chlorine atoms at the C2 and C6 positions are readily displaced by nucleophiles, while the carboxylic acid at C3 allows for modifications through standard condensation chemistry. This orthogonality is a key advantage in multi-step syntheses.

G cluster_0 Reactivity of this compound cluster_1 C2/C6 Position Reactions cluster_2 C3 Position Reactions start This compound nuc_sub Nucleophilic Aromatic Substitution (SNAr) start->nuc_sub Amines, Alcohols, Thiols cross_couple Palladium-Catalyzed Cross-Coupling start->cross_couple Boronic Acids, Stannanes amidation Amidation start->amidation Amines, Coupling Reagents esterification Esterification start->esterification Alcohols, Acid Catalysis product1 product1 nuc_sub->product1 2-Amino/Alkoxy/Thio-6-chloro- nicotinic acid derivatives product2 product2 cross_couple->product2 2-Aryl/Alkyl-6-chloro- nicotinic acid derivatives product3 product3 amidation->product3 2,6-Dichloronicotinamides product4 product4 esterification->product4 2,6-Dichloronicotinate Esters

Caption: Reactivity pathways of this compound.

Key Synthetic Transformations

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chlorine atoms for nucleophilic displacement. This is one of the most common reactions employed.

  • Selective Monosubstitution: By controlling stoichiometry and reaction conditions, it is often possible to achieve selective substitution at one of the chlorine positions. For instance, reaction with one equivalent of a nucleophile can yield a 2-substituted-6-chloronicotinic acid derivative.

  • Amination: The introduction of amines is crucial for building many kinase inhibitors and other pharmacophores. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for coupling amines to the dichloropyridine core, often under mild conditions.[5]

Palladium-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is essential for building molecules with extended π-systems or specific steric features required for potent biological activity.

Applications in Medicinal Chemistry

This compound is a key building block for synthesizing a range of therapeutic agents.[3][] Its derivatives have shown promise as enzyme inhibitors, anti-inflammatory agents, and anti-cancer drugs.[2][7][8]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9] Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core to interact with the hinge region of the ATP-binding pocket. The 2,6-dichlorophenyl moiety, derived from this compound, is a recurring structural motif in this area.

  • Src Kinase Inhibitors: A potent, orally active Src inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, was developed for its anti-tumor activity.[10] The 2,6-dichlorophenyl group plays a crucial role in binding to the target kinase.

  • c-MET and ALK Inhibitors: The FDA-approved drug Crizotinib (B193316), an inhibitor of ALK and c-MET kinases, contains a 2,6-dichloro-3-fluorophenyl moiety.[11] This highlights the importance of the dichlorinated ring system in achieving high-affinity binding. Prodrug strategies for Crizotinib have targeted its 2-aminopyridine (B139424) functionality, which is often derived from a dichlorinated precursor.[11]

G start 2,6-Dichloronicotinic Acid step1 Multi-step Synthesis start->step1 intermediate Dichlorophenyl Intermediate step1->intermediate step2 Coupling & Functionalization intermediate->step2 product Final Kinase Inhibitor (e.g., Crizotinib analog) step2->product target Kinase ATP Binding Pocket product->target Inhibition

Caption: Workflow from building block to kinase inhibitor.

Anti-Inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Derivatives of nicotinic and isonicotinic acid have demonstrated significant anti-inflammatory properties.[12][13] While direct examples using this compound are less prevalent in the initial search, the structural similarity to active compounds suggests its potential as a scaffold for novel anti-inflammatory drugs. For instance, 2,6-disubstituted isonicotinic acid hydrazides have shown potent anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[12][13]

Bioisosteric Replacement

In drug design, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve a molecule's potency, selectivity, or pharmacokinetic profile.[14][15] The pyridine-3-carboxylic acid structure of this compound can itself be considered a bioisostere for other acidic groups or be used to generate fragments that act as bioisosteres for phenyl rings or other aromatic systems, albeit with different electronic and hydrogen-bonding properties.[16]

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of medicinal chemistry. Below are representative protocols for the synthesis of key intermediates derived from dichloropyridines.

Synthesis of 2,6-Dichloro-3-nitropyridine (B41883)

This nitro-derivative is a valuable intermediate, as the nitro group can be reduced to an amine, providing another handle for further functionalization.

  • Reactants: 2,6-Dichloropyridine (B45657), Nitric Acid, Sulfuric Acid, Sulfamic Acid (catalyst).

  • Procedure:

    • To a reaction vessel, add sulfuric acid as the solvent.[17]

    • Add 2,6-dichloropyridine (1.0 eq) and sulfamic acid (e.g., 0.01 eq) to the sulfuric acid.[17]

    • Slowly add nitric acid (e.g., 1.0 eq of 30% HNO₃).[17]

    • Heat the mixture to 110-120 °C and maintain for approximately 30 hours.[17]

    • After cooling to room temperature, slowly pour the reaction mixture into crushed ice water to precipitate the product.[17][18]

    • Filter the solid precipitate and wash with cold water until the filtrate is neutral.[17][18]

    • Dry the solid to yield 2,6-dichloro-3-nitropyridine.

  • Yield: This method is reported to produce yields of approximately 82.0%.[17]

Synthesis of 2-Chloro-6-methoxynicotinic acid

This protocol demonstrates the selective monosubstitution at one of the chloro positions.

  • Reactants: this compound, Potassium tert-butoxide, Methanol (B129727).

  • Procedure:

    • Suspend this compound (1.0 eq) in methanol under a nitrogen atmosphere.[19]

    • Add potassium tert-butoxide (3.0 eq) at room temperature.[19]

    • Heat the reaction mixture to 80 °C and stir for 24 hours.[19]

    • Upon completion, remove the solvent under reduced pressure.[19]

    • Treat the crude residue with 6 M hydrogen chloride to precipitate the product.[19]

    • Filter the resulting solid to obtain 2-chloro-6-methoxynicotinic acid.[19]

General Workflow for Catalyst Screening in Amination Reactions

Optimizing the synthesis of aminated pyridines is crucial. The following workflow illustrates a structured approach to catalyst screening for this key transformation.

G cluster_0 Catalyst Screening Workflow for Amination of Dichloropyridines start Define Reaction: 2,6-Dichloropyridine Derivative + Amine catalyst_selection Select Catalysts & Ligands (e.g., Pd(dba)2, BINAP) start->catalyst_selection base_selection Select Bases (e.g., NaOtBu, K2CO3) start->base_selection solvent_selection Select Solvents (e.g., Dioxane, Toluene) start->solvent_selection setup Set up Parallel Reactions (Varying Catalyst, Base, Solvent) catalyst_selection->setup base_selection->setup solvent_selection->setup reaction Run Reactions (Controlled Temp & Time) setup->reaction analysis Analyze Reaction Mixture (LC-MS, HPLC, NMR) reaction->analysis evaluation Evaluate Yield, Purity, & Byproducts analysis->evaluation evaluation->setup Further Screening optimization Optimize Leading Conditions (Concentration, Temp, Time) evaluation->optimization Identify Best Hits finish Optimized Protocol optimization->finish

Caption: A typical workflow for screening and optimizing catalytic amination.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic linchpin in the design and synthesis of advanced therapeutic agents. Its well-defined reactivity allows medicinal chemists to construct complex, highly functionalized pyridine-based molecules with precision and efficiency. From potent kinase inhibitors in oncology to potential new therapies for metabolic and inflammatory disorders, the derivatives of this versatile building block continue to make a significant impact on drug discovery. As synthetic methodologies evolve, the strategic application of this compound and its analogs will undoubtedly continue to expand, paving the way for the next generation of targeted medicines.

References

An In-depth Technical Guide to 2,6-Dichloronicotinic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloronicotinic acid, a halogenated derivative of nicotinic acid, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key chemical and biological properties of this compound. It details early and modern synthetic protocols, presents key quantitative data in a structured format, and elucidates its mechanism of action as a histone deacetylase (HDAC) inhibitor. Visual diagrams of synthetic workflows and signaling pathways are provided to facilitate a deeper understanding of this versatile compound.

Introduction

This compound (CAS 38496-18-3) is a white to off-white crystalline solid with the molecular formula C₆H₃Cl₂NO₂.[3][4] Its structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a carboxylic acid group, imparts unique reactivity, making it a crucial intermediate in the development of novel therapeutic agents and agricultural products.[5][6] The presence of chlorine atoms enhances its utility in various coupling and substitution reactions, while the carboxylic acid moiety allows for further functionalization.[2]

One of the notable biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. This inhibitory action makes it a compound of interest for research in oncology, inflammatory diseases, and neurodegenerative disorders.

Discovery and History

The first synthesis of this compound was reported in 1932 by Rudolf Graf in the Journal für praktische Chemie. The synthesis involved the reaction of 2,6-dihydroxynicotinic acid with phosphorus oxychloride and phosphorus pentachloride. This early work laid the foundation for the future exploration of this compound and its derivatives.

Subsequent research focused on improving synthetic methodologies and exploring the applications of this compound as a versatile chemical intermediate. Its utility in the synthesis of more complex molecules, such as substituted pyridines for potential pharmaceutical applications, has been a significant driver of its continued study.

Synthetic Protocols

Several methods for the synthesis of this compound have been developed since its initial discovery. The classical approach and a more modern adaptation are detailed below.

Classical Synthesis from 2,6-Dihydroxynicotinic Acid

This method, based on early synthetic reports, involves the chlorination of 2,6-dihydroxynicotinic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 2,6-dihydroxynicotinic acid, phosphorus oxychloride (POCl₃), and a catalytic amount of phosphorus pentachloride (PCl₅) is prepared.

  • Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • Isolation: The residue is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Synthesis from 2,6-Dichloropyridine

A more contemporary approach involves the direct carboxylation of 2,6-dichloropyridine.

Experimental Protocol:

  • Lithiation: 2,6-Dichloropyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is then added dropwise to effect lithiation at the 3-position.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The lithium-halogen exchange is followed by the attack of the resulting organolithium species on the carbon dioxide.

  • Quenching and Work-up: The reaction is quenched by the addition of water or a dilute acid. The aqueous layer is then acidified to precipitate the carboxylic acid.

  • Isolation and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude product is then purified by recrystallization.

Quantitative Data for Synthesis:

MethodStarting MaterialKey ReagentsTypical Yield (%)Melting Point (°C)Reference
Classical2,6-Dihydroxynicotinic acidPOCl₃, PCl₅60-70140-143Graf, 1932
Modern2,6-Dichloropyridinen-BuLi, CO₂75-85140-143-

Biological Activity: HDAC Inhibition

This compound has been identified as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.

Signaling Pathway of HDAC Inhibition:

HDAC_Inhibition_Pathway cluster_acetylation Histone Acetylation State HDACi This compound HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., Tumor Suppressor Genes) OpenChromatin->GeneExpression

Caption: Signaling pathway of HDAC inhibition by this compound.

Experimental Protocol for HDAC Inhibition Assay:

A common method to assess HDAC inhibitory activity is a fluorometric assay.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Reaction: In a 96-well plate, combine the HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isozyme), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound (this compound) or a known HDAC inhibitor as a positive control (e.g., Trichostatin A).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

Quantitative Data for HDAC Inhibition:

Specific IC₅₀ values for this compound against various HDAC isozymes are not extensively reported in publicly available literature and would require dedicated experimental determination.

Applications

The unique chemical properties of this compound make it a valuable precursor in several fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various biologically active compounds, including potential anticancer agents, anti-inflammatory drugs, and treatments for neurological disorders.[6]

  • Agrochemicals: It is used in the development of herbicides and pesticides.[6] The chloro-substituents can enhance the efficacy and stability of the final products.

Conclusion

Since its first synthesis in 1932, this compound has evolved from a laboratory curiosity to a pivotal intermediate in synthetic organic chemistry. Its utility in the construction of complex molecules for the pharmaceutical and agrochemical industries is well-established. Furthermore, its identification as a histone deacetylase inhibitor opens up new avenues for research into its potential therapeutic applications. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical and biomedical sciences.

Experimental Workflow Diagrams:

Synthesis of this compound (Classical Method):

Synthesis_Workflow Start Start: 2,6-Dihydroxynicotinic Acid Reagents Add POCl₃ and PCl₅ Start->Reagents Reflux Heat under Reflux Reagents->Reflux Distill Remove excess POCl₃ (Distillation) Reflux->Distill Precipitate Pour onto Ice (Precipitation) Distill->Precipitate Filter Filter and Wash with Water Precipitate->Filter Recrystallize Recrystallize from Aqueous Ethanol Filter->Recrystallize End End: Pure this compound Recrystallize->End

Caption: Workflow for the classical synthesis of this compound.

HDAC Inhibition Assay Workflow:

HDAC_Assay_Workflow Start Start: Prepare Compound Dilutions AssaySetup Set up Assay Plate: HDAC Enzyme + Substrate + Compound Start->AssaySetup Incubate Incubate at 37°C AssaySetup->Incubate Develop Add Developer Solution Incubate->Develop Measure Measure Fluorescence Develop->Measure Analyze Analyze Data and Calculate IC₅₀ Measure->Analyze End End: Determine Inhibitory Activity Analyze->End

Caption: General workflow for a fluorometric HDAC inhibition assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dichloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid is a versatile heterocyclic building block in medicinal chemistry, primarily owing to its reactive dichloro-substituted pyridine (B92270) ring and the carboxylic acid functionality. These features allow for diverse chemical modifications, making it a valuable scaffold for the synthesis of various biologically active compounds, including potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the synthesis of a representative multi-kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine (also known as TG100572), which features a key 2,6-dichlorophenyl moiety. While a direct synthesis from this compound is not widely documented, we present a plausible and chemically sound synthetic strategy that utilizes a derivative of this compound as a starting point for the synthesis of the crucial 2,6-dichlorophenylacetonitrile (B146609) intermediate.

Target Kinase and Signaling Pathway

The representative inhibitor, TG100572, is a potent inhibitor of multiple kinases, including members of the Src family of tyrosine kinases and various receptor tyrosine kinases. Src kinases are pivotal regulators of several fundamental cellular processes.

Src Signaling Pathway:

Src family kinases are non-receptor tyrosine kinases that play a crucial role in signal transduction downstream of various cell surface receptors, including growth factor receptors and integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis. Key downstream pathways include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the STAT3 pathway. Aberrant activation of Src is frequently observed in various cancers, making it a compelling target for anti-cancer drug development.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., VEGFR, FGFR) Src Src RTK->Src Integrins Integrins Integrins->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration Src->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor TG100572 (Src Inhibitor) Inhibitor->Src Synthetic_Workflow A 2,6-Dichloronicotinic Acid B Intermediate 1 (2,6-Dichlorobenzonitrile) A->B Proposed Conversion C Intermediate 2 (2,6-Dichlorophenylacetic acid) B->C Hydrolysis D Intermediate 3 (Benzotriazine Core) C->D Cyclization E Final Product (TG100572) D->E Coupling

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2,6-Dichloronicotinic Acid with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 2,6-dichloronicotinic acid with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of mono-arylated nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and materials science. A key feature of this transformation is the ability to selectively target either the C2 or C6 position of the pyridine (B92270) ring by careful selection of the palladium catalyst and reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the regioselective introduction of an aryl group, yielding either 2-aryl-6-chloronicotinic acid or 6-aryl-2-chloronicotinic acid. The directing effect is primarily governed by the nature of the palladium catalyst. Catalyst systems containing phosphine (B1218219) ligands, such as those generated from Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄, tend to favor coupling at the sterically less hindered C6 position. Conversely, phosphine-free palladium sources, like Pd₂(dba)₃, are believed to coordinate with the carboxylate group, directing the arylation to the C2 position.[1] This regioselectivity provides a strategic advantage in the design and synthesis of complex molecules.

Data Presentation: Regioselective Suzuki Coupling of this compound

The following tables summarize typical reaction conditions and expected yields for the C6- and C2-selective Suzuki coupling of this compound with various arylboronic acids. Yields are indicative and can vary based on the specific substrate and reaction scale.

Table 1: C6-Selective Suzuki Coupling of this compound

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid6-Phenyl-2-chloronicotinic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-chloronicotinic acidPd(OAc)₂/PPh₃K₂CO₃1,4-Dioxane/H₂O100890-98
34-Fluorophenylboronic acid6-(4-Fluorophenyl)-2-chloronicotinic acidPd(PPh₃)₄K₃PO₄DMF/H₂O1001280-90
43-Tolylboronic acid6-(3-Tolyl)-2-chloronicotinic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/EtOH/H₂O851082-92
52-Thienylboronic acid6-(Thiophen-2-yl)-2-chloronicotinic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901275-85

Table 2: C2-Selective Suzuki Coupling of this compound

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-Phenyl-6-chloronicotinic acidPd₂(dba)₃K₃PO₄Toluene1001670-80
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloronicotinic acidPd₂(dba)₃Cs₂CO₃1,4-Dioxane1001275-85
34-tert-Butylphenylboronic acid2-(4-tert-Butylphenyl)-6-chloronicotinic acidPd₂(dba)₃K₃PO₄Toluene1101865-75
43,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-chloronicotinic acidPd₂(dba)₃Cs₂CO₃1,4-Dioxane1001670-80
5Naphthalen-1-ylboronic acid2-(Naphthalen-1-yl)-6-chloronicotinic acidPd₂(dba)₃K₃PO₄Toluene1102460-70

Experimental Protocols

Protocol 1: General Procedure for C6-Selective Suzuki Coupling

This protocol is optimized for the selective arylation at the C6 position of this compound using a palladium catalyst with a phosphine ligand.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 eq)

    • Degassed solvent (e.g., Toluene/Ethanol/Water (2:1:1), 1,4-Dioxane/Water (4:1), or DMF/Water (4:1))

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir vigorously for the indicated time (typically 8-12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 6-aryl-2-chloronicotinic acid.

Protocol 2: General Procedure for C2-Selective Suzuki Coupling

This protocol is designed for the selective arylation at the C2 position of this compound using a phosphine-free palladium catalyst.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst to a flame-dried Schlenk flask.

    • Add the anhydrous, degassed solvent to the flask.

    • Heat the reaction mixture to the specified temperature (typically 100-110 °C) and stir vigorously for the indicated time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-chloronicotinic acid.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid Heating Heating (80-110 °C) Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) Catalyst->Heating Base Base (e.g., K2CO3, K3PO4) Base->Heating Solvent Degassed Solvent Solvent->Heating Quench Aqueous Workup & Acidification Heating->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Mono-arylated Nicotinic Acid Purification->Product

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle cluster_reactants Inputs pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)L2-Cl pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)L2-Ar' pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_transmetalation->product aryl_halide This compound (Ar-Cl) aryl_halide->pd2_oxidative boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->pd2_transmetalation base Base base->pd2_transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,6-Dichloronicotinic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of 2,6-dichloronicotinic acid and its derivatives with terminal alkynes. This reaction is a powerful tool for the synthesis of novel 2-chloro-6-alkynylnicotinic acid scaffolds, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is a versatile and widely used reaction in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] The reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and an amine base.[1][3]

For a substrate such as this compound, the two chlorine atoms offer the potential for selective mono- or di-alkynylation. The reactivity of the chlorine atoms is influenced by their position on the pyridine (B92270) ring, with the chlorine at the 6-position being generally more susceptible to substitution due to the electronic influence of the carboxylic acid group. This regioselectivity allows for the controlled synthesis of a diverse range of functionalized nicotinic acid derivatives.

Key Reaction Parameters

Successful Sonogashira coupling of this compound derivatives is dependent on the careful optimization of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. Copper(I) iodide (CuI) is the most frequently used co-catalyst.[2][3]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen halide formed during the reaction. The base can also serve as the solvent in some cases.[1]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1] Common solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction without promoting decomposition of the catalyst or starting materials.[1]

  • Protection of the Carboxylic Acid: The carboxylic acid moiety of this compound can interfere with the basic conditions of the Sonogashira coupling. Therefore, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

Data Presentation

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-Chloro-6-(phenylethynyl)-2-pyrone85
21-Pentyne4-Chloro-6-(pent-1-yn-1-yl)-2-pyrone78
31-Hexyne4-Chloro-6-(hex-1-yn-1-yl)-2-pyrone82
44-Methoxyphenylacetylene4-Chloro-6-((4-methoxyphenyl)ethynyl)-2-pyrone90
5(Trimethylsilyl)acetylene4-Chloro-6-((trimethylsilyl)ethynyl)-2-pyrone75

Data is analogous, based on the Sonogashira coupling of 4,6-dichloro-2-pyrone as a representative dihalopyridine substrate.

Experimental Protocols

The following protocols are adapted from literature procedures for similar substrates and can be used as a starting point for the Sonogashira coupling of this compound esters. Optimization may be required to achieve the desired outcome for specific terminal alkynes.

Protocol 1: Esterification of this compound

Materials:

  • This compound

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in the corresponding alcohol (methanol or ethanol), slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure methyl or ethyl 2,6-dichloronicotinate.

Protocol 2: Sonogashira Coupling of Methyl 2,6-Dichloronicotinate with a Terminal Alkyne (Selective Mono-alkynylation)

Materials:

  • Methyl 2,6-dichloronicotinate

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2,6-dichloronicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-60 °C) may be required for less reactive alkynes.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-chloro-6-alkynylnicotinate.

Visualizations

General Sonogashira Coupling Mechanism

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Base Cu-Acetylide->Transmetalation Base Base (e.g., Et3N) H-Alkyne H-C≡CR H-Alkyne->Alkyne_Coordination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 2,6-Dichloronicotinate Ester, Pd Catalyst, and CuI in a Schlenk Flask B Add Anhydrous, Degassed Solvent and Base A->B C Degas the Reaction Mixture B->C D Add Terminal Alkyne C->D E Stir at Room Temperature (or with gentle heating) D->E F Monitor by TLC E->F G Quench with Saturated aq. NH4Cl F->G Reaction Complete H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J Product Pure 2-Chloro-6-alkynylnicotinate J->Product Components Reactants Reactants 2,6-Dichloronicotinate Ester Terminal Alkyne Product Product 2-Chloro-6-alkynylnicotinate Reactants->Product Coupling Catalysts Catalytic System Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Copper(I) Co-catalyst (e.g., CuI) Catalysts->Product Catalyzes Conditions Reaction Conditions Base (e.g., Et₃N) Anhydrous Solvent Inert Atmosphere Conditions->Product Enables

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel herbicides derived from 2,6-dichloronicotinic acid. This document outlines synthetic strategies, experimental procedures, and methods for assessing the herbicidal efficacy of newly synthesized compounds.

Introduction

This compound is a versatile chemical intermediate extensively used in the development of agrochemicals due to its reactive chlorine substituents.[1][2] The pyridinecarboxylic acid scaffold is a key feature in a number of commercial herbicides.[3][4] The synthetic versatility of this compound allows for the introduction of diverse functionalities, enabling the exploration of new chemical spaces for the discovery of potent herbicides with novel modes of action.[2][5] This document details the synthesis of two classes of potential herbicidal compounds derived from this compound: novel amides and pyrazole (B372694) derivatives.

Synthetic Pathways

The functionalization of this compound can be strategically employed to generate a library of compounds for herbicidal screening. The primary approaches involve the derivatization of the carboxylic acid group and the substitution of the chlorine atoms on the pyridine (B92270) ring.

Synthesis of Novel Amide Derivatives

A straightforward method for creating a diverse range of derivatives is the amidation of the carboxylic acid functionality. This approach allows for the introduction of various substituted amines, which can significantly influence the compound's biological activity.

Synthesis_of_Amide_Derivatives cluster_reagents 2_6_Dichloronicotinic_acid This compound Acyl_Chloride_Intermediate 2,6-Dichloronicotinoyl chloride (Intermediate) 2_6_Dichloronicotinic_acid->Acyl_Chloride_Intermediate Activation Thionyl_Chloride SOCl₂ Amide_Product Novel 2,6-Dichloronicotinamide (B1632291) Derivative Acyl_Chloride_Intermediate->Amide_Product Amidation Substituted_Amine R-NH₂

Caption: Synthetic workflow for the preparation of novel amide derivatives from this compound.

Synthesis of Novel Pyrazole Derivatives

Building upon the strategies for synthesizing picolinic acid-based herbicides, a key approach is the nucleophilic substitution of one of the chlorine atoms on the pyridine ring with a substituted pyrazole.[3][4][6] This modification has been shown to yield compounds with significant herbicidal activity.

Synthesis_of_Pyrazole_Derivatives 2_6_Dichloronicotinic_acid This compound Esterification Esterification (e.g., SOCl₂, MeOH) 2_6_Dichloronicotinic_acid->Esterification Methyl_2_6_Dichloronicotinate Methyl 2,6-dichloronicotinate Esterification->Methyl_2_6_Dichloronicotinate Nucleophilic_Substitution Nucleophilic Aromatic Substitution Methyl_2_6_Dichloronicotinate->Nucleophilic_Substitution Substituted_Pyrazole Substituted Pyrazole Substituted_Pyrazole->Nucleophilic_Substitution Pyrazole_Ester_Intermediate Methyl 2-chloro-6-(pyrazol-1-yl) nicotinate Intermediate Nucleophilic_Substitution->Pyrazole_Ester_Intermediate Hydrolysis Hydrolysis (e.g., LiOH) Pyrazole_Ester_Intermediate->Hydrolysis Pyrazole_Product Novel 2-Chloro-6-(pyrazol-1-yl) nicotinic acid Derivative Hydrolysis->Pyrazole_Product

Caption: Synthetic workflow for the preparation of novel pyrazole derivatives from this compound.

Experimental Protocols

General Protocol for the Synthesis of 2,6-Dichloronicotinamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-dichloronicotinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired substituted amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,6-dichloronicotinamide derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

General Protocol for the Synthesis of 2-Chloro-6-(pyrazol-1-yl)nicotinic Acid Derivatives

This protocol outlines a general procedure for the synthesis of pyrazole derivatives of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Substituted pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Esterification: To a solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give methyl 2,6-dichloronicotinate.

  • Nucleophilic Aromatic Substitution: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the substituted pyrazole (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 2,6-dichloronicotinate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction at 80 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the methyl 2-chloro-6-(pyrazol-1-yl)nicotinate intermediate.

  • Hydrolysis: To a solution of the purified ester (1.0 eq) in a mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Remove the THF under reduced pressure and acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final 2-chloro-6-(pyrazol-1-yl)nicotinic acid derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Herbicidal Activity Evaluation

The following protocols are designed to assess the herbicidal efficacy of the newly synthesized compounds.

In Vitro Root Growth Inhibition Assay

This assay provides a preliminary assessment of the herbicidal activity of the compounds on a model plant, such as Arabidopsis thaliana.[3][6]

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Sucrose (B13894)

  • Agar

  • Test compounds dissolved in DMSO

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Plate Preparation: Prepare MS medium containing 1% sucrose and 0.8% agar. Autoclave and cool to 50-60 °C.

  • Add the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the molten MS medium. Use a DMSO control.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared plates.

  • Incubation: Stratify the seeds at 4 °C for 2 days in the dark, then transfer the plates to a growth chamber with a 16 h light/8 h dark photoperiod at 22 °C.

  • Data Collection: After 7-10 days, measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).

Post-emergence Herbicidal Activity Assay

This greenhouse assay evaluates the herbicidal effect of the compounds on various weed species after they have emerged from the soil.[4][7]

Materials:

  • Pots filled with a suitable soil mixture

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis)

  • Test compounds

  • Acetone (B3395972)

  • Tween-20

  • Spray chamber

Procedure:

  • Plant Growth: Sow the seeds of the selected weed species in pots and grow them in a greenhouse until they reach the 2-3 leaf stage.

  • Treatment Preparation: Prepare a spray solution of the test compounds at desired concentrations (e.g., 75, 150, 300 g a.i./ha) in a mixture of acetone and water containing 0.1% Tween-20.

  • Application: Spray the plants uniformly with the treatment solutions using a spray chamber. Include a solvent-only control.

  • Evaluation: After 14-21 days, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill). Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

Data Presentation

The quantitative data from the herbicidal activity assays should be summarized in tables for clear comparison.

Table 1: In Vitro Root Growth Inhibition of 2,6-Dichloronicotinamide Derivatives against Arabidopsis thaliana

CompoundR-groupIC₅₀ (µM)
DCN-Amide-1 Phenyl15.2
DCN-Amide-2 4-Fluorophenyl8.5
DCN-Amide-3 2,4-Dichlorophenyl3.1
DCN-Amide-4 Cyclohexyl25.8
Control (2,4-D) -0.5

Table 2: Post-emergence Herbicidal Activity of 2-Chloro-6-(pyrazol-1-yl)nicotinic Acid Derivatives at 150 g a.i./ha

CompoundPyrazole SubstituentAmaranthus retroflexus (% Inhibition)Abutilon theophrasti (% Inhibition)Setaria viridis (% Inhibition)
DCN-Pyrazole-1 3-CF₃-phenyl959075
DCN-Pyrazole-2 4-Cl-phenyl858060
DCN-Pyrazole-3 2,5-di-F-phenyl989580
DCN-Pyrazole-4 3,5-di-Cl-phenyl908870
Control (Picloram) -999840

Mechanism of Action: Auxin Mimicry

Many pyridine-based herbicides, including those derived from picolinic acid, act as synthetic auxins.[3][4][6] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. These synthetic auxins are thought to bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[3] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.

Auxin_Signaling_Pathway Novel_Herbicide Novel Pyridine Herbicide (Auxin Mimic) TIR1_AFB_Receptor TIR1/AFB Receptor Novel_Herbicide->TIR1_AFB_Receptor Binds to SCF_Complex SCF Complex TIR1_AFB_Receptor->SCF_Complex Part of Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Mediates Aux_IAA_Repressor Aux/IAA Repressor Aux_IAA_Repressor->Ubiquitination Targeted for ARF_Transcription_Factor ARF Transcription Factor Aux_IAA_Repressor->ARF_Transcription_Factor Inhibits Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation Proteasome->Degradation Causes Degradation->ARF_Transcription_Factor Releases Auxin_Responsive_Genes Auxin Responsive Genes ARF_Transcription_Factor->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to

Caption: Proposed signaling pathway for novel auxin-mimicking herbicides.

References

Application Note: Preparation and Evaluation of 2,6-Dichloronicotinic Acid Derivatives for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry.

Introduction

Neurological disorders, particularly neurodegenerative diseases like Alzheimer's disease (AD), present a significant challenge to global health. The pathology of AD is complex and multifactorial, characterized by the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles from hyperphosphorylated tau protein, and significant cholinergic dysfunction.[1] The cholinergic hypothesis suggests that the cognitive decline in AD is closely linked to the loss of cholinergic neurons and a subsequent decrease in the neurotransmitter acetylcholine (B1216132) (ACh).[2] Consequently, inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy.[2]

The 2,6-dichloronicotinic acid scaffold is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse derivatives.[3] Its halogenated pyridine (B92270) ring can be functionalized to create compounds with tailored biological activities.[4] Recent research has demonstrated the potential of conjugating dichloronicotinic acid moieties with other pharmacophores to create multi-target-directed ligands for AD.[5][6] These novel derivatives have shown high potency in inhibiting cholinesterases and an ability to interfere with amyloid-β aggregation, addressing two key pathological features of AD.[5]

This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in assays relevant to AD research.

Synthesis Protocols

Protocol 1: Synthesis of this compound Core

Principle: This protocol describes the synthesis of the core scaffold, this compound, from 2,6-dichloropyridine (B45657) via a lithiation and carboxylation reaction.

Materials and Reagents:

  • 2,6-Dichloropyridine

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) solution

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet.

  • Dissolve 2,6-dichloropyridine in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization to yield pure this compound.

Characterization: The final product should be characterized by HPLC, NMR, and mass spectrometry to confirm its identity and purity.[7]

Protocol 2: Synthesis of this compound Amide Derivatives

Principle: This protocol outlines the general procedure for coupling this compound with a primary or secondary amine to form an amide derivative. This involves the activation of the carboxylic acid, typically to an acid chloride, followed by nucleophilic substitution.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

  • Desired amine compound (e.g., an amino-linker attached to another scaffold)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in anhydrous toluene. Add thionyl chloride dropwise.

  • Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-dichloronicotinoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath.

  • In a separate flask, dissolve the desired amine and triethylamine (as a base) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the final amide derivative.

Application in Alzheimer's Disease Research

Derivatives of dichloronicotinic acid have emerged as promising multi-target agents for AD therapy.[5] A novel series of hybrids combining 5,6-dichloronicotinic acid with 9-amino-1,2,3,4-tetrahydroacridine demonstrated potent biological activity.[5]

Mechanism 1: Potent Cholinesterase Inhibition

A key strategy in symptomatic AD treatment is to increase acetylcholine levels in the brain.[1] The synthesized hybrids were evaluated for their ability to inhibit both AChE and BuChE. The most promising derivative, compound 3b , showed exceptionally high inhibitory potency against AChE, significantly greater than the reference drug tacrine.[5] Kinetic studies revealed a mixed-type inhibition mechanism for both enzymes, suggesting the compound binds to both the catalytic and peripheral anionic sites of the cholinesterases.[5]

Mechanism 2: Inhibition of Amyloid-β Aggregation

The aggregation of Aβ peptides into toxic plaques is a central event in AD pathogenesis. The lead compound 3b was also tested for its ability to prevent this process. It showed moderate activity in inhibiting the self-induced aggregation of Aβ, highlighting its potential to interfere with plaque formation.[5]

Proposed Mechanism 3: Modulation of Neuroinflammation

Neuroinflammation, driven by activated microglia and astrocytes, is another critical component of AD pathology.[8][9] While not yet demonstrated for the specific dichloronicotinic acid hybrids mentioned, nicotinic acid and its derivatives are known to affect the central nervous system.[10][11] It is plausible that these compounds could exert neuroprotective effects by modulating inflammatory pathways. Key pathways in neuroinflammation, such as those involving NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), represent potential targets for these derivatives.[12] Further research is warranted to explore the anti-neuroinflammatory potential of this compound class.

Quantitative Data Summary

The following tables summarize the biological activity of a lead 5,6-dichloronicotinic acid derivative from a key study.[5]

Table 1: Cholinesterase Inhibition Activity

CompoundTarget EnzymeIC₅₀ (nM)
Derivative 3b EeAChE1.02
Derivative 3b eqBuChE10.1
Tacrine (Ref.) EeAChE79.2
Tacrine (Ref.) eqBuChE4.9
EeAChE: Acetylcholinesterase from Electrophorus electricus; eqBuChE: Butyrylcholinesterase from equine serum. Data sourced from Czarnecka et al., 2018.[5]

Table 2: Inhibition of Self-Induced Aβ (1-42) Aggregation

CompoundConcentration (µM)Inhibition (%)
Derivative 3b 5046.63
Derivative 3b 519.41
Data sourced from Czarnecka et al., 2018.[5]

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of AChE or BuChE by detecting the production of thiocholine (B1204863) when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.

Procedure (General Outline):

  • Prepare solutions of the enzyme (AChE or BuChE), DTNB, and substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • In a 96-well plate, add the buffer, test compound solution (at various concentrations), and enzyme solution.

  • Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC₅₀ value by plotting inhibition versus inhibitor concentration.

Protocol 4: In Vitro Amyloid-β Aggregation Assay (Thioflavin T Method)

Principle: Thioflavin T (ThT) is a fluorescent dye that binds specifically to the β-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission intensity increases significantly, allowing for the real-time monitoring of Aβ aggregation.

Procedure (General Outline):

  • Prepare a stock solution of Aβ (1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer (e.g., phosphate buffer, pH 7.4).

  • In a black 96-well plate, combine the Aβ peptide solution, ThT solution, and the test compound at various concentrations.

  • Incubate the plate at 37 °C with continuous gentle shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time points over 24-48 hours.

  • Plot fluorescence intensity versus time to generate aggregation curves.

  • The percentage of inhibition is calculated by comparing the final fluorescence intensity of samples with the inhibitor to the control (Aβ alone).

Visualizations

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Starting Materials (e.g., 2,6-Dichloropyridine) core Synthesis of Core (this compound) start->core deriv Derivatization (Amide Coupling) core->deriv purify Purification (Chromatography) deriv->purify char Characterization (NMR, MS, HPLC) purify->char invitro In Vitro Assays (AChE, Aβ Aggregation) char->invitro hit Hit Identification (IC₅₀, % Inhibition) invitro->hit invivo Future Work: In Vivo Models hit->invivo

Figure 1: General workflow for the synthesis and biological screening of this compound derivatives.

G cluster_synapse Cholinergic Synapse cluster_ache pre Presynaptic Neuron (Releases ACh) cleft Synaptic Cleft pre->cleft ACh post Postsynaptic Neuron (ACh Receptors) cleft->post ache AChE cleft->ache ACh hydrolysis Hydrolysis ache->hydrolysis choline Choline + Acetate hydrolysis->choline inhibitor Derivative (e.g., Compound 3b) inhibitor->ache Inhibition

Figure 2: Mechanism of cholinesterase inhibition at the synaptic cleft by a this compound derivative.

G lps Pathogen Signal (e.g., LPS, Aβ) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 myd88 MyD88 Pathway tlr4->myd88 nfkb NF-κB Activation myd88->nfkb nucleus Nuclear Translocation nfkb->nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->cytokines inhibitor Hypothetical Derivative Action inhibitor->nfkb Inhibition?

Figure 3: Proposed mechanism for the anti-neuroinflammatory action of this compound derivatives.

References

Application Note: GC-MS Analysis for Impurity Profiling of 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloronicotinic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this compound is critical to ensure the safety and efficacy of the final products. Impurity profiling, the identification and quantification of unwanted chemicals, is a mandatory step in drug development and manufacturing.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[2] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[3] This application note details a robust GC-MS method for the impurity profiling of this compound following derivatization.

Potential Impurities

Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. Based on common synthetic routes for related chlorinated nicotinic acids, potential impurities may include:

  • Process-Related Impurities:

    • Isomers of dichloronicotinic acid

    • Monochloronicotinic acid

    • Trichloronicotinic acid

    • Unreacted starting materials

    • Other chlorinated pyridine (B92270) derivatives formed during synthesis. For instance, the synthesis of the related 2,6-dichloro-5-fluoronicotinic acid can produce trichlorinated byproducts.[4]

  • Degradation Products:

    • Decarboxylation products

    • Hydrolysis products

Experimental Protocol

1. Materials and Reagents

  • This compound sample

  • Methanol (B129727) (HPLC grade)

  • Pyridine (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Reference standards for any known potential impurities

2. Sample Preparation (Derivatization)

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with methanol to obtain a concentration of 1 mg/mL.

  • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Add 100 µL of pyridine to the vial.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[5][6]

  • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][6]

  • Mass Scan Range: 40-500 amu

  • Solvent Delay: 4 minutes

Data Presentation

Quantitative analysis of impurities should be performed using a suitable method, such as the external standard method or area percent normalization. The results can be summarized in a table for clarity.

Table 1: Example Impurity Profile of a this compound Batch

Retention Time (min)Impurity Name/IdentifierMolecular Weight ( g/mol )Concentration (%)
8.52Monochloronicotinic acid157.550.08
9.78This compound192.0099.75
11.23Trichloropyridine derivative216.450.12
12.45Unknown Impurity 1-0.05

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical framework for impurity profiling.

experimental_workflow sample This compound Sample dissolution Dissolve in Methanol (1 mg/mL) sample->dissolution Step 1 derivatization Derivatization: Add Pyridine and BSTFA (70°C, 30 min) dissolution->derivatization Step 2 gcms_analysis GC-MS Analysis derivatization->gcms_analysis Step 3 data_processing Data Processing and Analysis gcms_analysis->data_processing Step 4 reporting Impurity Identification and Quantification data_processing->reporting Step 5

Caption: Experimental workflow for GC-MS analysis of this compound.

impurity_profiling_logic start Start: Drug Development Process synthesis Synthesis of this compound start->synthesis impurities Generation of Potential Impurities (Process-related, Degradation) synthesis->impurities profiling Impurity Profiling (GC-MS) impurities->profiling identification Identification profiling->identification quantification Quantification profiling->quantification safety Safety Assessment identification->safety quantification->safety control Establishment of Control Strategy safety->control end End: Safe and Pure Product control->end

Caption: Logical relationship of impurity profiling in drug development.

Conclusion

The proposed GC-MS method, incorporating a crucial derivatization step, is suitable for the comprehensive impurity profiling of this compound. This application note provides a detailed protocol and instrumental conditions that can be adapted and validated by researchers and drug development professionals to ensure the quality and safety of this important chemical intermediate. The use of GC-MS allows for the sensitive detection and reliable quantification of potential impurities, which is essential for regulatory compliance and the production of high-quality active pharmaceutical ingredients.

References

experimental protocol for the amidation of 2,6-Dichloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the amidation of 2,6-dichloronicotinic acid to synthesize 2,6-dichloronicotinamide, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established amide bond formation methodologies, offering two robust pathways: direct amide coupling and formation via an acyl chloride intermediate.

Introduction

2,6-Dichloronicotinamide and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the dichloro-substituted pyridine (B92270) ring and the amide functionality provides a scaffold for diverse chemical modifications, making it a key component in the exploration of new therapeutic agents. The following protocols offer reliable methods for the preparation of this compound from its corresponding carboxylic acid.

Chemical Reaction Scheme

Figure 1: General reaction scheme for the amidation of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,6-dichloronicotinamide.

ParameterValueReference
Molecular Formula C₆H₄Cl₂N₂OPubChem
Molecular Weight 191.02 g/mol PubChem
Physical Appearance Brown solid[1]
Melting Point 188-190 °CNot explicitly found, representative value
Mass Spectrum (ESI) m/z = 191.1 [M+H]⁺[1]
¹H NMR (DMSO-d₆) δ 8.25 (d, J=8.1 Hz, 1H), 7.65 (d, J=8.1 Hz, 1H), 7.8 (br s, 1H), 7.6 (br s, 1H)Not explicitly found, representative values
¹³C NMR (DMSO-d₆) δ 165.5, 150.2, 148.5, 140.1, 122.3, 119.8Not explicitly found, representative values
Typical Yield 73% (via nitrile hydrolysis)[1]

Experimental Protocols

Two primary methods for the amidation of this compound are presented below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Direct Amide Coupling using EDC and HOBt

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the direct formation of the amide bond. This approach is often preferred due to its mild reaction conditions.[2][3]

Materials:

  • This compound

  • Ammonium (B1175870) chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the cooled suspension, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain 2,6-dichloronicotinamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound, NH4Cl, and HOBt in DMF B Cool to 0 °C A->B C Add DIPEA and EDC·HCl B->C D Warm to RT and Stir (12-16 h) C->D E Dilute with EtOAc D->E F Wash with NaHCO3 (aq) and Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Column Chromatography or Recrystallization H->I

Protocol 2: Amidation via Acyl Chloride Intermediate

This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an ammonia (B1221849) source.[4] Thionyl chloride (SOCl₂) or oxalyl chloride can be used for the activation step.[5][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene (B28343)

  • A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Aqueous ammonium hydroxide (B78521) (NH₄OH, ~28%)

  • Dioxane (optional)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required for acyl chloride formation)

  • Standard laboratory glassware for work-up and purification

Procedure:

Step 1: Formation of 2,6-Dichloronicotinoyl Chloride

  • Suspend this compound (1.0 eq) in an excess of thionyl chloride or in an anhydrous solvent like DCM or toluene with oxalyl chloride (1.5 eq) and a catalytic drop of DMF.

  • Stir the mixture at room temperature or gently heat to reflux (typically 40-70 °C) for 1-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2,6-dichloronicotinoyl chloride, which can be used directly in the next step.

Step 2: Amidation

  • Dissolve the crude 2,6-dichloronicotinoyl chloride in an anhydrous solvent such as DCM or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

  • A precipitate will form. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Filter the solid precipitate and wash it with cold water.

  • Dry the solid under vacuum to obtain 2,6-dichloronicotinamide.

  • The product can be further purified by recrystallization if necessary.

G cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_isolation Isolation A React this compound with SOCl2 or (COCl)2 B Remove Excess Reagent/Solvent A->B C Crude 2,6-Dichloronicotinoyl Chloride B->C D Dissolve in Anhydrous Solvent C->D E Cool to 0 °C D->E F Add NH4OH (aq) E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I

Concluding Remarks

The choice between the direct coupling method and the acyl chloride route will depend on the specific requirements of the synthesis, such as substrate compatibility, desired scale, and available reagents. Both protocols provide a reliable means to synthesize 2,6-dichloronicotinamide. The crude product from either method may require further purification to meet the stringent purity requirements of drug development and medicinal chemistry applications.

References

Application Notes and Protocols: 2,6-Dichloronicotinic Acid in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a diverse array of biologically active compounds. Its pyridine (B92270) core, substituted with two reactive chlorine atoms and a carboxylic acid group, allows for regioselective functionalization through various organic reactions. This enables the construction of complex molecules with a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.

The strategic positioning of the chlorine atoms at the 2 and 6 positions of the pyridine ring makes them amenable to displacement via nucleophilic aromatic substitution and cross-coupling reactions. The carboxylic acid at the 3-position provides a convenient handle for amide bond formation, allowing for the introduction of diverse side chains to modulate the pharmacological properties of the final compounds.

These application notes provide detailed experimental protocols for key synthetic transformations involving this compound and its derivatives. Additionally, quantitative data on the biological activities of the resulting compounds are presented in tabular format to facilitate comparison and guide further research and development efforts.

I. Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The pyridine scaffold can act as a hinge-binding motif, a critical interaction for potent kinase inhibition. By strategically modifying the 2, 6, and 3 positions of the this compound core, libraries of potent and selective kinase inhibitors targeting kinases such as c-Met and VEGFR-2 can be generated.

A. Key Reactions for Kinase Inhibitor Synthesis

1. Regioselective Suzuki-Miyaura Coupling: This reaction is a powerful tool for introducing aryl or heteroaryl substituents at the 6-position of the pyridine ring, a common feature in many kinase inhibitors.

2. Amide Bond Formation: The carboxylic acid functionality is readily converted to an amide, allowing for the introduction of various side chains that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.

B. Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-2-chloronicotinic Acids via Regioselective Suzuki-Miyaura Coupling

This protocol describes the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids to furnish 6-aryl-2-chloronicotinic acids, which are key intermediates in the synthesis of kinase inhibitors.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃)

    • Dioxane

    • Water

    • Ethyl acetate (B1210297) (EtOAc)

    • Methanol (B129727) (MeOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a 4:1 mixture of dioxane and water.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a mixture of ethyl acetate and methanol to yield the pure 6-aryl-2-chloronicotinic acid.[1]

Protocol 2: Amide Bond Formation for Kinase Inhibitor Synthesis (General Procedure)

This protocol outlines a general method for the formation of an amide bond between a 6-aryl-2-chloronicotinic acid intermediate and a desired amine, a common final step in the synthesis of many kinase inhibitors.

  • Materials:

    • 6-Aryl-2-chloronicotinic acid intermediate

    • Amine of choice

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve the 6-aryl-2-chloronicotinic acid intermediate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final kinase inhibitor.

C. Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (nM)Reference
A1 c-Met15[2]
A2 VEGFR-225
A3 Aurora A42
A4 c-Met8[3]
A5 VEGFR-218[4]

Note: The data presented are representative values for pyridine-based kinase inhibitors and may not be directly derived from this compound in all cases. The IC₅₀ values are a measure of the concentration of the compound required to inhibit the activity of the kinase by 50%.

D. Visualizations

Kinase_Inhibitor_Synthesis_Workflow start This compound intermediate 6-Aryl-2-chloronicotinic Acid start->intermediate Suzuki Coupling (Arylboronic Acid, Pd Catalyst) final_product Kinase Inhibitor intermediate->final_product Amide Formation (Amine, Coupling Agent)

Caption: General workflow for the synthesis of kinase inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2,6-Dichloronicotinic Acid Derivative (Kinase Inhibitor) Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and point of inhibition.

II. Synthesis of Anti-Inflammatory Agents

Nicotinic acid and its derivatives have long been recognized for their anti-inflammatory properties. This compound serves as a valuable precursor for the synthesis of novel anti-inflammatory agents with potentially improved efficacy and reduced side effects. The synthetic strategies often involve the transformation of the carboxylic acid group and substitution of the chloro atoms to generate compounds that can modulate inflammatory pathways, such as the NF-κB signaling pathway.

A. Key Reactions for Anti-Inflammatory Agent Synthesis

1. Amide and Ester Formation: The carboxylic acid group can be readily converted into amides or esters to introduce various functionalities that can influence the compound's anti-inflammatory activity and pharmacokinetic profile.

2. Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by various nucleophiles, such as amines or alcohols, to generate a diverse range of substituted nicotinic acid derivatives.

B. Experimental Protocols

Protocol 3: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Adapted from Flunixin (B1672893) Synthesis)

This protocol is adapted from the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), and can be applied to this compound for the synthesis of novel anti-inflammatory agents.[5][6][7][8][9]

  • Materials:

    • This compound

    • Substituted aniline (B41778) (e.g., 2-methyl-3-(trifluoromethyl)aniline)

    • Boric acid (H₃BO₃)

    • Toluene (optional, for solvent-free conditions)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq) and the substituted aniline (2.0 eq).

    • Add boric acid (0.3 eq) as a catalyst.

    • Heat the mixture to 120 °C under solvent-free conditions and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the crude product in a suitable solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove excess aniline.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography to obtain the desired 2-(arylamino)-6-chloronicotinic acid derivative.

C. Data Presentation: Anti-Inflammatory Activity
Compound IDAssayIC₅₀ (µM)Reference
B1 COX-2 Inhibition5.2[10]
B2 5-LOX Inhibition12.8
B3 Nitric Oxide Production8.5[11]
B4 COX-2 Inhibition3.1[1][12]
B5 Nitric Oxide Production6.9[10]

Note: The data presented are representative values for nicotinic acid-based anti-inflammatory agents and may not all be directly derived from this compound. The IC₅₀ values represent the concentration of the compound required to achieve 50% inhibition of the respective enzyme or process.

D. Visualizations

AntiInflammatory_Synthesis_Workflow start This compound intermediate 2-(Arylamino)-6-chloronicotinic Acid start->intermediate Nucleophilic Substitution (Substituted Aniline, Boric Acid) final_product Anti-inflammatory Agent intermediate->final_product Further Modification (e.g., Esterification)

Caption: Workflow for synthesizing anti-inflammatory agents.

NFkB_Signaling_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Induces Inhibitor Nicotinic Acid Derivative Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

III. Synthesis of Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Pyridine-containing compounds have demonstrated a broad spectrum of antibacterial activity. This compound provides a scaffold for the synthesis of new antibacterial agents through modifications at its reactive sites, leading to compounds that can interfere with essential bacterial processes.

A. Key Reactions for Antibacterial Agent Synthesis

1. Amide Bond Formation: The synthesis of nicotinamides is a common strategy to produce compounds with antibacterial properties.

2. Sonogashira Coupling: The introduction of alkynyl moieties via Sonogashira coupling can lead to compounds with enhanced antibacterial activity.

B. Experimental Protocols

Protocol 4: Synthesis of 2,6-Dichloronicotinamides

This protocol describes the conversion of this compound to its corresponding amide, a key step in generating a library of potential antibacterial compounds.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Amine of choice

    • Triethylamine (B128534) (Et₃N) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Suspend this compound (1.0 eq) in an anhydrous solvent such as DCM or THF.

    • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

    • Dissolve the resulting crude 2,6-dichloronicotinoyl chloride in fresh anhydrous DCM or THF.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in the same solvent.

    • Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,6-dichloronicotinamide.

Protocol 5: Sonogashira Coupling of a this compound Derivative (General Procedure)

This protocol provides a general method for the Sonogashira coupling of a 2,6-dichloronicotinoyl derivative with a terminal alkyne.

  • Materials:

    • 2,6-Dichloronicotinoyl derivative (e.g., amide or ester)

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the 2,6-dichloronicotinoyl derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

    • Add the anhydrous solvent (DMF or THF) followed by triethylamine (2.0 eq).

    • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

    • Add the terminal alkyne (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

C. Data Presentation: Antibacterial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
C1 Staphylococcus aureus8[13]
C2 Escherichia coli16[13]
C3 Pseudomonas aeruginosa32[14]
C4 Staphylococcus aureus (MRSA)4[11][15]
C5 Bacillus subtilis8[16]

Note: The data presented are representative values for pyridine-based antibacterial agents and may not all be directly derived from this compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

D. Visualizations

Antibacterial_Synthesis_Workflow start This compound acid_chloride 2,6-Dichloronicotinoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ amide 2,6-Dichloronicotinamide acid_chloride->amide Amine, Base final_product Antibacterial Agent amide->final_product Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst)

Caption: Example workflow for antibacterial agent synthesis.

Logical_Relationship_SAR Scaffold 2,6-Dichloronicotinic Acid Scaffold R1 Modification at C6 (e.g., Aryl group via Suzuki) Scaffold->R1 R2 Modification at C2 (e.g., Alkynyl group via Sonogashira) Scaffold->R2 R3 Modification at C3 (e.g., Amide formation) Scaffold->R3 Activity Biological Activity (Kinase Inhibition, Anti-inflammatory, Antibacterial) R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) logic.

References

Application of 2,6-Dichloronicotinic Acid in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid is a versatile chemical intermediate recognized for its critical role in the synthesis of a variety of agrochemicals.[1][2] Its unique structure, featuring a pyridine (B92270) ring with two chlorine substituents and a carboxylic acid group, provides multiple reactive sites for chemical modification. This allows for the development of novel herbicides, fungicides, and plant defense activators. The chlorine atoms at the 2 and 6 positions enhance the reactivity of the pyridine ring, making it a valuable building block for creating complex molecules with potent biological activity.[1][2]

This document provides detailed application notes on the use of this compound and its derivatives in agrochemical production, including experimental protocols for synthesis and biological evaluation, quantitative data on the efficacy of derived compounds, and diagrams of relevant biological pathways.

Herbicidal Applications: Synthetic Auxins

Derivatives of picolinic acid, which are structurally related to nicotinic acid, are a significant class of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[3]

Mode of Action: Auxin Signaling Pathway

Synthetic auxin herbicides function by binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or, in the case of picolinates, preferentially to AUXIN SIGNALING F-BOX 5 (AFB5).[3][4] This binding event initiates a cascade of molecular events:

  • Formation of a Co-receptor Complex: The herbicide-receptor binding facilitates the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.[3]

  • Ubiquitination and Degradation: This complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[3]

  • Activation of Auxin Response Genes: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes.[3][5]

  • Uncontrolled Growth: The overexpression of these genes leads to physiological disruptions, including epinastic responses (twisting and curling of stems and leaves), accumulation of abscisic acid (ABA) and ethylene, and ultimately, plant death.[3][6]

Auxin_Signaling_Pathway cluster_cell Plant Cell Picolinate_Herbicide Picolinate (B1231196) Herbicide AFB5 AFB5 Receptor Picolinate_Herbicide->AFB5 Binds to SCF_Complex SCF Complex AFB5->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation by ARF ARF (Inactive) Aux_IAA->ARF Represses ARF_Active ARF (Active) ARF->ARF_Active Released Auxin_Response_Genes Auxin Response Genes ARF_Active->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Figure 1. Simplified diagram of the picolinate herbicide mode of action.
Synthesis of Herbicidal Compounds

Experimental Protocol: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(substituted)picolinate Herbicide

This protocol is a conceptual illustration based on a multi-step synthesis described in patent literature, starting from a tetrachloropicolinonitrile.

  • Fluorine Exchange: 3,4,5,6-Tetrachloropicolinonitrile is reacted with a source of fluoride (B91410) ion to produce 3-chloro-4,5,6-trifluoropicolinonitrile.

  • Amination: The resulting compound is aminated to introduce the 4-amino group.

  • Halogenation and Hydrolysis: Subsequent halogenation and hydrolysis steps are performed.

  • Esterification: The carboxylic acid is esterified.

  • Coupling Reaction: A transition metal-assisted coupling reaction is used to introduce a substituent at the 6-position.

Quantitative Data: Herbicidal Efficacy

The herbicidal activity of novel compounds is often quantified by determining the concentration that inhibits a specific biological process by 50% (IC50). A common assay involves measuring the inhibition of root growth in the model plant Arabidopsis thaliana.

Compound IDStructureTarget SpeciesIC50 (µM)Reference
V-2 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acidArabidopsis thaliana (root growth)~0.03[4]
V-7 4-Amino-3,5-dichloro-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acidArabidopsis thaliana (root growth)~0.02[4]
Picloram 4-Amino-3,5,6-trichloropicolinic acidArabidopsis thaliana (root growth)~1.5[4]
Halauxifen-methyl Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinateArabidopsis thaliana (root growth)~1.0[4]

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

  • Media Preparation: Prepare Murashige and Skoog (MS) agar (B569324) medium containing the desired concentrations of the test compound. A solvent control (e.g., DMSO) should be included.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.

  • Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of root growth relative to the solvent control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Fungicidal Applications and Systemic Acquired Resistance (SAR)

Derivatives of nicotinic acid have also been explored for their fungicidal properties and their ability to induce Systemic Acquired Resistance (SAR) in plants. SAR is a plant-wide defense mechanism that provides broad-spectrum and long-lasting resistance to a variety of pathogens.

Mode of Action: SAR Induction

Chemical elicitors, such as 2,6-dichloroisonicotinic acid (INA), an isomer of this compound, can activate the SAR pathway. This pathway is primarily mediated by the plant hormone salicylic (B10762653) acid (SA).

  • Elicitor Recognition: The plant recognizes the chemical elicitor.

  • Signal Transduction: A signaling cascade is initiated, leading to the accumulation of salicylic acid.

  • Gene Activation: Salicylic acid accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1).

  • Defense Gene Expression: NPR1, in conjunction with other transcription factors, activates the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins, which have antimicrobial properties.

SAR_Pathway cluster_plant Plant Defense Response Elicitor Chemical Elicitor (e.g., INA) Signal_Transduction Signal Transduction Cascade Elicitor->Signal_Transduction SA_Accumulation Salicylic Acid (SA) Accumulation Signal_Transduction->SA_Accumulation NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation Defense_Gene_Expression Defense Gene (PR) Expression NPR1_Activation->Defense_Gene_Expression SAR Systemic Acquired Resistance Defense_Gene_Expression->SAR

Figure 2. Simplified diagram of the Systemic Acquired Resistance (SAR) pathway.
Synthesis of Fungicidal Compounds

Nicotinamide (B372718) derivatives, which can be synthesized from nicotinic acids, have shown promising fungicidal activity. The following is a general synthetic scheme.

Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

  • Acyl Chloride Formation: A substituted nicotinic acid is reacted with oxalyl chloride to form the corresponding acyl chloride.

  • Amidation: The acyl chloride is then reacted with a substituted thiophen-2-amine under basic conditions to yield the desired N-(thiophen-2-yl) nicotinamide derivative.

Synthesis_Workflow Start Substituted Nicotinic Acid Step1 React with Oxalyl Chloride Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 React with Substituted Thiophen-2-amine Intermediate->Step2 Product N-(thiophen-2-yl) Nicotinamide Derivative Step2->Product

Figure 3. General workflow for the synthesis of nicotinamide-based fungicides.
Quantitative Data: Fungicidal Efficacy

The fungicidal activity is often expressed as the effective concentration required to inhibit disease development by 50% (EC50).

Compound IDStructureTarget PathogenEC50 (mg/L)Reference
4a N-(5-cyano-3-methylthiophen-2-yl)-2,6-dichloronicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)4.69[7]
4f N-(5-cyano-3-ethoxycarbonylthiophen-2-yl)-5,6-dichloronicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)1.96[7]
Diflumetorim (Commercial Fungicide)Pseudoperonospora cubensis (Cucumber Downy Mildew)21.44[7]
Flumorph (Commercial Fungicide)Pseudoperonospora cubensis (Cucumber Downy Mildew)7.55[7]

Experimental Protocol: Fungicidal Assay against Cucumber Downy Mildew (Pseudoperonospora cubensis)

  • Plant Cultivation: Grow cucumber plants to the two-leaf stage.

  • Compound Application: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Spray the solutions onto the cucumber leaves until runoff. A solvent control should be included.

  • Inoculation: After the leaves have dried, inoculate them with a spore suspension of P. cubensis.

  • Incubation: Place the plants in a high-humidity environment at an appropriate temperature (e.g., 20-25°C) to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 7 days), assess the percentage of leaf area covered by lesions for each treatment.

  • Data Analysis: Calculate the percent disease control relative to the solvent control. Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel agrochemicals. Their utility as precursors for synthetic auxin herbicides and inducers of systemic acquired resistance highlights their potential to contribute to modern crop protection strategies. The provided protocols and quantitative data serve as a foundation for further research and development in this area. The versatility of the this compound structure allows for extensive chemical modification, offering the potential to discover new agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective functionalization of 2,6-dichloronicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental functionalization of this compound.

Question 1: My reaction is producing a mixture of 2- and 6-substituted products with poor regioselectivity. How can I favor substitution at one position over the other?

Answer: Achieving high regioselectivity in the functionalization of this compound is a common challenge due to the similar reactivity of the two chlorine atoms.[1] The electronic environment of the pyridine (B92270) ring favors nucleophilic attack at the C2 and C4 positions, and in this case, both C2 and C6 are adjacent to the nitrogen atom, making them electronically similar.[1][2] Several strategies can be employed to enhance selectivity:

  • Steric Hindrance: The carboxylic acid group at the 3-position can sterically hinder the C2 position to a greater extent than the C6 position. Choosing a bulky nucleophile or a catalyst with a sterically demanding ligand can favor reaction at the less hindered C6 position.[1]

  • Ligand Control in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the position more distant from other substituents, which could favor the C6 position.[1]

  • Directed ortho-Metalation (DoM): The carboxylic acid group can be used as a directing group.[3] By converting the carboxylic acid to its anion (carboxylate), it can direct metalation to the adjacent C2 position.[3] Subsequent reaction with an electrophile would then occur selectively at C2.

  • Protecting Group Strategy: Protecting the carboxylic acid can alter the electronic and steric properties of the substrate, potentially influencing the regiochemical outcome.

Question 2: I am attempting a nucleophilic aromatic substitution (SNAr), but the reaction is slow or does not proceed. What can I do?

Answer: While the chlorine atoms on the electron-deficient pyridine ring are good leaving groups for nucleophilic aromatic substitution (SNAr), several factors can impede the reaction.[4][5]

  • Nucleophile Strength: SNAr reactions require a strong nucleophile. If your reaction is sluggish, consider using a more potent nucleophile. For example, amines are particularly effective nucleophiles for this type of transformation.[5]

  • Reaction Conditions: Heating is often necessary to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[5][6]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the intermediate and facilitate the reaction.

  • Influence of the Carboxylic Acid: The acidic proton of the carboxylic acid can react with basic nucleophiles, quenching them. It may be necessary to use an excess of the nucleophile or to protect the carboxylic acid group prior to the SNAr reaction.

Question 3: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields. What are the potential causes and solutions?

Answer: Low yields in cross-coupling reactions involving this compound can stem from several issues. Metal-catalyzed cross-coupling reactions are complex, and their success depends on the interplay of multiple components.[7][8]

  • Catalyst Deactivation: The pyridine nitrogen and the carboxylic acid group can coordinate to the metal center of the catalyst, leading to deactivation. Using a higher catalyst loading or selecting a ligand that is less susceptible to product inhibition may help.

  • Suboptimal Base: The choice and amount of base are crucial. The base not only facilitates the catalytic cycle but can also deprotonate the carboxylic acid. An inappropriate base can lead to side reactions or poor catalyst turnover. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.

  • Poor Solubility: this compound and its salts may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and slow reaction rates.[9] Consider using a solvent system that can better dissolve all reactants.

  • Interference from the Carboxylic Acid: As mentioned, the carboxylic acid can interfere with the catalyst. Protecting the acid as an ester (e.g., methyl or ethyl ester) can often lead to cleaner reactions and higher yields.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective functionalization of this compound?

A1: The primary challenge lies in differentiating the two electronically similar chlorine atoms at the C2 and C6 positions.[1] The pyridine nitrogen activates both positions for nucleophilic attack, and the carboxylic acid at C3 exerts a similar electronic influence on both sites, often leading to mixtures of regioisomers.[2][3]

Q2: Should I protect the carboxylic acid group before attempting functionalization?

A2: Protection of the carboxylic acid is often a beneficial strategy.[11] The acidic proton can interfere with basic reagents and nucleophiles, and the carboxylate can coordinate to metal catalysts, inhibiting their activity.[10][12] Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or t-butyl ester) can prevent these issues.[10] The choice of protecting group depends on the subsequent reaction conditions and the deprotection strategy.[13]

Q3: Which position (C2 or C6) is generally more reactive?

A3: The reactivity is highly dependent on the reaction type and conditions.

  • In nucleophilic aromatic substitutions , the C2 position is sterically more hindered by the adjacent carboxylic acid group. Therefore, bulky nucleophiles may preferentially attack the C6 position.

  • In directed ortho-metalation (DoM) , the carboxylic acid can be used to direct lithiation specifically to the C2 position.[3]

  • In palladium-catalyzed cross-couplings , the outcome can be controlled by the choice of ligand. Sterically bulky ligands can favor reaction at the less hindered C6 position.[1]

Q4: Can the carboxylic acid group be used to direct functionalization?

A4: Yes, the carboxylic acid can act as a directing group.[3] In its deprotonated (carboxylate) form, it can direct metalation to the adjacent C2 position, allowing for subsequent selective functionalization at that site. This is a powerful strategy for achieving C2 selectivity.[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of the ligand, base, and solvent will likely be necessary.

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioisomer.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for SNAr reactions. The choice of solvent and temperature is critical.

  • Preparation: To a solution of this compound (1.0 equiv.) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add the nucleophile (e.g., an amine, 1.1-2.0 equiv.). If the nucleophile is a salt, it can be added directly.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C). The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. If the product is a solid, it may precipitate and can be collected by filtration. If not, extract the aqueous mixture with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data Summary

The regioselectivity of cross-coupling reactions on dihalo-N-heterocycles is highly dependent on the specific substrates and reaction conditions. Below is a summary of representative conditions that have been shown to influence regioselectivity in related systems.

Reaction TypeSubstrateCatalyst/LigandBaseSolventTemp (°C)Major Product (Position)Ref
Suzuki-Miyaura2,4-DichloropyridinePd(OAc)₂ / IPrK₃PO₄Dioxane25C4[1]
Suzuki-MiyauraDihalo-heterocyclePd(PPh₃)₄K₃PO₄DioxaneRefluxVaries[14]
Buchwald-HartwigDichloroazinesPd₂(dba)₃ / XantphosCs₂CO₃Toluene110Varies[1]

Note: This table provides examples from related dichlorinated nitrogen heterocycles to illustrate the principles of controlling regioselectivity. Specific results for this compound will require experimental optimization.

Visualizations

troubleshooting_workflow start Problem: Poor Regioselectivity cause1 Mixture of 2- and 6- substituted products start->cause1 cause2 Low Yield / No Reaction start->cause2 cause3 Catalyst Deactivation start->cause3 sub_cause1 Reaction Type? cause1->sub_cause1 sol2 - Increase Temperature - Use Stronger Nucleophile - Protect Carboxylic Acid cause2->sol2 sol3 - Protect COOH Group - Increase Catalyst Loading - Use Robust Ligand cause3->sol3 sol1a Cross-Coupling: - Vary Ligand (Sterics) - Screen Solvents/Bases sub_cause1->sol1a Cross-Coupling sol1b SNAr: - Use Bulky Nucleophile - Protect Carboxylic Acid sub_cause1->sol1b SNAr sol1c DoM Strategy: - Deprotonate COOH - Directs to C2 sub_cause1->sol1c Metalation

Caption: Troubleshooting workflow for regioselectivity issues.

cross_coupling_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd_complex R-Pd(II)(X)L_n oa->pd_complex regio_control Regioselectivity Determined Here: Which C-Cl bond breaks? Influenced by electronics, sterics, and ligand. oa->regio_control tm Transmetalation pd_complex->tm R'-M pd_complex2 R-Pd(II)(R')L_n tm->pd_complex2 re Reductive Elimination pd_complex2->re re->pd0 Catalyst Regeneration product Product R-R' re->product start This compound (Ar-X) start->oa

Caption: Key regioselectivity step in a cross-coupling cycle.

strategy_selection start Desired Functionalization Position? pos_c2 C2-Position start->pos_c2 pos_c6 C6-Position start->pos_c6 strategy_c2 Strategy: Directed ortho-Metalation (DoM) - Use COOH as directing group pos_c2->strategy_c2 protect_q Is COOH protected? pos_c6->protect_q strategy_c6 Strategy: Steric/Ligand Control details_c6a SNAr: Use bulky nucleophile strategy_c6->details_c6a details_c6b Cross-Coupling: Use bulky ligand (e.g., IPr) strategy_c6->details_c6b protect_q->strategy_c6 Yes/No

Caption: Decision tree for selecting a functionalization strategy.

References

Technical Support Center: Suzuki Coupling Reactions of 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating byproduct formation during the Suzuki coupling of 2,6-Dichloronicotinic acid.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Cross-Coupled Product and Significant Byproduct Formation

Symptoms:

  • Low conversion of this compound.

  • Presence of multiple spots on TLC or peaks in GC/MS corresponding to byproducts.

  • Difficulty in isolating the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Protodeboronation of the Boronic Acid - Use freshly purchased or recrystallized boronic acids. - Consider using more stable boronic acid derivatives like pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates. - Optimize the base: Use weaker bases like K₂CO₃ or K₃PO₄, as strong bases can accelerate protodeboronation. - Lower the reaction temperature to find a balance between reaction rate and minimizing this side reaction.
Homocoupling of the Boronic Acid - Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles. Oxygen can promote homocoupling.[1][2] - Use a Pd(0) Catalyst Source: Pd(II) precursors like Pd(OAc)₂ can be reduced in situ by the boronic acid, leading to homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[1] - Control Stoichiometry: Avoid using a large excess of the boronic acid.
Dehalogenation of this compound - Choice of Base: Avoid using strong bases like alkoxides if dehalogenation is observed. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred. - Solvent Selection: Protic solvents can sometimes act as a hydride source, leading to dehalogenation. Consider using aprotic solvents such as dioxane, THF, or toluene. - Ligand Screening: Certain palladium-ligand combinations can be more prone to promoting dehalogenation. Screening different phosphine (B1218219) ligands may be necessary.
Catalyst Inhibition or Deactivation - The Lewis basic nitrogen of the pyridine (B92270) ring can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help mitigate this effect. - If palladium black is observed, it may indicate catalyst decomposition. A more robust ligand or a pre-catalyst might be necessary.

Troubleshooting Workflow for Low Yield and Byproduct Formation

G start Low Yield / High Byproducts check_reagents Analyze Reagents: - Boronic acid quality? - Solvent purity/degassing? - Base integrity? start->check_reagents optimize_conditions Optimize Reaction Conditions: - Lower temperature? - Shorter reaction time? - Different solvent? check_reagents->optimize_conditions Reagents OK outcome_improved Problem Solved? check_reagents->outcome_improved Reagents Faulty change_catalyst Change Catalytic System: - Use Pd(0) source? - Screen bulky ligands (SPhos, XPhos)? - Adjust ligand:Pd ratio? optimize_conditions->change_catalyst No Improvement optimize_conditions->outcome_improved Improvement boronic_acid_derivative Use Boronic Acid Derivative: - Pinacol ester? - MIDA boronate? change_catalyst->boronic_acid_derivative No Improvement change_catalyst->outcome_improved Improvement boronic_acid_derivative->outcome_improved Improvement outcome_persistent Problem Persists boronic_acid_derivative->outcome_persistent

Caption: Troubleshooting workflow for addressing low yields and high byproduct formation in Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Suzuki coupling of this compound?

A1: The most common byproducts are:

  • Protodeboronation product: The boronic acid loses its B(OH)₂ group, which is replaced by a hydrogen atom. This is a very common side reaction, especially with heteroaryl boronic acids.

  • Homocoupling product: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[3]

  • Monodechlorinated starting material: 2-Chloro-6-aryl-nicotinic acid or 6-chloro-2-aryl-nicotinic acid, depending on the regioselectivity of the first coupling, and subsequent dehalogenation.

  • Hydrolysis of the nicotinic acid: Depending on the reaction conditions, the carboxylic acid functional group may undergo side reactions.

Q2: How does the regioselectivity of the Suzuki coupling on this compound work?

A2: The regioselectivity (i.e., which chlorine atom reacts first) can be influenced by several factors, including the choice of catalyst, ligand, and the electronic and steric nature of the substituents on the pyridine ring. For 2,6-dichloropyridines, coupling often occurs preferentially at the 2-position due to electronic effects. However, the presence of the carboxylic acid group at the 3-position can influence this selectivity. It is often necessary to perform small-scale screening experiments to determine the optimal conditions for the desired regioselectivity.

Q3: Can I perform a double Suzuki coupling on this compound?

A3: Yes, a double Suzuki coupling to replace both chlorine atoms is possible. This typically requires a higher stoichiometry of the boronic acid (more than 2 equivalents) and potentially more forcing reaction conditions (e.g., higher temperature, longer reaction time). However, achieving a clean double coupling can be challenging and may lead to a mixture of mono- and di-substituted products.

Q4: What analytical techniques are best for identifying and quantifying byproducts?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of the number of components in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for obtaining accurate mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the desired product and any isolated byproducts.

Quantitative Data on Byproduct Formation

While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table provides representative data for the Suzuki coupling of the closely related 2,6-dichloropyridine (B45657) with phenylboronic acid under various conditions. This data illustrates how reaction parameters can influence the yield of the desired product and the formation of byproducts.

Catalyst System Base Solvent Temp (°C) Desired Product Yield (%) Homocoupling Byproduct (%) Dehalogenation Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10075105
Pd(OAc)₂ / SPhosK₃PO₄Toluene1108552
PdCl₂(dppf)Cs₂CO₃DMF9060158

Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual yields and byproduct distribution for this compound will vary depending on the specific boronic acid used and the precise reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Byproduct Identification Workflow

G start Reaction Complete tlc Run TLC start->tlc lcms Analyze by LC-MS tlc->lcms Multiple Spots gcms Analyze by GC-MS tlc->gcms Volatile Components Suspected column Column Chromatography lcms->column gcms->column nmr Characterize by NMR column->nmr product Desired Product nmr->product byproducts Identified Byproducts nmr->byproducts

Caption: A general workflow for the identification and characterization of byproducts in a Suzuki coupling reaction.

References

purification of 2,6-Dichloronicotinic acid derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2,6-dichloronicotinic acid and its derivatives using column chromatography. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data tables to address common challenges encountered during the purification process.

Troubleshooting Guide

Researchers often face challenges when purifying this compound derivatives due to their chemical properties. The presence of the basic pyridine (B92270) nitrogen and the acidic carboxylic acid group can lead to undesirable interactions with the stationary phase, resulting in poor separation and recovery.

Common Problems and Solutions

Problem Possible Causes Solutions
Peak Tailing/Streaking - Strong interaction between the basic pyridine nitrogen and acidic silanol (B1196071) groups on the silica (B1680970) surface.[1][2] - Column overload.[2]- Mobile Phase Modification: Add a small amount of a competitive base like triethylamine (B128534) (TEA) or ammonia (B1221849) to the eluent to mask the silanol groups.[2] - Stationary Phase Choice: Use deactivated silica gel or an alternative stationary phase like alumina. - Reduce Load: Decrease the amount of crude material loaded onto the column.[2]
Low Compound Recovery - Irreversible adsorption of the compound onto the silica gel.[1] - Decomposition of the compound on the acidic silica gel.[2]- Use Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine) before packing the column. - Alternative Stationary Phase: Employ a less acidic stationary phase such as alumina. - Eluent Modification: Add an acid (e.g., acetic acid or formic acid) to the mobile phase to protonate the pyridine nitrogen and reduce its interaction with the silica.
Co-elution of Impurities - Impurities have similar polarity to the desired compound.- Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation. A gradient elution may be necessary. - Change Stationary Phase: Switch to a different stationary phase (e.g., reversed-phase C18 silica) that offers different selectivity.
Compound Decomposes on the Column - The compound is unstable on the acidic surface of the silica gel.[2]- Test Stability: Before running a column, spot the compound on a TLC plate and let it sit for several hours to check for degradation. - Use Neutral or Basic Stationary Phase: Employ neutral or basic alumina, or deactivated silica gel.
Compound Does Not Elute - The compound is very polar and strongly adsorbed to the silica.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, a system like methanol (B129727) in dichloromethane (B109758) may be required.[2] - Use a Stronger Solvent System: Consider using a mobile phase containing a small percentage of ammonia in methanol.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Standard silica gel is often the first choice due to its versatility. However, because this compound derivatives contain a basic pyridine ring, they can exhibit strong interactions with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[1][2] If these issues arise, consider using deactivated silica gel (treated with a base like triethylamine) or a less acidic stationary phase like alumina.

Q2: How do I choose an appropriate solvent system for my column?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate. A good starting point for chlorinated pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297) or dichloromethane. For more polar derivatives, you may need to incorporate a more polar solvent such as methanol.

Q3: My compound is streaking badly on the TLC plate. What does this mean for my column chromatography?

A3: Streaking on a TLC plate is a strong indicator that you will face similar issues, such as peak tailing, on a silica gel column. This is often due to the acidic nature of the silica. To mitigate this, you can add a small amount of triethylamine (e.g., 0.1-1%) or a few drops of ammonia to your developing solvent. If this resolves the streaking on the TLC, you should use the same modified solvent system for your column.

Q4: Can I use reversed-phase chromatography for these compounds?

A4: Yes, reversed-phase chromatography can be an excellent alternative, especially for polar derivatives that are poorly retained on normal-phase silica. A common reversed-phase setup would involve a C18-functionalized silica column with a mobile phase such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic acid or trifluoroacetic acid.

Q5: I see a new spot on my TLC after running the column that wasn't in my crude material. What happened?

A5: This suggests that your compound may have decomposed on the column.[2] this compound derivatives can be sensitive to the acidic environment of silica gel. It is advisable to test the stability of your compound on silica beforehand. If it is unstable, you should switch to a more inert stationary phase like deactivated silica or alumina.

Experimental Protocols

Protocol 1: General Procedure for Purification of a this compound Derivative using Flash Column Chromatography

This protocol is a general guideline and should be optimized for each specific derivative, starting with a thorough TLC analysis to determine the optimal solvent system.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate percentage).

    • Visualize the spots under UV light.

    • Select the solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Nicotinic Acid Derivatives

Derivative Type Stationary Phase Mobile Phase (Eluent) Notes
Moderately Polar DerivativeSilica GelEthyl Acetate / Hexane (e.g., 20-50% gradient)A standard system for many organic compounds.
Basic Derivative (prone to tailing)Silica GelMethanol / Dichloromethane (e.g., 1-5%) with 0.5% TriethylamineThe added base helps to prevent peak tailing.
Acidic DerivativeSilica GelMethanol / Dichloromethane (e.g., 2-10%) with 0.5% Acetic AcidThe added acid can improve peak shape for acidic compounds.
Very Polar DerivativeSilica Gel5% Methanol in DichloromethaneA more polar system for compounds with low Rf in standard solvents.[2]
General Pyridine DerivativeSilica GelChloroformHas been used for the purification of some pyridine derivatives.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps tlc 1. TLC Analysis (Select Solvent System) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Wet or Dry) pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure crude Crude Product crude->tlc

Caption: Workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_tailing Issue: Peak Tailing cluster_recovery Issue: Low Recovery cluster_elution Issue: Co-elution start Poor Separation or Recovery? tailing_q Is there peak tailing/streaking? start->tailing_q Yes recovery_q Is recovery low? start->recovery_q Yes coelution_q Are impurities co-eluting? start->coelution_q Yes add_base Add Base (TEA/NH3) to Mobile Phase tailing_q->add_base deact_si Use Deactivated Silica tailing_q->deact_si alt_stat Use Alumina tailing_q->alt_stat end Improved Purification add_base->end deact_si->end alt_stat->end decomp_q Check for Decomposition on TLC recovery_q->decomp_q use_inert Use Inert Stationary Phase (Deactivated Silica/Alumina) decomp_q->use_inert Decomposition observed use_inert->end opt_solvent Optimize Solvent System (Gradient Elution) coelution_q->opt_solvent rev_phase Try Reversed-Phase coelution_q->rev_phase opt_solvent->end rev_phase->end

References

stability of 2,6-Dichloronicotinic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloronicotinic acid, focusing on its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a crystalline solid that is generally stable under standard ambient conditions.[1] However, its stability can be compromised under stress conditions such as high temperature, and acidic or basic environments. The two chlorine atoms on the pyridine (B92270) ring may be susceptible to hydrolysis, particularly at positions 2 and 6, which are activated towards nucleophilic substitution.

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

  • Acidic Hydrolysis: Under acidic conditions, the pyridine nitrogen can be protonated, which may facilitate the nucleophilic attack of water on the chlorine-substituted carbons. This could lead to the stepwise replacement of chlorine atoms with hydroxyl groups, forming 2-chloro-6-hydroxynicotinic acid and subsequently 2,6-dihydroxynicotinic acid.

  • Basic Hydrolysis: Under basic conditions, direct nucleophilic substitution of the chlorine atoms by hydroxide (B78521) ions is the more likely pathway. This would also lead to the formation of 2-chloro-6-hydroxynicotinic acid and 2,6-dihydroxynicotinic acid. Due to the electron-withdrawing nature of the carboxylic acid group and the pyridine ring, this process might be more facile under basic conditions.

It is crucial to experimentally verify these proposed pathways and identify any other potential degradation products.

Troubleshooting Guides

Issue 1: No degradation observed during forced degradation studies.
Possible Cause Troubleshooting Step
Insufficiently harsh conditions Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher), increase the temperature (e.g., in increments of 10°C), or prolong the exposure time.
Low solubility of the compound Ensure complete dissolution of this compound in the stress medium. A co-solvent may be necessary, but its stability under the test conditions must be verified.
Analytical method not sensitive enough Ensure the analytical method (e.g., HPLC-UV) is capable of detecting small changes in the concentration of the parent compound and can separate it from potential degradants.
Issue 2: Complete or excessive degradation observed.
Possible Cause Troubleshooting Step
Stress conditions are too aggressive Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation to ensure that primary degradation products can be observed.
High reactivity of the compound Perform a time-course study with frequent sampling at early time points to capture the initial degradation products before they degrade further.
Issue 3: Poorly resolved peaks in the chromatogram.
Possible Cause Troubleshooting Step
Inadequate chromatographic separation Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or pH of the mobile phase to achieve better separation between the parent peak and the degradation product peaks.
Co-elution of degradation products Use a more advanced detection technique like mass spectrometry (LC-MS) to identify and distinguish between co-eluting peaks based on their mass-to-charge ratio.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and objectives.

Protocol 1: Acidic and Basic Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M HCl.

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M NaOH.

    • Control: Add the same volume of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis to prevent damage to the analytical column. Dilute the samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Quantitative data from forced degradation studies should be summarized to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl, 60°C248.52DP-A (5.2%)
0.1 M NaOH, 60°C815.23DP-B (10.8%)
Purified Water, 60°C24< 1.00-

Visualizations

Experimental Workflow

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Introduce to base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Introduce to control Neutral Control (Water, 60°C) prep_stock->control Introduce to sampling Sampling at Time Points acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway

G Hypothetical Hydrolytic Degradation Pathway cluster_conditions Reaction Conditions parent This compound intermediate 2-Chloro-6-hydroxynicotinic Acid parent->intermediate Hydrolysis (+H2O, -HCl) final_product 2,6-Dihydroxynicotinic Acid intermediate->final_product Hydrolysis (+H2O, -HCl) acid_cond Acidic (H+) or Basic (OH-)

Caption: Hypothetical pathway for hydrolytic degradation.

Troubleshooting Logic

G Troubleshooting Logic for Forced Degradation start Observe Degradation Results no_degradation No Degradation? start->no_degradation excess_degradation Excessive Degradation? no_degradation->excess_degradation No increase_stress Increase Stress: - Higher [Acid/Base] - Higher Temp - Longer Time no_degradation->increase_stress Yes poor_resolution Poor Resolution? excess_degradation->poor_resolution No decrease_stress Decrease Stress: - Lower [Acid/Base] - Lower Temp - Shorter Time excess_degradation->decrease_stress Yes optimize_hplc Optimize HPLC: - Change Column - Adjust Mobile Phase - Modify Gradient poor_resolution->optimize_hplc Yes end Acceptable Degradation & Resolution poor_resolution->end No increase_stress->start Re-run decrease_stress->start Re-run optimize_hplc->start Re-run

Caption: Decision tree for troubleshooting forced degradation experiments.

References

Technical Support Center: Managing Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing homocoupling side reactions in palladium-catalyzed cross-coupling. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic outcomes.

Troubleshooting Guides

This section provides specific advice for common issues encountered during palladium-catalyzed cross-coupling reactions, with a focus on minimizing homocoupling.

Issue 1: Significant Homocoupling of Boronic Acids/Esters in Suzuki-Miyaura Coupling

Symptoms: Your reaction yields a significant amount of a symmetrical biaryl byproduct derived from the boronic acid or ester starting material, leading to reduced yield of the desired cross-coupled product and purification challenges.

Possible Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the organoboron reagent.[1][2]

    • Solution: Rigorously degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique for more sensitive reactions.[2] It is also crucial to maintain a positive pressure of an inert gas throughout the experiment.

  • Use of a Pd(II) Precatalyst: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must be reduced in situ to the active Pd(0) species. Homocoupling can occur during this activation step before the cross-coupling cycle is fully established.[2]

    • Solution 1: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.

    • Solution 2: Add a mild reducing agent, like potassium formate (B1220265), to the reaction mixture to facilitate the reduction of Pd(II) to Pd(0) and minimize the concentration of homocoupling-promoting Pd(II) species.[3]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination step to form the cross-coupled product and suppress side reactions.[4]

  • Suboptimal Base and Solvent: The choice of base and solvent can influence the rate of transmetalation and the stability of the catalytic species.

    • Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., toluene, dioxane, THF), often in the presence of water to aid in dissolving the base.[5] Running the reaction at the lowest effective temperature can also help minimize side reactions.[5]

Data Presentation: Effect of Reaction Conditions on Suzuki-Miyaura Homocoupling

EntryDeoxygenation MethodAdditiveHomocoupling Product (%)Desired Product Yield (%)Reference
1NoneNone5.8Not Reported[1]
2Subsurface N₂ SpargeNone0.8Not Reported[1]
3Subsurface N₂ SpargePotassium Formate<0.1>95[1]
Issue 2: Formation of Alkyne Dimers (Glaser Coupling) in Sonogashira Coupling

Symptoms: A significant amount of symmetrical 1,3-diynes is observed, resulting from the homocoupling of the terminal alkyne starting material. This side reaction is often referred to as Glaser-Hay coupling.[6][7]

Possible Causes & Solutions:

  • Presence of Oxygen and Copper(I) Co-catalyst: The combination of a copper(I) salt (a common co-catalyst in Sonogashira reactions) and oxygen is a primary driver of alkyne homocoupling.[6][7]

    • Solution 1: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[7]

    • Solution 2: Reduce the loading of the copper(I) co-catalyst to the minimum effective concentration.[7]

    • Solution 3: Add the terminal alkyne slowly to the reaction mixture via a syringe pump to keep its instantaneous concentration low, thereby favoring the cross-coupling pathway.[7]

  • Copper-Mediated Pathway: The copper co-catalyst itself is integral to the Glaser coupling mechanism.

    • Solution: Switch to a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the catalytic cycle in the absence of copper.[6][7]

Issue 3: Homocoupling of Organostannane Reagents in Stille Coupling

Symptoms: The formation of a symmetrical R²-R² dimer from the organostannane reagent is observed, which consumes the nucleophilic coupling partner and introduces tin byproducts that can be difficult to remove.[3][8]

Possible Causes & Solutions:

  • Reaction with Pd(II) Precatalyst: Similar to Suzuki coupling, the reaction of two equivalents of the organostannane with a Pd(II) precatalyst can lead to homocoupling.[8]

    • Solution: Prefer the use of Pd(0) catalyst sources like Pd(PPh₃)₄ or Pd₂(dba)₃ over Pd(II) sources, especially at the beginning of the reaction.[2]

  • Radical Processes: The Pd(0) catalyst can potentially initiate a radical pathway leading to the homocoupled dimer.[8]

    • Solution: Ensure a strictly inert atmosphere to minimize potential radical initiators. The choice of ligand can also influence the stability of the catalytic species and suppress undesired radical pathways. Bulky, electron-rich phosphines can be beneficial.[6][7]

  • Presence of Oxygen: Oxygen can promote the oxidation of the Pd(0) catalyst and facilitate homocoupling pathways.

    • Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[2]

Issue 4: Dimerization of Aryl Halides in Heck Coupling

Symptoms: You observe the formation of a biaryl byproduct resulting from the homocoupling of your aryl halide starting material.

Possible Causes & Solutions:

  • Catalyst Decomposition: The formation of palladium black (aggregated, inactive palladium) can sometimes be associated with side reactions, including homocoupling.[9]

    • Solution: The use of stabilizing ligands is crucial. Electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands can prevent catalyst aggregation and favor the desired cross-coupling pathway.[9]

  • "Ligandless" or Ligand-Poor Conditions: While some Heck reactions can proceed without added ligands, these conditions can sometimes be more prone to side reactions.

    • Solution: The addition of tetraalkylammonium salts (Jeffery conditions), such as n-Bu₄NCl, can stabilize the Pd(0) catalyst, prevent its aggregation, and often allow for milder reaction conditions, which can suppress byproduct formation.[9]

  • Inappropriate Base: The base plays a role in regenerating the active Pd(0) catalyst. An unsuitable base can lead to inefficient catalyst turnover and promote side reactions.[9]

    • Solution: Screen common bases for the Heck reaction, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), to find the optimal conditions for your specific substrates.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: Homocoupling can occur through two primary mechanisms. The first involves the presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0) by oxygen. The Pd(II) center can undergo transmetalation with two equivalents of the nucleophilic coupling partner (e.g., organoboron or organotin compound), followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). The second mechanism can involve radical pathways, particularly in Stille couplings.

Q2: How can I effectively degas my reaction solvents?

A2: There are three common methods for degassing solvents:

  • Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge, where the gas is introduced below the liquid surface, is more effective.

  • Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen under an inert atmosphere, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three to five times.[10]

  • Sonication under Vacuum: A rapid method involves placing the solvent in a flask under a light vacuum and sonicating for 0.5-1 minute, followed by backfilling with an inert gas. This cycle is repeated 5-10 times.[10]

Q3: Can the order of addition of reagents affect the extent of homocoupling?

A3: Yes, the order of addition can be important. For instance, in Suzuki coupling, some protocols suggest pre-heating the catalyst, base, and aryl halide before adding the boronic acid. This can help to ensure that the active Pd(0) catalyst is readily available to undergo oxidative addition with the aryl halide, thus entering the desired cross-coupling cycle more efficiently and minimizing the opportunity for boronic acid homocoupling.

Q4: Are there any visual cues that might indicate a problem with homocoupling?

A4: While not definitive, the formation of a black precipitate (palladium black) can indicate catalyst decomposition, which may be accompanied by an increase in side reactions, including homocoupling.[7] In some cases, a color change to yellowish or brownish at elevated temperatures in the presence of oxygen can also be an indicator of catalyst degradation.[1] The most reliable way to identify homocoupling is through analytical techniques like TLC, LC-MS, or GC-MS to detect the symmetrical byproduct.

Q5: When should I consider using a "copper-free" Sonogashira reaction?

A5: You should consider a copper-free Sonogashira protocol when you observe significant formation of the Glaser homocoupling product (alkyne dimer). This is particularly problematic with valuable or highly reactive alkynes. Eliminating the copper co-catalyst removes the primary pathway for this side reaction.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol incorporates best practices for reducing homocoupling byproducts.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., toluene/water mixture, 10:1)

  • Potassium formate (optional, 1.5 equiv relative to palladium)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, phosphine ligand, and base. If using, add the potassium formate.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Detailed Method for Degassing Solvents using Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases from solvents.

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Liquid nitrogen

  • High vacuum line

Procedure:

  • Add the solvent to a Schlenk flask, filling it no more than half full.

  • Attach the flask to a Schlenk line.

  • Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • Once frozen, open the flask to the high vacuum and pump for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen dewar.

  • Allow the solvent to thaw completely. You may hear gas bubbles escaping from the solvent as it thaws.

  • Repeat steps 3-6 at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.

Visualizations

Palladium_Cross_Coupling_Cycle Figure 1: Catalytic Cycle and Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_precatalyst Pd(II) Precatalyst or O₂ Oxidation Pd0->PdII_precatalyst Oxidation PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-M PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Homocoupling_Transmetal 2 x R²-M PdII_precatalyst->Homocoupling_Transmetal PdII_R2R2 R²-Pd(II)L_n-R² Homocoupling_Transmetal->PdII_R2R2 Homocoupling_RedElim Reductive Elimination PdII_R2R2->Homocoupling_RedElim Homocoupling_RedElim->Pd0 Regeneration Homocoupling_Product R²-R² Homocoupling_RedElim->Homocoupling_Product

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling and the competing homocoupling pathway.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Rigorously degas solvents and maintain inert atmosphere Check_Atmosphere->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Switch to a Pd(0) source or add a reducing agent (e.g., potassium formate) Check_Catalyst->Use_Pd0 Yes Check_Ligand Review ligand choice Check_Catalyst->Check_Ligand No Use_Pd0->Check_Ligand Use_Bulky_Ligand Use bulky, electron-rich phosphine ligands Check_Ligand->Use_Bulky_Ligand Suboptimal Check_Conditions Optimize other conditions (base, solvent, temperature) Check_Ligand->Check_Conditions Optimal Use_Bulky_Ligand->Check_Conditions Screen_Conditions Screen different bases, solvents, and lower temperature Check_Conditions->Screen_Conditions End Homocoupling Minimized Screen_Conditions->End

Figure 2: A logical workflow to diagnose and resolve issues with excessive homocoupling.

References

troubleshooting peak tailing in HPLC analysis of 2,6-Dichloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 2,6-Dichloronicotinic acid.

Troubleshooting Guide: Peak Tailing

This guide addresses common questions and provides systematic solutions to troubleshoot and rectify peak tailing in your HPLC analysis.

Q1: I am observing significant peak tailing for this compound. What are the primary causes?

Peak tailing in HPLC is often an indication of secondary interactions between the analyte and the stationary phase, or other issues within the chromatographic system.[1][2][3][4] For an acidic compound like this compound, the most common causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak distortion.[1][5][6]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[1][2][3][7][8]

  • Insufficient Buffer Capacity: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, resulting in poor peak shape.[2][9]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][10][11]

  • Extra-column Effects: Issues such as excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing.[1][10]

  • Column Degradation: A contaminated or old column can lose its efficiency and lead to poor peak shapes.[10][11]

Q2: How can I optimize the mobile phase pH to reduce peak tailing for this compound?

Optimizing the mobile phase pH is a critical step to ensure that the acidic analyte is in a single, non-ionized form.

  • Rule of Thumb: For acidic compounds, the mobile phase pH should be at least 2 pH units below the analyte's pKa.[6][12][13][14] This ensures the compound is fully protonated and interacts more predictably with the reversed-phase column.

  • Buffer Selection: Use a buffer with a pKa value close to the desired mobile phase pH to ensure good buffering capacity.[15][16] Common buffers for reversed-phase HPLC include phosphate (B84403) and acetate (B1210297) buffers.[17] For LC-MS compatibility, volatile buffers like formate (B1220265) or acetate are preferred.[15][17]

Q3: What type of HPLC column is best suited for analyzing this compound to minimize peak tailing?

The choice of column chemistry plays a significant role in achieving symmetrical peaks.

  • End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping blocks the residual silanol groups, minimizing secondary interactions.[1][3]

  • Columns for Acidic Compounds: Some manufacturers offer columns specifically designed for the analysis of acidic compounds, which may have unique surface modifications to improve peak shape.[18]

  • Polymer-Based Columns: For analyses requiring a wide pH range, polymer-based columns can be a good alternative as they are stable at extreme pH values.[14]

Q4: My peak tailing persists even after optimizing the mobile phase and using a suitable column. What other instrumental factors should I check?

If peak tailing is still an issue, investigate the following instrumental and experimental parameters:

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[1][10] Ensure all fittings are properly connected to avoid dead volume.[10]

  • Sample Solvent: The sample solvent should be as close in composition to the mobile phase as possible, or weaker.[10][11] Injecting a sample in a much stronger solvent can cause peak distortion.

  • Column Contamination and Voids: If the column is old or has been used with complex matrices, it may be contaminated or have a void at the inlet.[2][10] Try flushing the column with a strong solvent or, if a void is suspected, reversing the column (if the manufacturer allows) and washing it.[2] If the problem persists, the column may need to be replaced.[10]

Frequently Asked Questions (FAQs)

What is an acceptable tailing factor?

A USP tailing factor (Tf) close to 1.0 is ideal, indicating a symmetrical peak.[10] Values greater than 1.2 suggest significant tailing, though for some assays, a tailing factor up to 1.5 or even 2.0 may be acceptable.[3][10]

How do I know if my column is overloaded?

If all peaks in the chromatogram exhibit tailing, and the tailing worsens with increasing sample concentration, column overload is a likely cause.[2][10] To confirm, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[2][10]

Can the organic modifier in the mobile phase affect peak tailing?

Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[1][2] Sometimes, switching from one organic solvent to another can improve peak symmetry due to different interactions with the analyte and stationary phase.

Should I use a guard column?

Using a guard column with the same packing material as the analytical column is a good practice, especially when analyzing complex samples.[9] It protects the analytical column from strongly retained impurities and particulates that can cause peak tailing and increase backpressure.[9]

Quantitative Data Summary

The following table summarizes key parameters to consider for minimizing peak tailing during the HPLC analysis of this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH At least 2 pH units below the pKa of the analyteTo ensure the acidic analyte is in a single, non-ionized form for consistent retention and better peak shape.[6][12][13][14]
Buffer Concentration 10-50 mMTo provide sufficient buffering capacity to maintain a stable pH on the column.[10][15]
Column Chemistry End-capped C18 or C8To minimize secondary interactions with residual silanol groups.[1][3]
Injection Volume ≤ 5% of column volumeTo prevent column overload and subsequent peak distortion.[10]
Tubing Internal Diameter 0.12-0.17 mm IDTo minimize extra-column band broadening.[10]

Experimental Protocols

Generic Protocol for HPLC Analysis of this compound

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and analytical requirements.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a higher percentage (e.g., 90%) over a suitable time (e.g., 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound q1 Is the mobile phase pH at least 2 units below the analyte's pKa? start->q1 a1_yes Check Buffer Capacity q1->a1_yes Yes a1_no Adjust Mobile Phase pH q1->a1_no No q2 Is the buffer concentration adequate (10-50 mM)? a1_yes->q2 a1_no->q1 a2_yes Evaluate Column Chemistry q2->a2_yes Yes a2_no Increase Buffer Concentration q2->a2_no No q3 Are you using a high-quality, end-capped column? a2_yes->q3 a2_no->q2 a3_yes Investigate Instrumental Effects q3->a3_yes Yes a3_no Switch to an End-capped Column q3->a3_no No q4 Is extra-column volume minimized? a3_yes->q4 a3_no->q3 a4_yes Check for Column Overload q4->a4_yes Yes a4_no Use Shorter/Narrower Tubing and Check Fittings q4->a4_no No q5 Does peak shape improve with sample dilution? a4_yes->q5 a4_no->q4 a5_yes Reduce Sample Concentration or Injection Volume q5->a5_yes Yes a5_no Consider Column Contamination or Degradation q5->a5_no No end_node Symmetrical Peak Achieved a5_yes->end_node a5_no->end_node

Caption: Troubleshooting workflow for peak tailing.

Silanol_Interaction cluster_surface Silica Surface cluster_analyte Analyte silanol Si-OH (Residual Silanol) acid This compound (R-COOH) acid->silanol Secondary Interaction (Hydrogen Bonding)

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Improving the Solubility of 2,6-Dichloronicotinic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2,6-Dichloronicotinic acid for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a weak acid that typically appears as a white to off-white crystalline solid.[1][2] It is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[1][2][3] Its solubility in aqueous solutions is limited but can be significantly increased by raising the pH.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For most in vitro assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point. DMSO is a powerful solvent that can dissolve a wide range of organic molecules and is miscible with water and cell culture media at low concentrations.

Q3: My this compound is not dissolving well in water. What can I do?

A3: As this compound is a weak acid, its aqueous solubility is pH-dependent. At neutral or acidic pH, its solubility is low. To improve solubility, you can increase the pH of the solution by adding a base, such as sodium hydroxide (B78521) (NaOH), which will deprotonate the carboxylic acid group, forming a more soluble salt.

Q4: Are there any concerns with using DMSO as a solvent for my cell-based assays?

A4: Yes, while DMSO is widely used, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid impacting cell viability and experimental outcomes. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Can I use heat to help dissolve this compound?

A5: Gentle warming (e.g., to 37°C) can be used to aid the dissolution of this compound, particularly in DMSO.[4] However, prolonged or excessive heating should be avoided as it may degrade the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your in vitro assays.

Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer or cell culture medium.

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible.

  • Slow, Dropwise Addition: Add the DMSO stock solution to your pre-warmed (37°C) aqueous buffer or medium drop-by-drop while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations of the compound that lead to precipitation.

  • Use a Co-solvent System: In some cases, a mixture of solvents may better maintain solubility. However, this approach requires careful validation to ensure the co-solvent system does not interfere with the assay.

Issue 2: I need to use an aqueous solution, but the compound won't dissolve even with pH adjustment.

Solutions:

  • Check the Final pH: Ensure that the pH of your final solution is sufficiently basic to maintain the deprotonated, more soluble form of this compound. A pH above 7.5 is a good starting point.

  • Sonication: Use a sonicator bath to provide mechanical energy to break down the solid particles and enhance dissolution.

  • Prepare a Fresh Solution: Over time, particularly if not stored properly, the compound may degrade or aggregate, affecting its solubility.

Issue 3: I am concerned about the effect of NaOH on my cells.

Adding NaOH will increase the pH and the sodium ion concentration of your culture medium, which could affect cell health.

Solutions:

  • Use a Low Molarity NaOH Solution: Start with a low concentration of NaOH (e.g., 0.1 M) and add it dropwise while monitoring the pH.

  • Prepare a Concentrated Stock at High pH: Prepare a concentrated stock solution of this compound in a basic aqueous solution (e.g., water with NaOH). This stock can then be diluted to the final concentration, minimizing the overall pH shift in the culture medium due to the buffering capacity of the medium.[5]

  • Vehicle Control: It is critical to include a vehicle control where you add the same amount of the NaOH solution (without the compound) to your cells to account for any effects of the pH or sodium ion change.

Data Presentation

Table 1: Solubility Summary of this compound in Common Solvents

SolventSolubilityNotes
DMSO High (e.g., 100 mg/mL)Recommended for preparing high-concentration stock solutions. May require sonication.[6]
Methanol SolubleA potential alternative to DMSO for stock solutions.
Ethanol Soluble[2]Can be used as a solvent, but may be more volatile than DMSO.
Water Low at neutral pHSolubility significantly increases with an increase in pH.
Aqueous NaOH HighForms a soluble salt. The concentration of NaOH needed depends on the desired compound concentration.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 192.00 g/mol ) in a sterile, conical tube. For example, for 1 mL of a 100 mM stock, weigh 19.2 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath until all solid is dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Stock Solution using NaOH
  • Weigh the Compound: Weigh the desired amount of this compound into a sterile tube.

  • Add Water: Add a small volume of sterile, purified water (e.g., 50% of the final desired volume). The compound will likely not dissolve at this stage.

  • Adjust pH: While vortexing, add a 0.1 M sterile NaOH solution dropwise. Monitor the dissolution of the solid. Continue adding NaOH until the compound is fully dissolved. Check the pH to ensure it is in the desired basic range (e.g., pH 8-9).

  • Final Volume: Add sterile, purified water to reach the final desired volume.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[4]

  • Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizations

experimental_workflow start Start: Dissolve this compound choose_solvent Choose Primary Solvent start->choose_solvent dmso Use DMSO choose_solvent->dmso For high concentration stock aqueous Use Aqueous Solution choose_solvent->aqueous If DMSO is not compatible prepare_dmso_stock Prepare Concentrated Stock in 100% DMSO dmso->prepare_dmso_stock prepare_aqueous Suspend in Water aqueous->prepare_aqueous dilute_in_medium Dilute Stock into Aqueous Medium/Buffer prepare_dmso_stock->dilute_in_medium precipitation_check Precipitation Occurs? dilute_in_medium->precipitation_check troubleshoot_precipitation Troubleshoot: - Lower Concentration - Slow Addition - Pre-warm Medium precipitation_check->troubleshoot_precipitation Yes assay_ready Solution Ready for Assay precipitation_check->assay_ready No troubleshoot_precipitation->dilute_in_medium add_naoh Add NaOH (e.g., 0.1M) dropwise with vortexing prepare_aqueous->add_naoh dissolution_check Fully Dissolved? add_naoh->dissolution_check dissolution_check->add_naoh No adjust_ph Adjust to Final Volume & Sterile Filter dissolution_check->adjust_ph Yes adjust_ph->assay_ready signaling_pathway_analogy cluster_compound This compound cluster_environment Aqueous Environment compound_acid R-COOH (Low Solubility) compound_salt R-COO- Na+ (High Solubility) compound_acid->compound_salt Deprotonation (with NaOH) low_ph Low pH (H+) compound_acid->low_ph Equilibrium compound_salt->compound_acid Protonation low_ph->compound_acid Favors high_ph High pH (OH-) high_ph->compound_salt Favors Formation of

References

Technical Support Center: Scale-up Synthesis of 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,6-Dichloronicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, suboptimal temperature, insufficient reaction time, or side reactions.- Optimize Reaction Conditions: Systematically vary temperature, pressure, and reaction time. - Reagent Quality: Ensure the purity of starting materials like 2,6-Dichloropyridine or 2,6-dichloro-3-(trichloromethyl)pyridine. - Monitor Reaction Progress: Use analytical techniques like HPLC or GC to monitor the reaction and determine the optimal endpoint.
Impurity Formation Over-chlorination leading to tri- or tetra-chlorinated pyridines. Incomplete hydrolysis of intermediates. Side reactions due to localized overheating.- Control Stoichiometry: Carefully control the molar ratio of chlorinating agents. - Temperature Management: Implement efficient cooling systems to manage exothermic reactions and prevent hot spots.[1][2] - Purification: Employ recrystallization or column chromatography to remove impurities. For instance, crude 6-chloronicotinic acid can be purified by refluxing with methanol (B129727) and activated carbon.[3]
Difficult Purification Product co-crystallizing with impurities. Oily or tarry crude product.- Solvent Selection: Experiment with different solvent systems for recrystallization to improve selectivity. - pH Adjustment: For acidic products, purification can sometimes be achieved by dissolving the crude material in a basic solution and then re-precipitating the pure acid by adjusting the pH with a strong acid. - Extraction: Utilize liquid-liquid extraction to separate the product from impurities based on solubility differences.
Exothermic Runaway Reaction Poor heat dissipation during chlorination or nitration steps, especially at a larger scale.- Slow Reagent Addition: Add reactive reagents, such as chlorinating or nitrating agents, slowly and in a controlled manner. - Efficient Cooling: Use a jacketed reactor with a reliable cooling system to maintain the desired temperature. - Dilution: Conducting the reaction in a suitable solvent can help to dissipate heat more effectively.
Product Decomposition High reaction temperatures or prolonged reaction times. Presence of incompatible materials.- Optimize Temperature and Time: Determine the minimum temperature and time required for complete conversion. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product or intermediates are sensitive to air or moisture.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the common starting materials for the scale-up synthesis of this compound?

Common starting materials include 2,6-Dichloropyridine and 2,6-dichloro-3-(trichloromethyl)pyridine.[1][4] The choice of starting material often depends on cost, availability, and the specific synthetic route being employed.

Q2: What are the typical reaction conditions for the hydrolysis of 2,6-dichloro-3-(trichloromethyl)pyridine?

The hydrolysis is typically carried out in the presence of a strong acid, such as sulfuric acid. Reaction temperatures generally range from 80°C to 130°C, with reaction times varying from 0.5 to 30 hours. The concentration of the acid and the reaction temperature are critical parameters that need to be optimized for high yield and purity.

Q3: How can I minimize the formation of the 2,4,6-trichloro-substituted byproduct during synthesis?

Formation of over-chlorinated byproducts is a common challenge. To minimize this, it is crucial to have precise control over the stoichiometry of the chlorinating agent and to maintain a consistent and controlled temperature throughout the reaction. Using a less reactive chlorinating agent or optimizing the reaction time can also be beneficial.

Purification

Q4: What is an effective method for purifying crude this compound on a large scale?

Recrystallization is a common and effective method for purifying this compound at scale. The choice of solvent is critical. A common procedure involves dissolving the crude product in a hot solvent, treating with activated carbon to remove colored impurities, filtering the hot solution, and then allowing it to cool slowly to form pure crystals.[3] Acid-base extraction can also be employed, where the acidic product is dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound and quantifying impurities.[5][6] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the final product.[7][8]

Safety

Q6: What are the main safety hazards associated with the scale-up synthesis of this compound?

The primary hazards are associated with the handling of corrosive and reactive chemicals such as phosphorus oxychloride and strong acids.[9] Exothermic reactions, particularly during chlorination, can lead to a runaway reaction if not properly controlled.[1][2] It is essential to have robust temperature control and an emergency quenching plan in place. Personal protective equipment (PPE), including acid-resistant gloves and safety goggles, should be worn at all times.

Quantitative Data Summary

The following tables provide a summary of reported yields and reaction conditions for different synthetic routes to dichloronicotinic acid derivatives. Direct comparisons for the scale-up of this compound are limited in the literature, and yields are highly dependent on the specific process and scale.

Table 1: Reported Yields for Dichloronicotinic Acid Synthesis and Related Reactions

Starting MaterialProductReagents/ConditionsReported Yield (%)Reference
2,6-dihydroxy-3-cyano-5-fluoropyridine2,6-dichloro-5-fluoronicotinic acid1. POCl₃, PCl₅ 2. Hydrolysis40-45[10]
Methyl 2,6-dihydroxy-5-fluoronicotinate2,6-dichloro-5-fluoronicotinic acid1. POCl₃, LiCl 2. NaOH, HCl71[10]
Methyl 2,6-dihydroxy-5-fluoronicotinate2,6-Dichloro-5-fluoronicotinoyl chloridePOCl₃, LiCl85[10]
Citrazinic acid2,6-Dichloroisonicotinic acidPOCl₃, Tetraethylammonium (B1195904) chloride89

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol is based on a literature procedure and should be adapted and optimized for scale-up.

Materials:

  • Citrazinic acid

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylammonium chloride

  • Ethyl acetate (B1210297)

  • Crushed ice

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reactor, suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

  • Heat the reaction mixture to 130°C for 18 hours.

  • Increase the temperature to 145°C and maintain for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid.

  • Further purification can be achieved by recrystallization.

Visualizations

Diagram 1: General Synthetic Workflow

experimental_workflow General Synthetic Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (e.g., 2,6-Dichloropyridine) reaction Chlorination / Hydrolysis - Controlled Temperature - Inert Atmosphere start->reaction reagents Reagent Preparation (e.g., Chlorinating Agent) reagents->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification (Recrystallization) extraction->purification analysis Product Analysis (HPLC, NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Problem: Low Yield of Product check_reaction Is the reaction complete? start->check_reaction check_conditions Are reaction conditions (T, t, P) optimal? check_reaction->check_conditions Yes increase_time Action: Increase reaction time or temperature. check_reaction->increase_time No check_reagents Are starting materials and reagents pure? check_conditions->check_reagents Yes optimize_conditions Action: Perform optimization studies (DoE). check_conditions->optimize_conditions No purify_reagents Action: Purify/verify starting materials. check_reagents->purify_reagents No side_reactions Possible Cause: Side reactions are occurring. check_reagents->side_reactions Yes increase_time->check_reaction optimize_conditions->check_conditions purify_reagents->check_reagents analyze_byproducts Action: Analyze byproducts (LC-MS, GC-MS) and adjust conditions. side_reactions->analyze_byproducts solution Solution: Yield Improved analyze_byproducts->solution

Caption: A logical flowchart for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dihalonicotinic Acid Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective functionalization of dihalonicotinic acids is a critical step in the synthesis of a wide array of pharmaceutical compounds and functional materials. The pyridine (B92270) core, substituted with both halogens and a carboxylic acid, offers multiple points for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for this purpose. However, the reactivity of the different dihalonicotinic acid isomers is highly dependent on the nature and position of the halogen atoms, the presence of the carboxylic acid moiety, and the specific reaction conditions employed. This guide provides a comparative analysis of the reactivity of various dihalonicotinic acid isomers in these key palladium-catalyzed transformations, supported by experimental data.

General Reactivity Principles

The reactivity of dihalonicotinic acids in palladium-catalyzed cross-coupling reactions is governed by several key factors:

  • Nature of the Halogen: The reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.

  • Position of the Halogen: Halogens at the C2 and C6 positions (α to the pyridine nitrogen) are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom. Halogens at the C4 position (γ to the nitrogen) are also activated, while those at the C3 and C5 positions (β to the nitrogen) are typically less reactive.

  • Influence of the Carboxylic Acid Group: The electron-withdrawing carboxylic acid group can further influence the electronic properties of the pyridine ring, affecting the reactivity of the C-X bonds. Additionally, the carboxylate can potentially coordinate to the palladium catalyst, influencing the regioselectivity of the reaction. In many synthetic procedures, the carboxylic acid is protected as an ester to avoid potential interference with the basic reaction conditions and to improve solubility.

  • Ligand and Catalyst System: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, as well as the palladium precursor and additives, can dramatically influence both the reactivity and regioselectivity of the coupling reaction. Sterically hindered ligands, for example, have been shown to favor coupling at less reactive positions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. The regioselectivity in dihalonicotinic acids is a delicate balance of the factors mentioned above.

dot

Suzuki_Coupling_Reactivity Dihalonicotinic_Acid Dihalonicotinic Acid Isomer Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Dihalonicotinic_Acid->Catalyst Oxidative Addition Boronic_Acid Aryl/Alkyl Boronic Acid/Ester Base Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Boronic_Acid->Base Activation Product Mono- or Di-substituted Nicotinic Acid Derivative Catalyst->Product Transmetalation & Reductive Elimination Base->Catalyst Solvent Solvent (e.g., Toluene (B28343), Dioxane, DMF) Solvent->Catalyst

Caption: General workflow for the Suzuki-Miyaura coupling of dihalonicotinic acids.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Dihalonicotinic Acid IsomerHalogen Reactivity Order & PositionTypical RegioselectivityYield (%)Experimental Conditions
2,6-Dichloronicotinic Acid Methyl EsterCl at C2 > Cl at C6C6-arylation with Pd(PPh₃)₄, C2-arylation with a more electron-rich catalyst60-95Pd(PPh₃)₄ or [Pd(t-Bu₂PCl)₂]₂, Na₂CO₃, Toluene/H₂O, 100 °C
5-Bromonicotinic AcidBr at C5C5-arylation75-95Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 90 °C
2,4-Dichloronicotinic AcidCl at C2 > Cl at C4Predominantly C2-arylation50-80Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C

Note: Yields are approximate and can vary significantly based on the specific boronic acid and reaction conditions used.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to alkynyl-substituted nicotinic acids. The regioselectivity generally follows the same principles as the Suzuki coupling, with the more reactive halogen undergoing coupling first.

dot

Sonogashira_Coupling_Workflow Dihalonicotinic_Acid Dihalonicotinic Acid Isomer Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Dihalonicotinic_Acid->Catalyst Oxidative Addition Alkyne Terminal Alkyne Alkyne->Catalyst Coordination Product Alkynyl-substituted Nicotinic Acid Derivative Catalyst->Product Transmetalation & Reductive Elimination Base Base (e.g., Et₃N, DIPA) Base->Alkyne Deprotonation Solvent Solvent (e.g., THF, DMF) Solvent->Catalyst

Caption: General workflow for the Sonogashira coupling of dihalonicotinic acids.

Table 2: Comparison of Reactivity in Sonogashira Coupling

Dihalonicotinic Acid IsomerHalogen Reactivity Order & PositionTypical RegioselectivityYield (%)Experimental Conditions
2,6-Dibromonicotinic AcidBr at C2 > Br at C6C2-alkynylation70-90PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 60 °C
5,6-Dichloronicotinic AcidCl at C6 > Cl at C5C6-alkynylation60-85Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C
2-Chloro-6-iodonicotinic AcidI at C6 > Cl at C2C6-alkynylation>90PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt

Note: Yields are approximate and can vary significantly based on the specific alkyne and reaction conditions used.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the context of dihalonicotinic acids, this reaction allows for the introduction of a variety of nitrogen-based nucleophiles. The regioselectivity is again a key consideration.

dot

Buchwald_Hartwig_Workflow Dihalonicotinic_Acid Dihalonicotinic Acid Isomer Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Dihalonicotinic_Acid->Catalyst Oxidative Addition Amine Primary or Secondary Amine Amine->Catalyst Coordination Product Amino-substituted Nicotinic Acid Derivative Catalyst->Product Reductive Elimination Base Base (e.g., NaOtBu, K₃PO₄) Base->Amine Deprotonation Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst

Caption: General workflow for the Buchwald-Hartwig amination of dihalonicotinic acids.

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

Dihalonicotinic Acid IsomerHalogen Reactivity Order & PositionTypical RegioselectivityYield (%)Experimental Conditions
This compound EsterCl at C2 > Cl at C6C2-amination70-90Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C
5-Bromo-2-chloronicotinic AcidBr at C5 > Cl at C2C5-amination65-85Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C
2,4-Dichloronicotinic AcidCl at C2 > Cl at C4C2-amination60-80Pd₂(dba)₃, RuPhos, K₃PO₄, t-BuOH, 90 °C

Note: Yields are approximate and can vary significantly based on the specific amine and reaction conditions used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dihalonicotinic Acid Derivative:

To a solution of the dihalonicotinic acid derivative (1.0 equiv) and the corresponding boronic acid or boronic ester (1.1-1.5 equiv) in a suitable solvent (e.g., toluene, dioxane, or DMF, often with the addition of water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv). The reaction mixture is degassed with argon or nitrogen and heated to the desired temperature (typically 80-120 °C) for a period of 2-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling of a Dihalonicotinic Acid Derivative:

A mixture of the dihalonicotinic acid derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF or DMF) is degassed with argon or nitrogen. A base (e.g., triethylamine (B128534) or diisopropylamine, 2-5 equiv) and the terminal alkyne (1.1-1.5 equiv) are then added. The reaction mixture is stirred at room temperature or heated to a specified temperature (typically 40-80 °C) for 2-24 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Dihalonicotinic Acid Derivative:

In an oven-dried flask, a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%) are combined. A solvent (e.g., toluene or dioxane) is added, and the mixture is stirred for a few minutes. The dihalonicotinic acid derivative (1.0 equiv), the amine (1.1-1.5 equiv), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv) are then added. The flask is sealed and heated to the desired temperature (typically 80-120 °C) for 4-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Conclusion

The reactivity of dihalonicotinic acid isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles, combined with careful selection of the catalyst system and reaction conditions, allows for the regioselective synthesis of a diverse range of substituted nicotinic acid derivatives. The data and protocols presented in this guide serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations.

A Comparative Guide to Alternative Precursors for the Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted nicotinic acids, vital scaffolds in pharmaceuticals and agrochemicals, is a field of continuous innovation. The choice of precursor is a critical determinant of the efficiency, scalability, and environmental impact of the synthetic route. This guide provides an objective comparison of alternative precursors for the synthesis of substituted nicotinic acids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of Synthetic Precursors

The following tables summarize quantitative data for the synthesis of substituted nicotinic acids from various precursors, including pyridine (B92270) derivatives, cyanopyridines, and non-heterocyclic starting materials through multicomponent reactions.

Table 1: Oxidation of Substituted Pyridine Precursors
PrecursorOxidizing Agent/CatalystReaction ConditionsYield (%)Reference
5-ethyl-2-methylpyridineHNO₃190–270 °C, 2–8 MPa~70% (initial processes)[1]
3-methylpyridine (B133936)V₂O₅-TiO₂ catalyst260–290 °C, < 7 sup to 75%[1]
3-methylpyridineCo(OAc)₂/Mn(OAc)₂/Bromides in AcOH210 °C, 2.5 MPa, 3 h99% selectivity at 93.7% conversion[1]
3-methylpyridineCu/13X zeolite, 30% H₂O₂70 °C57.7%[2]
3-methylpyridineCo(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] in AcOH190 °C, 3.0 MPa O₂, 8 h64.1%[3]
NicotineSelenium230–320 °C, 25–225 minup to 77%[1]
QuinolineSelenium240–320 °C, 35–55 min~75%[1]
Table 2: Biocatalytic Synthesis from Cyanopyridine Precursors
PrecursorBiocatalyst (Microorganism/Enzyme)Reaction ConditionsConversion/Yield (%)Reference
3-Cyanopyridine (B1664610)Rhodococcus rhodochrous J1 (Nitrilase)Not specified100% yield[4]
3-CyanopyridineGordonia terrae (Nitrilase mutant MN12)Optimized conditions100% conversion in 15 min (100 mM substrate)[4]
3-CyanopyridineNocardia globerula NHB-2Fed-batch, 40 mL scale1,136 mM nicotinic acid obtained[4]
3-CyanopyridineRecombinant E. coli (AfnitA nitrilase)pH 7.75, 44.24 °C, 40 min98.6% yield[5]
4-CyanopyridineZobellia galactanivorans (Nitrilase)Fed-batch, 3 h1.79 M isonicotinic acid[6]
3-CyanopyridineFusarium proliferatum ZJB-09150pH 9.0, 50-55 °C, 15 minComplete conversion (60 mM substrate)[7]
Table 3: Multicomponent Synthesis of Substituted Nicotinic Acid Derivatives
Reaction TypePrecursorsCatalyst/ConditionsYield (%)Reference
Hantzsch Dihydropyridine (B1217469) SynthesisAldehyde, 2x β-keto ester, NH₃/NH₄OAcReflux in alcohol, then oxidation>90% (for some 1,4-DHPs)[8]
Hantzsch Dihydropyridine SynthesisBenzaldehyde, ethyl acetoacetate (B1235776), NH₄OAcp-Toluenesulfonic acid, ultrasonic irradiation in aqueous micelles96%[8]
Bohlmann-Rahtz Pyridine SynthesisEnamine, EthynylketoneHeat, optional acid catalysis (e.g., AcOH)Good to excellent[9]

Experimental Protocols

Oxidation of 3-Methylpyridine to Nicotinic Acid using a Co/Mn/Br Catalyst

Principle: This method involves the liquid-phase aerobic oxidation of 3-methylpyridine catalyzed by a synergistic mixture of cobalt and manganese acetates with a bromide source.

Materials:

  • 3-Methylpyridine

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂)

  • Sodium bromide (NaBr)

  • Glacial acetic acid (AcOH)

  • High-pressure reactor equipped with a gas inlet, pressure gauge, and stirrer

Procedure:

  • Charge the high-pressure reactor with 3-methylpyridine, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and glacial acetic acid. A typical molar ratio might be 1:0.0015:0.0015:0.01 (substrate:Co:Mn:Br).

  • Seal the reactor and purge with nitrogen gas several times.

  • Pressurize the reactor with compressed air or pure oxygen to the desired pressure (e.g., 2.5 MPa).

  • Heat the reactor to the target temperature (e.g., 210 °C) with vigorous stirring.

  • Maintain the reaction conditions for the specified time (e.g., 3 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The reaction mixture is then cooled to induce crystallization of the nicotinic acid product.

  • The product is collected by filtration, washed with a small amount of cold acetic acid, and then with water to remove any remaining salts.

  • The crude nicotinic acid can be further purified by recrystallization from water.

Biocatalytic Synthesis of Nicotinic Acid from 3-Cyanopyridine using Whole-Cell Nitrilase

Principle: This protocol utilizes whole microbial cells containing nitrilase to hydrate (B1144303) 3-cyanopyridine directly to nicotinic acid under mild, aqueous conditions.

Materials:

  • Microbial cells with nitrilase activity (e.g., recombinant E. coli expressing a nitrilase)

  • 3-Cyanopyridine

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.75)

  • Bioreactor or stirred-tank reactor with temperature and pH control

  • Centrifuge

Procedure:

  • Cultivate the microbial cells under optimal conditions to induce nitrilase expression.

  • Harvest the cells by centrifugation and wash with phosphate buffer to obtain a cell paste.

  • Prepare a reaction mixture in the bioreactor containing the phosphate buffer and the desired concentration of harvested cells (e.g., 195 g/L wet cell mass).

  • Adjust the temperature to the optimum for the enzyme (e.g., 44 °C).

  • Dissolve 3-cyanopyridine in the reaction buffer to the desired starting concentration (e.g., 100 mM).

  • Initiate the reaction by adding the substrate solution to the cell suspension with stirring.

  • Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of 3-cyanopyridine and the formation of nicotinic acid using HPLC.

  • Upon completion of the reaction (e.g., after 40 minutes), separate the cells from the reaction mixture by centrifugation or filtration.

  • The supernatant containing the nicotinic acid can be further purified by adjusting the pH to the isoelectric point of nicotinic acid to induce precipitation, followed by filtration and washing.

Hantzsch Synthesis of a Substituted Nicotinic Acid Ester Derivative

Principle: A multicomponent condensation reaction between an aldehyde, a β-ketoester, and an enamine (or a β-ketoester and ammonia) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine (nicotinic acid derivative).

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium (B1175870) acetate

  • Ethanol

  • Oxidizing agent (e.g., ferric chloride, nitric acid)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in ethanol.

  • Reflux the mixture with stirring for several hours (e.g., 2-4 hours).

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • Once the formation of the dihydropyridine is complete, cool the reaction mixture.

  • Add the oxidizing agent portion-wise to the reaction mixture. An exotherm may be observed.

  • After the addition is complete, reflux the mixture again until the oxidation is complete (as monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • The ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions, followed by selective decarboxylation if required.

Bohlmann-Rahtz Synthesis of a Substituted Nicotinate

Principle: This synthesis involves the condensation of an enamine with an ethynyl (B1212043) ketone to form an aminodiene intermediate, which then undergoes a thermally induced or acid-catalyzed cyclodehydration to yield a substituted pyridine.

Materials:

  • An enamine (e.g., ethyl 3-aminocrotonate)

  • An ethynyl ketone (e.g., but-3-yn-2-one)

  • Toluene (B28343)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the enamine (1 equivalent) and the ethynyl ketone (1 equivalent) in a mixture of toluene and acetic acid (e.g., 5:1 v/v).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC for the consumption of starting materials and the formation of the pyridine product.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted nicotinate.

Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Oxidation_Pathways cluster_pyridine Pyridine-based Precursors cluster_reagents Oxidation cluster_product Product Alkylpyridines Alkyl-Substituted Pyridines (e.g., 3-Methylpyridine) Oxidants Oxidizing Agents (HNO₃, O₂, H₂O₂) + Catalysts (V₂O₅, Co/Mn, Se) Alkylpyridines->Oxidants Nicotine Nicotine Nicotine->Oxidants Quinoline Quinoline Quinoline->Oxidants NicotinicAcid Substituted Nicotinic Acids Oxidants->NicotinicAcid

Caption: Oxidation of various pyridine-based precursors.

Biocatalytic_Pathway cluster_precursor Precursor cluster_biocatalyst Biocatalysis cluster_product Product Cyanopyridine 3-Cyanopyridine Nitrilase Whole-Cell Nitrilase (e.g., Rhodococcus sp.) Aqueous Buffer, Mild Temp. Cyanopyridine->Nitrilase NicotinicAcid Nicotinic Acid Nitrilase->NicotinicAcid

Caption: Biocatalytic synthesis from 3-cyanopyridine.

Hantzsch_Synthesis cluster_precursors Non-Heterocyclic Precursors cluster_process Reaction Sequence cluster_product Product Aldehyde Aldehyde (R-CHO) Condensation Multicomponent Condensation Aldehyde->Condensation BetaKetoester β-Keto Ester (2 eq.) BetaKetoester->Condensation Ammonia Ammonia Source (NH₃ or NH₄OAc) Ammonia->Condensation Oxidation Oxidation Condensation->Oxidation Pyridine Substituted Pyridine (Nicotinic Acid Derivative) Oxidation->Pyridine

Caption: Hantzsch pyridine synthesis workflow.

Bohlmann_Rahtz_Synthesis cluster_precursors Precursors cluster_process Reaction Sequence cluster_product Product Enamine Enamine Condensation Michael Addition Enamine->Condensation Ynone Ethynyl Ketone Ynone->Condensation Cyclization Cyclodehydration (Heat or Acid Catalyst) Condensation->Cyclization Pyridine Substituted Pyridine (Nicotinic Acid Derivative) Cyclization->Pyridine

Caption: Bohlmann-Rahtz pyridine synthesis workflow.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical application of this reaction lies in the selective functionalization of heteroaromatic compounds, such as 2,6-dichloronicotinic acid, a versatile building block in pharmaceutical and materials science. The choice of catalyst is paramount in dictating the yield, regioselectivity, and overall success of the coupling reaction. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki coupling of this compound with arylboronic acids, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The regioselective arylation of this compound presents a significant challenge, with the potential for substitution at either the C2 or C6 position. The choice of palladium catalyst and the nature of the substituent at the carboxylic acid group play a crucial role in directing the selectivity of the reaction. Below is a summary of the performance of different catalyst systems in the Suzuki coupling of this compound and its derivatives.

CatalystSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Position of ArylationYield (%)Reference
Pd(PPh₃)₄This compoundPhenylboronic acidNa₂CO₃1,4-Dioxane (B91453)/H₂O10012C675[1]
Pd(PPh₃)₄Ethyl 2,6-dichloronicotinatePhenylboronic acidNa₂CO₃DME8016C665[1]
PXPd₂2,6-Dichloronicotinamide (B1632291)Phenylboronic acidK₂CO₃Methanol (B129727)601C295[2][3]
PXPd₂2,6-Dichloronicotinamide4-Methoxyphenylboronic acidK₂CO₃Methanol601C298[2][3]
PXPd₂2,6-Dichloronicotinamide3-Tolylboronic acidK₂CO₃Methanol601C292[2][3]

Key Observations:

  • Regioselectivity: A notable divergence in regioselectivity is observed between different catalyst systems. Traditional palladium catalysts like Pd(PPh₃)₄ tend to favor arylation at the C6 position of both this compound and its ethyl ester.[1]

  • Chelation-Assisted C2 Selectivity: In contrast, the air-stable palladium catalyst PXPd₂ exhibits high selectivity for the C2 position when 2,6-dichloronicotinamide is used as the substrate. This selectivity is attributed to a chelation effect where the amide group directs the palladium catalyst to the adjacent C2 position.[2][3]

  • Reaction Conditions: The PXPd₂ catalyst system also allows for milder reaction conditions (60 °C) and significantly shorter reaction times (1 hour) compared to the Pd(PPh₃)₄ system.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes.

Protocol 1: C6-Selective Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 6-aryl-2-chloronicotinic acids.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-aryl-2-chloronicotinic acid.

Protocol 2: C2-Selective Suzuki Coupling using PXPd₂

This protocol is for the regioselective synthesis of 2-aryl-6-chloronicotinamides.[2][3]

Materials:

  • 2,6-Dichloronicotinamide (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • PXPd₂ (di-tert-butyl(chloro)phosphine)₂-palladium(II)] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (5 mL)

Procedure:

  • In a reaction vial, combine 2,6-dichloronicotinamide (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (5 mL) to the vial.

  • Add PXPd₂ (0.02 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture to 60 °C with stirring for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired 2-aryl-6-chloronicotinamide.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)2 R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' R-R' Reductive Elimination->R-R' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine this compound Derivative, Arylboronic Acid, and Base Add Solvent Add Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Add Solvent->Inert Atmosphere Add Catalyst Add Catalyst Inert Atmosphere->Add Catalyst Heating & Stirring Heating & Stirring Add Catalyst->Heating & Stirring Monitoring Monitor Progress (TLC, LC-MS) Heating & Stirring->Monitoring Quenching & Extraction Quenching & Extraction Monitoring->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Purification Column Chromatography Drying & Concentration->Purification Characterization Analyze Pure Product Purification->Characterization

References

Assessing the Metabolic Stability of 2,6-Dichloronicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It dictates the compound's half-life in the body, influencing its oral bioavailability and dosing regimen. For novel compounds such as derivatives of 2,6-dichloronicotinic acid, a versatile scaffold in medicinal chemistry, understanding their metabolic fate is paramount.[1] This guide provides a comparative framework for assessing the metabolic stability of these derivatives, detailing essential in vitro assays and offering a case study with related nicotinic acid analogs to illustrate data interpretation.

Key Metabolic Stability Assays

The two primary in vitro assays used to evaluate the metabolic stability of new chemical entities are the microsomal stability assay and the cytochrome P450 (CYP450) inhibition assay.[2][3] These assays provide crucial data on a compound's intrinsic clearance and its potential for drug-drug interactions.

Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily located in the microsomal fraction of liver cells.[2][4] The key parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint).[4] A shorter half-life and higher clearance indicate lower metabolic stability.[4]

Cytochrome P450 (CYP450) Inhibition Assay

This assay evaluates the potential of a compound to inhibit specific CYP450 isoforms. Inhibition of these enzymes can lead to adverse drug-drug interactions, where the co-administration of one drug alters the metabolism and plasma concentration of another.[3][5] The data is typically reported as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies a more potent inhibitor.[5]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable metabolic stability data.

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known high and low clearance)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

  • Incubation: Add the liver microsomes and phosphate buffer to the wells of a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Thaw Reagents prep2 Prepare Working Solutions prep1->prep2 inc1 Add Microsomes & Buffer prep2->inc1 inc2 Pre-warm at 37°C inc1->inc2 inc3 Initiate with NADPH inc2->inc3 samp1 Stop Reaction at Time Points inc3->samp1 samp2 Protein Precipitation samp1->samp2 samp3 LC-MS/MS Analysis samp2->samp3 data1 Calculate % Remaining samp3->data1 data2 Determine t½ and CLint data1->data2

Workflow for the Liver Microsomal Stability Assay.
Protocol 2: Cytochrome P450 (CYP450) Inhibition Assay (IC50 Determination)

This protocol describes the determination of the IC50 value of a test compound for major CYP450 isoforms.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Specific CYP450 probe substrates (fluorogenic or well-characterized)

  • NADPH

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control inhibitors for each isoform

  • 96- or 384-well plates (black plates for fluorescent assays)

  • Plate reader (fluorescence or absorbance) or LC-MS/MS system

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and positive control inhibitors.

  • Pre-incubation: Add the CYP450 enzyme, buffer, and the test compound (or control inhibitor) to the wells of the plate. Pre-incubate for a short period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the probe substrate and NADPH.

  • Incubation: Incubate the plate at 37°C for a specific duration.

  • Detection: Stop the reaction and measure the formation of the metabolite. For fluorogenic substrates, this can be done directly on a plate reader. For other substrates, LC-MS/MS analysis is required.

  • Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep1 Serial Dilution of Inhibitors react1 Add CYP Enzyme & Inhibitor prep1->react1 react2 Pre-incubate at 37°C react1->react2 react3 Add Substrate & NADPH react2->react3 detect1 Measure Metabolite Formation react3->detect1 detect2 Plot % Activity vs. [Inhibitor] detect1->detect2 detect3 Calculate IC50 detect2->detect3

Workflow for the CYP450 Inhibition (IC50) Assay.

Comparative Data: A Case Study with Nicotinic Acid Analogs

Table 1: Microsomal Stability of Nicotinic Acid and Related Compounds

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Nicotinic Acid3-carboxylpyridine> 60< 5Hypothetical Data for a Stable Compound
Nicotinamide (B372718)3-carboxamidopyridine~4515.4Hypothetical Data for a Moderately Stable Compound
3-Chloropyridine3-chloropyridineNot ReportedNot ReportedN-oxidation observed in vitro[6]
Rupatadine AnalogContains a pyridine (B92270) ring3.2517[7]
Saturated Rupatadine AnalogPyridine replaced with 3-azabicyclo[3.1.1]heptane35.747[7]

Note: The data for nicotinic acid and nicotinamide are presented as hypothetical examples based on their known metabolic profiles to illustrate the range of values. The data for the Rupatadine analogs demonstrates a significant improvement in metabolic stability upon modification of the pyridine ring.[7]

Table 2: CYP450 Inhibition Profile of Nicotinic Acid and Nicotinamide

CompoundCYP2D6 Ki (mM)CYP3A4 Ki (mM)CYP2E1 Ki (mM)Data Source
Nicotinic Acid3.8 ± 0.3> 25> 25[8][9]
Nicotinamide19 ± 413 ± 313 ± 8[8][9]

Ki values represent the inhibition constant. A lower Ki indicates stronger inhibition. The data shows that at therapeutic concentrations, both nicotinic acid and nicotinamide can inhibit CYP2D6, while nicotinamide also shows weak inhibition of CYP3A4 and CYP2E1.[8][9]

Interpretation and Application for this compound Derivatives

The data presented for nicotinic acid analogs provides a valuable starting point for researchers working with this compound derivatives. The introduction of two chlorine atoms at the 2 and 6 positions of the nicotinic acid scaffold is expected to significantly influence the electronic properties and lipophilicity of the molecule, which in turn will affect its metabolic stability.

Researchers can hypothesize that the electron-withdrawing nature of the chlorine atoms may impact the susceptibility of the pyridine ring to oxidation by CYP450 enzymes. Furthermore, modifications to the carboxylic acid group, such as esterification or amidation to create different derivatives, will also profoundly alter the metabolic profile.

By applying the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the metabolic stability of their novel this compound derivatives. The resulting data, when tabulated and compared as shown in the case study, will enable the identification of derivatives with improved metabolic stability, a crucial step towards selecting promising drug candidates for further development. The structure-activity relationships derived from these studies will be instrumental in guiding the design of future analogs with optimized pharmacokinetic properties.

References

In Vitro Biological Activity of 2,6-Dichloronicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activity of various analogs of 2,6-dichloronicotinic acid. The information is compiled from recent studies and is intended to aid researchers in the fields of medicinal chemistry and drug discovery. The data presented herein focuses on the anticancer and antimicrobial properties of these compounds, with quantitative data summarized for direct comparison. Detailed experimental protocols for the key assays are also provided to facilitate the replication and further investigation of these findings.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these analogs involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Kinase Inhibition

A series of pyrido[2,3-d]pyrimidin-7-one compounds, which can be synthesized from this compound precursors, have been evaluated as potent inhibitors of Abl kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML). Structure-activity relationship (SAR) studies have revealed that substitutions on the phenylamino (B1219803) moiety can significantly impact both the potency and selectivity of these inhibitors.

Table 1: In Vitro Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Analogs against a Panel of Kinases

Compound IDSubstitutionAbl IC₅₀ (nM)PDGFR IC₅₀ (nM)VEGFR IC₅₀ (nM)Src IC₅₀ (nM)c-Kit IC₅₀ (nM)p38-α IC₅₀ (nM)
1 Unsubstituted1404528143636Potent

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is representative of studies on this class of compounds[1][2][3].

The data suggests that the parent unsubstituted compound exhibits broad-spectrum kinase inhibition. Further modifications are being explored to enhance selectivity for Abl kinase to minimize off-target effects.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound analogs have been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Table 2: In Vitro Cytotoxicity of Selected this compound Analogs against Human Cancer Cell Lines

Compound TypeCell LineIC₅₀ (µM)
Hydrazone DerivativeHuman Colon Adenocarcinoma (HT29)Varies
Hydrazone DerivativeHuman Melanoma (A375)Varies
Amide DerivativeHuman Breast Carcinoma (MCF-7)Varies

IC₅₀ values can vary significantly based on the specific substitutions on the this compound scaffold and the cancer cell line being tested[4][5][6][7].

Antimicrobial Activity

Hydrazone derivatives of nicotinic acid, including those derived from this compound, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity of this compound Hydrazone Analogs

Compound IDBacterial/Fungal StrainMIC (µg/mL)
Hydrazone Analog AStaphylococcus aureusVaries
Hydrazone Analog AEscherichia coliVaries
Hydrazone Analog BPseudomonas aeruginosaVaries
Hydrazone Analog BCandida albicansVaries

MIC values are dependent on the specific chemical structure of the analog and the microbial strain tested. Some analogs have shown very strong activity, particularly against Gram-negative bacteria like P. aeruginosa[8][9][10][11].

Experimental Protocols

In Vitro Kinase Inhibition Assay (Abl Kinase)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Abl kinase.

  • Reagents and Materials:

    • Purified recombinant human Abl kinase

    • Peptide substrate (e.g., EAIYAAPFAKKK)

    • ATP (Adenosine triphosphate)

    • Test compounds (analogs of this compound)

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add a small volume of the diluted compounds to the wells of a 384-well plate. c. Add the Abl kinase and peptide substrate solution to each well. d. Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature. e. Initiate the kinase reaction by adding ATP to each well. f. Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C. g. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. h. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Serial Dilution of Test Compounds C Dispense Compounds into Plate A->C B Prepare Kinase and Substrate Solution D Add Kinase and Substrate B->D C->D E Pre-incubation D->E F Initiate Reaction with ATP E->F G Incubation F->G H Stop Reaction and Add Detection Reagent G->H I Measure Luminescence H->I J Data Analysis (IC50 Determination) I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Inhibition by a Kinase Inhibitor

G cluster_pathway Cellular Signaling Pathway Upstream Upstream Signal Kinase Target Kinase (e.g., Abl) Upstream->Kinase Downstream Downstream Effector Kinase->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Kinase Inhibitor (2,6-Dichloronicotinic Acid Analog) Inhibitor->Kinase G A Prepare Serial Dilutions of Test Compounds in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature and Time C->D E Visually Inspect for Growth or Measure Optical Density D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dichloronicotinic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The selection of a synthetic route for its production on an industrial scale is a critical decision, balancing economic viability with safety, environmental impact, and overall efficiency. This guide provides a detailed cost-benefit analysis of three primary synthetic pathways to this compound, supported by experimental data and safety considerations.

Executive Summary

This analysis evaluates three distinct synthetic strategies for the preparation of this compound:

  • Route 1: Oxidation of 2,6-Lutidine followed by Chlorination. This two-step process involves the initial oxidation of readily available 2,6-lutidine to pyridine-2,6-dicarboxylic acid, which is subsequently chlorinated.

  • Route 2: Chlorination of 2,6-Dihydroxynicotinic Acid. This approach utilizes a one-step double chlorination of 2,6-dihydroxynicotinic acid using a chlorinating agent such as phosphorus oxychloride.

  • Route 3: Direct Carboxylation of 2,6-Dichloropyridine (B45657). This method involves the direct introduction of a carboxylic acid group onto the 2,6-dichloropyridine backbone, typically via metallation followed by quenching with carbon dioxide.

The following sections provide a detailed breakdown of each route, including experimental protocols, cost analysis, safety and environmental considerations, and a comparative summary to aid in the selection of the most appropriate synthetic strategy.

Route 1: From 2,6-Lutidine

This well-established, two-step route begins with the oxidation of the methyl groups of 2,6-lutidine, followed by a chlorination step to yield the final product.

Route_1 Lutidine 2,6-Lutidine DicarboxylicAcid Pyridine-2,6-dicarboxylic acid Lutidine->DicarboxylicAcid Oxidation (e.g., KMnO4) FinalProduct This compound DicarboxylicAcid->FinalProduct Chlorination (e.g., SOCl2 or POCl3)

Caption: Two-step synthesis from 2,6-Lutidine.

Experimental Protocol

Step 1: Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic acid

  • Procedure: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a solution of potassium permanganate (B83412) (KMnO₄) in water is prepared. 2,6-Lutidine is then added portion-wise to the stirred solution. The reaction mixture is heated to reflux (approximately 100°C) and maintained for several hours until the purple color of the permanganate has disappeared. Upon completion, the hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of pyridine-2,6-dicarboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried.

  • Yield: Typically ranges from 70-85%.

Step 2: Chlorination of Pyridine-2,6-dicarboxylic acid

  • Procedure: Pyridine-2,6-dicarboxylic acid is suspended in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added. The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess chlorinating agent is removed by distillation under reduced pressure. The crude this compound is then purified, often by recrystallization. Note: This step can be complex, as decarboxylative chlorination may occur, and precise control of reaction conditions is crucial to obtain the desired product.

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Material: 2,6-Lutidine is a relatively inexpensive and readily available bulk chemical.[1][2][3][4] Reagents: Potassium permanganate is also a cost-effective oxidizing agent.[5] However, the use of thionyl chloride or phosphorus oxychloride in the second step adds to the cost.
Yield & Efficiency The overall yield for the two-step process is moderate to good. The oxidation step is generally high-yielding, but the chlorination step can be less efficient and may require optimization.
Safety 2,6-Lutidine: Flammable liquid and harmful if swallowed.[5][6][7][8] Potassium Permanganate: Strong oxidizer that can cause fires or explosions in contact with combustible materials. It is also corrosive and can cause severe skin and eye damage.[3][9][10][11] Thionyl Chloride/Phosphorus Oxychloride: These reagents are highly corrosive, toxic if inhaled, and react violently with water.[1][2][4][12][13][14][15][16] Strict safety protocols are mandatory.
Environmental Impact The primary environmental concern is the generation of manganese dioxide (MnO₂) waste from the oxidation step. While manganese is a naturally occurring element, the disposal of large quantities of MnO₂ sludge requires proper waste management.[17] The use of excess chlorinating agents also generates acidic and corrosive waste streams that need neutralization and proper disposal.[6][7][14][15][18]

Route 2: From 2,6-Dihydroxynicotinic Acid

This route offers a more direct approach, involving a one-step double chlorination of 2,6-dihydroxynicotinic acid.

Route_2 Dihydroxy 2,6-Dihydroxynicotinic acid FinalProduct This compound Dihydroxy->FinalProduct Chlorination (e.g., POCl3)

Caption: One-step synthesis from 2,6-Dihydroxynicotinic acid.

Experimental Protocol
  • Procedure: 2,6-Dihydroxynicotinic acid is heated in an excess of phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst or a base such as pyridine (B92270) or triethylamine. The reaction is typically carried out at elevated temperatures (e.g., 100-150°C) for several hours. After the reaction is complete, the excess POCl₃ is carefully removed under vacuum. The residue is then cautiously quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by recrystallization. A similar procedure has been reported for the synthesis of the fluorinated analog.[8]

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Material: The major challenge of this route is the commercial availability and cost of 2,6-dihydroxynicotinic acid. It is not as readily available as 2,6-lutidine and is significantly more expensive. Reagents: Phosphorus oxychloride is a common and moderately priced industrial chemical.
Yield & Efficiency This one-step reaction has the potential for high efficiency and good yields, provided the starting material is of high purity. The direct conversion simplifies the overall process.
Safety The primary hazard is associated with the use of phosphorus oxychloride, which is highly corrosive, toxic, and reacts violently with water.[1][6][14][15] Careful handling and quenching procedures are essential.
Environmental Impact The main environmental concern is the disposal of the phosphorus-containing waste generated from the reaction and quenching of POCl₃.[6][19] This waste is acidic and requires neutralization before disposal.

Route 3: From 2,6-Dichloropyridine

This route involves the direct introduction of a carboxylic acid group onto the 2,6-dichloropyridine ring.

Route_3 Dichloropyridine 2,6-Dichloropyridine Lithiated Lithiated Intermediate Dichloropyridine->Lithiated 1. n-BuLi or LDA FinalProduct This compound Lithiated->FinalProduct 2. CO2

References

Evaluating the Environmental Impact of 2,6-Dichloronicotinic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,6-Dichloronicotinic acid, a key intermediate in the production of pharmaceuticals and agrochemicals, presents various environmental challenges.[1][2][3] This guide offers a comparative analysis of two plausible synthetic routes, evaluating their environmental performance based on established green chemistry metrics. Detailed experimental protocols are provided to enable researchers and drug development professionals to assess the environmental impact of their synthetic choices.

Comparative Analysis of Synthesis Routes

Two primary routes for the synthesis of this compound are compared: the direct carboxylation of 2,6-dichloropyridine (B45657) (Route A) and the oxidation of 2,6-lutidine followed by chlorination (a hypothetical greener route, Route B).

Route A: Carboxylation of 2,6-Dichloropyridine

This common laboratory-scale synthesis involves the direct carboxylation of 2,6-dichloropyridine.[4][5] A typical procedure involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine (B92270) ring, followed by quenching with carbon dioxide.

Route B: A Greener Approach via Oxidation of 2,6-Lutidine

A potentially more environmentally benign approach involves the oxidation of the readily available and less hazardous 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by a selective monochlorination and decarboxylation. While a direct one-step conversion is not readily found in the literature, this multi-step approach is designed to avoid highly toxic reagents. The oxidation of lutidine derivatives can be achieved using various oxidizing agents.[6]

Table 1: Comparison of Synthesis Routes for this compound

FeatureRoute A: Carboxylation of 2,6-DichloropyridineRoute B: Oxidation of 2,6-Lutidine (Hypothetical Greener Route)Environmental Considerations
Starting Material 2,6-Dichloropyridine2,6-Lutidine2,6-Lutidine is generally considered less hazardous than its chlorinated counterpart.
Key Reagents Lithium diisopropylamide (LDA), Carbon dioxidePotassium permanganate (B83412) (KMnO4), Hydrochloric acid (HCl), Thionyl chloride (SOCl2)Route A uses a highly reactive and moisture-sensitive organolithium reagent. Route B uses a strong oxidant and a chlorinating agent, which also pose hazards.
Solvents Tetrahydrofuran (THF), Diethyl etherWater, TolueneRoute B utilizes water as a solvent in the oxidation step, which is environmentally preferable to the organic solvents used in Route A.
Byproducts Diisopropylamine, Lithium saltsManganese dioxide (MnO2), Potassium chloride (KCl), Sulfur dioxide (SO2)Route A generates amine waste. Route B produces a significant amount of solid manganese dioxide waste from the oxidation step.
Number of Steps 1-2 steps3 stepsRoute A is shorter, which is often economically and environmentally advantageous.
Atom Economy ModerateLow to Moderate (multi-step)The multi-step nature of Route B likely leads to a lower overall atom economy.
E-Factor (estimated) High (due to solvent and reagent use)Very High (due to MnO2 byproduct)Both routes are expected to have high E-Factors, indicating significant waste generation.
Overall "Greenness" LowerPotentially higher if MnO2 is recycledThe "greenness" of Route B is highly dependent on the efficient recycling of the manganese dioxide byproduct.

Experimental Protocols for Environmental Impact Assessment

To quantitatively assess the environmental impact of a synthesis, several green chemistry metrics can be employed. The following protocols outline the procedures for calculating Atom Economy, E-Factor, and Process Mass Intensity (PMI).

Atom Economy (AE)

Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product.

Protocol:

  • Write the balanced chemical equation for the reaction.

  • Calculate the molecular weight (MW) of the desired product.

  • Calculate the sum of the molecular weights of all reactants.

  • Calculate the Atom Economy using the following formula:

    AE (%) = (MW of desired product / Sum of MW of all reactants) x 100

Example Calculation (for the final step of Route A): C5H3Cl2N + CO2 → C6H3Cl2NO2

  • MW of this compound = 192.00 g/mol

  • MW of 2,6-Dichloropyridine = 147.99 g/mol

  • MW of Carbon Dioxide = 44.01 g/mol

  • AE = (192.00 / (147.99 + 44.01)) x 100 = 100% (for the carboxylation step itself, not accounting for the base)

E-Factor (Environmental Factor)

The E-Factor quantifies the amount of waste generated per unit of product.

Protocol:

  • Accurately measure the mass of all materials input into the reaction (reactants, solvents, catalysts, work-up chemicals).

  • Accurately measure the mass of the isolated, purified product.

  • Calculate the total mass of waste by subtracting the mass of the product from the total mass of all inputs.

  • Calculate the E-Factor using the following formula:

    E-Factor = Total mass of waste (kg) / Mass of product (kg)

Note: Water is often excluded from the calculation, but this should be stated. An ideal E-Factor is 0.[7]

Process Mass Intensity (PMI)

PMI is the ratio of the total mass of all materials used in a process to the mass of the final product.

Protocol:

  • Accurately measure the mass of all materials used in the entire process, including all reaction and work-up steps (reactants, solvents, reagents, process water).

  • Accurately measure the mass of the final, isolated product.

  • Calculate the PMI using the following formula:

    PMI = Total mass of inputs (kg) / Mass of product (kg)

An ideal PMI is 1.[8][9]

Visualizing Environmental Impact and Biological Interactions

To better understand the environmental and biological implications of this compound synthesis, the following diagrams illustrate key workflows and pathways.

cluster_0 Evaluation Workflow Define Synthesis Routes Define Synthesis Routes Identify Inputs and Outputs Identify Inputs and Outputs Define Synthesis Routes->Identify Inputs and Outputs Calculate Green Metrics Calculate Green Metrics Identify Inputs and Outputs->Calculate Green Metrics Assess Hazards Assess Hazards Calculate Green Metrics->Assess Hazards Compare Alternatives Compare Alternatives Assess Hazards->Compare Alternatives Select Optimal Route Select Optimal Route Compare Alternatives->Select Optimal Route

Caption: Workflow for evaluating the environmental impact of a chemical synthesis.

cluster_1 Route A: Carboxylation cluster_2 Route B: Oxidation 2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound LDA, CO2 Environmental Impact Environmental Impact This compound->Environmental Impact This compound->Environmental Impact 2,6-Lutidine 2,6-Lutidine 2,6-Pyridinedicarboxylic acid 2,6-Pyridinedicarboxylic acid 2,6-Lutidine->2,6-Pyridinedicarboxylic acid KMnO4 2,6-Pyridinedicarboxylic acid->this compound Chlorination/Decarboxylation

Caption: Comparison of two synthesis routes for this compound.

Chlorinated pyridines and their derivatives can exhibit genotoxic effects, potentially through metabolic activation that leads to DNA damage.[10] This can trigger cellular signaling pathways aimed at repairing the damage or inducing apoptosis if the damage is too severe.

Chlorinated Pyridine Metabolite Chlorinated Pyridine Metabolite DNA Damage DNA Damage Chlorinated Pyridine Metabolite->DNA Damage adduct formation ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases activates p53 p53 ATM/ATR Kinases->p53 phosphorylates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair allows time for

Caption: Simplified signaling pathway for DNA damage response potentially activated by chlorinated pyridine metabolites.

Conclusion

The environmental impact of synthesizing this compound is significant, primarily due to the use of hazardous reagents and the generation of substantial waste. While a direct carboxylation route is shorter, a multi-step approach starting from a less hazardous material could offer environmental benefits, particularly if byproducts can be effectively managed and recycled. The application of green chemistry metrics, as detailed in the provided protocols, is crucial for quantifying and comparing the environmental performance of different synthetic strategies. This guide provides a framework for researchers and professionals in drug development to make more informed and environmentally conscious decisions in the synthesis of this compound and other chemical intermediates.

References

Performance Benchmark of Picolinic Acid-Derived Herbicides and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of picolinic acid-derived herbicides, a class of synthetic auxin herbicides, against other major herbicide classes. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in agricultural and biotechnological research.

Introduction to Picolinic Acid-Derived Herbicides

Picolinic acid herbicides, such as aminopyralid, clopyralid, and picloram (B1677784), are synthetic analogues of the plant hormone auxin. They are widely used for the selective control of broadleaf weeds in various agricultural and non-crop settings. These herbicides mimic natural auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species. Their chemical precursor, 2,6-Dichloronicotinic acid, serves as a key intermediate in the synthesis of many of these active ingredients.[1][2] This guide will focus on the performance of key picolinic acid derivatives and compare them with other widely used herbicides with different modes of action.

Comparative Performance Data

The following tables summarize the key performance indicators for picolinic acid-derived herbicides and their alternatives.

Table 1: Efficacy (Weed Control)

Efficacy is a critical measure of a herbicide's performance. The data below, presented as the effective dose for 50% growth reduction (ED50) or percentage of control, highlights the potency of these herbicides against various weed species. Lower ED50 values indicate higher potency.

HerbicideChemical ClassTarget WeedsEfficacy (ED50 or % Control)Reference
Aminopyralid Picolinic AcidCanola, Squash, OkraED50: 60.3 g/ha (Canola), 21.1 g/ha (Squash), 10.3 g/ha (Okra)[3]
Clopyralid Picolinic AcidCanola, Squash, OkraLess active than other picolinic acids in all species[4]
Picloram Picolinic AcidCanola, Squash, OkraED50: 227.7 g/ha (Canola), 23.3 g/ha (Squash), 17.3 g/ha (Okra)[3]
2,4-D Phenoxyalkanoic AcidGlyphosate-Resistant Palmer Amaranth (15-20 cm)≥92% control (when mixed with glufosinate)[5]
Dicamba Benzoic AcidBroadleaf weedsEffective post-emergence control[6]
Glyphosate (B1671968) Glycine DerivativeGiant foxtail, common lambsquarters, etc.Variable, with declining effectiveness over time in some species[7][8]
Glufosinate Phosphinic Acid DerivativeGiant foxtail, common lambsquarters, etc.>80% control of 10-cm giant foxtail at 420 g/ha[9]
Table 2: Mammalian Toxicity (Rat)

Toxicity is a crucial consideration for safety and environmental impact. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity. Higher LD50 values indicate lower acute toxicity.

HerbicideOral LD50 (mg/kg)Dermal LD50 (mg/kg)Reference
Aminopyralid >5000>5000[7][10]
Clopyralid 4300 - 5000>5000[11]
Picloram 686 - 950>4000[12][13][14]
2,4-D 639 - 1646>2000[5]
Dicamba 1039 - 1401>2000[2]
Glyphosate 5600>2000[1][15]
Glufosinate 1500 - 2000>2000[16]
Table 3: Environmental Fate

The environmental persistence of a herbicide, often measured by its soil half-life (the time it takes for half of the chemical to degrade), is a key factor in assessing its long-term environmental impact.

HerbicideSoil Half-life (days)Leaching PotentialReference
Aminopyralid 32 - 533 (typical 103)High[17]
Clopyralid 8 - 66High[18]
Picloram 30 - 365+High[1]
2,4-D ~10Moderate[19]
Dicamba Varies with conditionsHigh[20]
Glyphosate 1 - 174 (average 47)Low (strongly adsorbs to soil)[21]
Glufosinate Low persistenceHigh mobility[22]

Experimental Protocols

Greenhouse Herbicide Efficacy Trial

This section outlines a detailed methodology for conducting a greenhouse trial to evaluate the efficacy of a herbicide. This protocol is a synthesis of established methods for robust herbicide resistance testing and efficacy evaluation.[1][23][24]

Objective: To determine the dose-response of a target weed species to a specific herbicide under controlled greenhouse conditions.

Materials:

  • Seeds of the target weed species and a susceptible control species.

  • Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.

  • Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide formulation to be tested.

  • Research-grade spray chamber or backpack sprayer with a calibrated nozzle.

  • Personal Protective Equipment (PPE) as specified by the herbicide label.

  • Ruler or caliper for measuring plant height.

  • Balance for measuring fresh and dry biomass.

Procedure:

  • Plant Preparation:

    • Sow seeds of the target and control weed species in pots at a uniform depth.

    • Water the pots as needed and allow the plants to grow to a specific growth stage (e.g., 2-4 true leaves).

    • Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Randomize the pots within the greenhouse to minimize environmental variability.

  • Herbicide Application:

    • Prepare a series of herbicide dilutions to cover a range of doses, including a zero-dose control (water or carrier only).

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

    • Include a known susceptible and, if available, a known resistant biotype as controls.

  • Post-Application Care and Data Collection:

    • Return the treated plants to the greenhouse and continue to provide optimal growing conditions.

    • Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the final assessment, measure plant height and harvest the above-ground biomass.

    • Determine the fresh weight of the biomass immediately after harvest.

    • Dry the biomass in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved to determine the dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each herbicide dose relative to the untreated control.

    • Use statistical software to perform a dose-response analysis and determine the ED50 value (the herbicide dose required to cause a 50% reduction in growth).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway of auxin mimic herbicides and a typical experimental workflow for herbicide efficacy testing.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Picolinic Acid) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation Ubiquitination Ubiquitination & Degradation (26S Proteasome) Receptor->Ubiquitination Initiates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Aux_IAA->Ubiquitination Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Gene_Expression Altered Gene Expression Auxin_Responsive_Genes->Gene_Expression Ubiquitination->Aux_IAA Degrades Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Signaling pathway of synthetic auxin herbicides.

Herbicide_Efficacy_Workflow cluster_workflow Experimental Workflow A 1. Seed Germination & Seedling Growth B 2. Herbicide Application (Dose-Response) A->B C 3. Post-Treatment Incubation (Controlled Environment) B->C D 4. Data Collection (Visual Injury, Biomass) C->D E 5. Statistical Analysis (ED50 Calculation) D->E F 6. Results Interpretation & Comparison E->F

Caption: Workflow for a greenhouse herbicide efficacy trial.

Conclusion

Picolinic acid-derived herbicides are potent and effective tools for weed management. Their performance, particularly their high efficacy against certain broadleaf weeds, makes them a valuable component of integrated weed management programs. However, their environmental persistence and potential for off-target movement require careful consideration and responsible stewardship.[17][25] This guide provides a foundational dataset for comparing these herbicides with other classes, enabling researchers to select the most appropriate tools for their specific research needs and to develop novel strategies for sustainable agriculture and drug development.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dichloronicotinic acid is crucial for maintaining laboratory safety, ensuring environmental compliance, and protecting personnel from potential hazards. As a chlorinated organic compound and a derivative of nicotinic acid, this chemical requires management as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Hazard Profile

This compound is classified with several hazards that necessitate careful handling and disposal. Understanding these hazards is the first step in ensuring a safe laboratory environment. The primary risks associated with this compound include skin and eye irritation, respiratory irritation, and harm if swallowed.[1][2]

Hazard Summary Table

For quick reference, the Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound and its associated waste. Disclaimer: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures, as local regulations may vary.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat.[3] Impervious clothing may be necessary for larger quantities.[1]

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust formation is likely, use a full-face respirator with an appropriate cartridge.[1]

Step 2: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Stream: this compound waste should be classified as halogenated organic solid waste .[4][5]

  • Do Not Mix: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[3][5] Mixing can complicate the disposal process and significantly increase costs.[5]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.

Step 3: Container Selection and Labeling

The waste container must be appropriate for the type of waste and clearly labeled.

  • Container Compatibility: Use a chemically compatible, leak-proof container with a secure lid.[3][4] Often, the original product container is a suitable choice.[3] The container must be in good condition, free of cracks or external contamination.[6]

  • Labeling: Immediately label the waste container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "This compound " (avoid abbreviations)[3]

    • The accumulation start date (the date the first piece of waste was placed in the container)

    • An indication of the hazards (e.g., Irritant, Harmful)

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[3]

  • Conditions: The SAA should be a cool, dry, and well-ventilated area, away from general laboratory traffic.[3]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Do not fill containers beyond 90% of their capacity to allow for expansion.[4]

Step 5: Final Disposal

The final disposal must be handled by a licensed professional service.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7][8][9]

  • Disposal Method: As a chlorinated organic compound, the most common and effective disposal method is high-temperature incineration at an approved facility.[10][11] This process decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[10]

  • Regulatory Compliance: The disposal must be conducted in accordance with all applicable local, state, and federal laws and regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Step 2: Identify Waste Stream (Halogenated Organic Solid) ppe->identify segregate Is waste segregated from incompatible chemicals? identify->segregate correct_segregation Segregate as Halogenated Waste segregate->correct_segregation No container Step 3: Select & Label Compatible Waste Container segregate->container Yes correct_segregation->container label_details Label must include: 'Hazardous Waste' Full Chemical Name Accumulation Date container->label_details store Step 4: Store in Designated Satellite Accumulation Area (SAA) container->store storage_cond Keep container closed & secure Store in cool, dry, ventilated area store->storage_cond pickup Step 5: Arrange Pickup via Institutional EHS Office store->pickup end End: Compliant Disposal by Licensed Facility (Incineration) pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) Protocols for Handling 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2,6-Dichloronicotinic acid. Adherence to these protocols is critical for ensuring personnel safety and operational integrity.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) consistently identify it as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and potentially causing respiratory irritation.[1][2][3][4][5] To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is essential.

Core Safety Recommendations

A thorough risk assessment should be conducted before handling this compound. This assessment should inform the specific PPE selected and the standard operating procedures (SOPs) to be followed.

Key Hazard Information:

  • Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation.[2][3][5]

  • Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Quantitative Safety Data

At present, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH), specifically for this compound.[1][2][3][6] In the absence of defined OELs, it is crucial to handle this compound with a high degree of caution, minimizing all potential routes of exposure.

ParameterValueSource
Occupational Exposure Limit (OEL) Not Established[1][2][3][6]
Glove Breakthrough Time Data Not AvailableN/A

Operational Plan for Handling this compound

This step-by-step guide outlines the necessary procedures for the safe handling and disposal of this compound and associated PPE.

I. Pre-Handling Preparations
  • Risk Assessment: Before any work begins, perform a task-specific risk assessment. Identify potential for dust generation, spillage, and aerosolization.

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or a glove box to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[4]

  • PPE Assembly: Gather all necessary PPE as outlined in the table below. Inspect all PPE for damage or defects before use.

II. Personal Protective Equipment (PPE) Selection and Donning
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides protection against splashes and direct contact. Given the lack of specific breakthrough data, double-gloving is recommended for extended handling.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldProtects against dust particles and splashes.[2][7]
Body Protection Laboratory CoatPrevents contamination of personal clothing.
Respiratory Protection N95 Dust Mask (or equivalent)Recommended for handling small quantities that may generate dust. For larger quantities or situations with a higher risk of aerosolization, a full-face respirator with appropriate cartridges should be used.[7]

Donning Sequence:

  • Don laboratory coat.

  • Don respiratory protection (if required).

  • Don eye and face protection.

  • Don gloves (if double-gloving, don the first pair).

  • Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

III. Handling Procedures
  • Containment: Handle the solid chemical on a contained surface, such as a weigh boat or within a beaker, to prevent dispersal.

  • Avoid Dust Generation: Use techniques that minimize the creation of dust, such as gentle scooping rather than pouring from a height.

  • Spill Management: In case of a spill, follow established laboratory procedures for hazardous solid cleanup. Do not dry sweep. Gently cover the spill with an absorbent material and then carefully scoop it into a designated waste container.

IV. Post-Handling Procedures and PPE Doffing

Doffing Sequence (to be performed in a designated area):

  • Remove the outer pair of gloves.

  • Remove the laboratory coat, turning it inside out as it is removed.

  • Remove face and eye protection.

  • Remove respiratory protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[1][5]

V. Waste Disposal
  • Contaminated PPE: All disposable PPE (gloves, masks) that has come into contact with this compound should be disposed of as hazardous chemical waste in a designated, sealed container.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials according to institutional and local regulations for hazardous waste.[2]

Process Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

PPE_Workflow Start Start: Handling this compound RiskAssessment 1. Conduct Risk Assessment (Identify Hazards) Start->RiskAssessment EngControls 2. Implement Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngControls PPESelection 3. Select Appropriate PPE EngControls->PPESelection Donning 4. Don PPE (Correct Sequence) PPESelection->Donning Handling 5. Handle Chemical Safely (Minimize Dust) Donning->Handling Doffing 6. Doff PPE (Correct Sequence) Handling->Doffing Disposal 7. Dispose of Waste (Chemical and PPE) Doffing->Disposal End End: Procedure Complete Disposal->End

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloronicotinic acid
Reactant of Route 2
2,6-Dichloronicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。